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  • Product: Azetidine-2,4-dicarboxylic acid
  • CAS: 121050-03-1

Core Science & Biosynthesis

Foundational

The Synthetic Journey and Neurological Significance of Azetidine-2,4-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of a Synthetic Amino Acid with Neurological Promise In the vast landscape of chemical compounds, azetidine-2,4-dicarboxylic acid emerge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of a Synthetic Amino Acid with Neurological Promise

In the vast landscape of chemical compounds, azetidine-2,4-dicarboxylic acid emerges not from the intricate biosynthetic pathways of plants or microorganisms, but from the deliberate designs of synthetic chemistry. Unlike its simpler, naturally occurring counterpart, azetidine-2-carboxylic acid, this dicarboxylic acid derivative is a product of laboratory ingenuity, conceived with a specific purpose: to probe the complex signaling of the central nervous system. Its rigid, four-membered ring structure makes it a compelling tool for neuroscientists and medicinal chemists, offering a conformationally restricted scaffold that can mimic the action of the primary excitatory neurotransmitter, glutamate. This guide provides an in-depth exploration of the discovery, synthesis, and biological importance of azetidine-2,4-dicarboxylic acid, with a particular focus on its trans isomer, a molecule that has shown significant potential as a modulator of critical glutamate receptors.

From Benchtop to Brain Receptors: The Synthesis of a Novel Neuromodulator

The story of azetidine-2,4-dicarboxylic acid is one of chemical synthesis, as it is not known to be a naturally occurring compound. Its creation was driven by the quest for rigid glutamate analogs to dissect the pharmacology of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, which are pivotal in learning, memory, and various neurological disorders.

A significant breakthrough in the synthesis of the enantiomerically pure trans-azetidine-2,4-dicarboxylic acid was achieved through a strategic use of a chiral auxiliary. This approach allows for the controlled formation of the desired stereoisomers, which is crucial for understanding their distinct biological activities.

Key Synthetic Strategy: Chiral Auxiliary-Mediated Cyclization

A reported facile synthesis of an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids utilizes (S)-1-phenylethylamine as both a chiral auxiliary and the nitrogen source for the azetidine ring. The synthesis commences with the reaction of dimethyl 2,4-dibromopentanedioate with (S)-1-phenylethylamine. This reaction yields a diastereoisomeric mixture of the corresponding N-(1-phenylethyl)azetidine-2,4-dicarboxylates, which can be separated by chromatography. Subsequent debenzylation and hydrolysis of the ester groups afford the target enantiomerically pure trans-azetidine-2,4-dicarboxylic acids. The absolute configuration of one of the products was unequivocally determined by X-ray crystallography of a derivative, confirming the effectiveness of this stereocontrolled synthetic route.[1]

Experimental Protocol: Synthesis of Enantiomeric trans-Azetidine-2,4-dicarboxylic Acids

The following is a representative, step-by-step methodology for the synthesis of the enantiomers of trans-azetidine-2,4-dicarboxylic acid, based on the principles of chiral auxiliary-mediated cyclization.

Step 1: Diastereoselective Cyclization

  • A mixture of dimethyl 2,4-dibromopentanedioate and (S)-1-phenylethylamine is heated in a suitable solvent system, such as a biphasic mixture of toluene and aqueous potassium carbonate.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The crude product, a mixture of diastereomers, is purified and the isomers are separated using flash column chromatography.

Step 2: Deprotection and Hydrolysis

  • The separated diastereomeric esters are subjected to catalytic hydrogenation to remove the 1-phenylethyl group from the nitrogen atom.

  • The resulting diester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding dicarboxylic acid.

  • Acidification of the reaction mixture followed by purification, typically by recrystallization, affords the enantiomerically pure trans-azetidine-2,4-dicarboxylic acid.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of trans-Azetidine-2,4-dicarboxylic Acid Starting Materials Dimethyl 2,4-dibromopentanedioate + (S)-1-Phenylethylamine Cyclization Diastereoselective Cyclization Starting Materials->Cyclization Heat, K2CO3 Separation Chromatographic Separation of Diastereomers Cyclization->Separation Crude Mixture Deprotection Debenzylation & Ester Hydrolysis Separation->Deprotection Isolated Diastereomer Final Product Enantiopure trans-Azetidine-2,4-dicarboxylic Acid Deprotection->Final Product Purification

Caption: Synthetic route to enantiopure trans-Azetidine-2,4-dicarboxylic acid.

A Precise Tool for Probing Glutamate Receptor Function

The rigid structure of azetidine-2,4-dicarboxylic acid makes it an invaluable tool for studying the pharmacology of glutamate receptors. Its constrained conformation allows for specific interactions with the ligand-binding domains of these receptors, providing insights into the structural requirements for agonist and antagonist activity.

Interaction with NMDA Receptors

trans-Azetidine-2,4-dicarboxylic acid has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[1]

Activity at Metabotropic Glutamate Receptors

The isomers of azetidine-2,4-dicarboxylic acid have also been shown to interact with metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. As a rigid analog of glutamate, (+/-)-trans-azetidine-2,4-dicarboxylic acid (t-ADA) has been demonstrated to activate neuronal metabotropic receptors.[2] Studies on cell lines expressing specific mGluR subtypes have revealed that the enantiomers of trans-azetidine-2,4-dicarboxylic acid exhibit distinct pharmacological profiles. For instance, (2S,4S)-azetidine-2,4-dicarboxylic acid acts as a weak agonist at human mGlu2 receptors, while the (2R,4R) enantiomer is inactive.[3] Furthermore, trans-azetidine-2,4-dicarboxylic acid shows no significant agonistic or antagonistic effects on human mGlu1b and mGlu5a receptors, and no significant agonistic effect on human mGlu4a receptors.[3] This subtype selectivity highlights the potential of using these isomers to dissect the specific roles of different mGluRs in the brain.

Table 1: Pharmacological Profile of trans-Azetidine-2,4-dicarboxylic Acid Enantiomers at Human mGluRs

CompoundReceptor SubtypeActivity
(2S,4S)-Azetidine-2,4-dicarboxylic acidmGlu2Weak Agonist
(2R,4R)-Azetidine-2,4-dicarboxylic acidmGlu2Inactive
trans-Azetidine-2,4-dicarboxylic acidmGlu1b, mGlu5aNo significant agonistic or antagonistic effects
trans-Azetidine-2,4-dicarboxylic acidmGlu4aNo significant agonistic effect

Data compiled from literature reports.[3]

Diagram of Glutamate Receptor Interaction

G cluster_0 Mechanism of Action Azetidine Azetidine-2,4-dicarboxylic Acid (Glutamate Analog) Receptor Glutamate Receptors NMDA mGluR Azetidine->Receptor:f0 Binds to ligand site Azetidine->Receptor:f1 Binds to ligand site Response Modulation of Neuronal Activity Receptor->Response

Caption: Azetidine-2,4-dicarboxylic acid as a glutamate analog.

Future Perspectives and Applications

The unique structural features and pharmacological profile of azetidine-2,4-dicarboxylic acid position it as a valuable lead compound in the development of novel therapeutics for neurological and psychiatric disorders. Its ability to selectively target specific glutamate receptor subtypes opens up avenues for designing drugs with improved efficacy and reduced side effects. Further exploration of its structure-activity relationships, particularly through the synthesis and evaluation of novel derivatives, will undoubtedly continue to provide critical insights into the intricate workings of the glutamatergic system and pave the way for the next generation of neuropharmacological agents.

References

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. J. Chem. Soc., Perkin Trans. 1, (22), 2897-2902. [Link]

  • Kozikowski, A. P., & Fauq, A. H. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]

  • Thomsen, C., Boel, E., & Suzdak, P. D. (1994). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European journal of pharmacology, 267(1), 77–84. [Link]

Sources

Exploratory

Unveiling Nature's Bounty: A Technical Guide to the Natural Sources of Azetidine-2,4-dicarboxylic Acid

Introduction: The Allure of Atypical Amino Acids in Drug Discovery In the ever-evolving landscape of pharmaceutical research and development, the quest for novel molecular scaffolds with therapeutic potential is relentle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Atypical Amino Acids in Drug Discovery

In the ever-evolving landscape of pharmaceutical research and development, the quest for novel molecular scaffolds with therapeutic potential is relentless. Among the myriad of natural products, atypical amino acids—those not found in the canonical set of twenty proteinogenic amino acids—represent a particularly rich and often underexplored reservoir of bioactive compounds. Their unique structural features can confer advantageous pharmacological properties, including enhanced target specificity and improved metabolic stability. This guide focuses on a rare and intriguing example: azetidine-2,4-dicarboxylic acid. This constrained, non-proteinogenic amino acid and its derivatives hold significant promise as building blocks for new therapeutic agents, particularly in the realm of neuroscience. This document provides an in-depth exploration of the known natural sources of this compound, its biosynthesis, methodologies for its isolation and characterization, and its potential biological significance.

Section 1: The Fungal Origin of the Azetidine-2,4-dicarboxylic Acid Core

While the simpler analogue, azetidine-2-carboxylic acid, is found in various plants such as lily of the valley (Convallaria majalis) and beets (Beta vulgaris), the dicarboxylic acid variant is considerably rarer in nature.[1][2] The primary and most well-documented natural source of a compound possessing the azetidine-2,4-dicarboxylic acid scaffold is fermented red mold rice.[3] Specifically, the fungus Monascus pilosus has been shown to produce enantiomeric derivatives of this core structure.

Monascus pilosus and Red Mold Rice: A Hub of Bioactive Metabolites

Red mold rice, a staple in traditional Asian cuisine and medicine, is produced by the solid-state fermentation of rice with fungi of the Monascus genus, most notably M. purpureus, M. ruber, and M. pilosus.[4][5] This fermentation process yields a plethora of secondary metabolites, including a well-known class of pigments, cholesterol-lowering agents like monacolin K, and various other bioactive compounds.[6][7]

Within this complex metabolic milieu, researchers have identified and isolated (+)- and (−)-syn-2-isobutyl-4-methylazetidine-2,4-dicarboxylic acids, which have been given the trivial name monascumic acid.[7] This discovery remains the most concrete evidence of the natural occurrence of the azetidine-2,4-dicarboxylic acid core.

Section 2: Biosynthesis of Azetidine-2,4-dicarboxylic Acid Derivatives in Monascus pilosus

The biosynthetic pathways of many secondary metabolites in Monascus species, such as the well-studied pigments and monacolin K, are known to be intricate, often involving polyketide synthase (PKS) and fatty acid synthase (FAS) machinery.[8][9] However, the specific biosynthetic route to monascumic acid has not yet been fully elucidated.

Based on the biosynthesis of the simpler azetidine-2-carboxylic acid in other organisms, which involves the intramolecular cyclization of S-adenosylmethionine (SAM), it is plausible that a similar mechanism is at play in the formation of the azetidine ring in monascumic acid.[2][10] The additional substituents (the isobutyl and methyl groups, and the second carboxylic acid) would then be incorporated through the action of other dedicated enzymes in the biosynthetic gene cluster. It is also possible that amino acids, which are known to be incorporated into some Monascus pigments, could serve as precursors in the biosynthesis of monascumic acid.[11][12]

Further research, including genomic analysis of the Monascus pilosus genome to identify the responsible gene cluster and isotope labeling studies, is required to definitively map out the biosynthetic pathway of this unique molecule.

Section 3: Isolation and Purification of Azetidine-2,4-dicarboxylic Acid Derivatives from Red Mold Rice

Proposed Isolation and Purification Workflow
  • Extraction: The initial step involves the extraction of the fermented rice material with a polar solvent. An 80% aqueous ethanol solution is a common choice for extracting a broad range of metabolites from red mold rice.[14] The extraction is typically performed at room temperature with agitation to ensure efficient solubilization of the target compounds.

  • Solvent Partitioning: The crude extract can then be subjected to liquid-liquid partitioning to separate compounds based on their polarity. Given the polar nature of monascumic acid, it is expected to remain in the aqueous-alcoholic phase.

  • Chromatographic Separation: A series of chromatographic steps are essential for the purification of monascumic acid.

    • Column Chromatography: Initial separation can be achieved using column chromatography with a suitable stationary phase, such as silica gel or a polymeric resin. A gradient elution with increasing concentrations of a polar solvent (e.g., methanol in dichloromethane or ethyl acetate) would be employed to separate the components of the extract.

    • Ion-Exchange Chromatography: Due to the presence of two carboxylic acid groups and a secondary amine, ion-exchange chromatography is a powerful technique for purifying amino acids.

    • High-Performance Liquid Chromatography (HPLC): The final purification step would likely involve preparative reverse-phase or normal-phase HPLC to yield the pure compound.

The following diagram illustrates a proposed workflow for the isolation of monascumic acid:

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography cluster_final Final Product A Red Mold Rice B 80% Ethanol Extraction A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Polar Fraction D->E F Column Chromatography E->F G Ion-Exchange Chromatography F->G H Preparative HPLC G->H I Pure Monascumic Acid H->I

Proposed isolation workflow for monascumic acid.

Section 4: Analytical Characterization

Once isolated, the structural elucidation and quantification of monascumic acid would rely on a combination of modern analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition of the molecule.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (such as 1H, 13C, COSY, HSQC, and HMBC) are indispensable for elucidating the precise chemical structure, including the stereochemistry of the substituents on the azetidine ring.[15]

Section 5: Biological Activity and Therapeutic Potential

The biological activity of the naturally occurring monascumic acid has not been extensively studied. However, the known pharmacological profile of synthetic azetidine-2,4-dicarboxylic acid provides compelling clues to its potential therapeutic applications.

Glutamate Receptor Modulation

Synthetic (+/-)-trans-azetidine-2,4-dicarboxylic acid has been shown to act as an agonist at metabotropic glutamate receptors (mGluRs).[16][17] Specifically, the (2S,4S)-enantiomer is a weak agonist at the human mGlu2 receptor.[18] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in a wide range of neurological and psychiatric disorders. Therefore, compounds that can modulate the activity of these receptors are of significant interest for drug development. The structural rigidity of the azetidine ring in azetidine-2,4-dicarboxylic acid makes it a valuable scaffold for designing selective glutamate receptor ligands.[19]

Other Potential Bioactivities

Given that many secondary metabolites from Monascus species exhibit a broad range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, it is plausible that monascumic acid may also possess some of these effects.[11][20] Further investigation is warranted to explore the full pharmacological profile of this unique natural product.

Section 6: Future Directions and Conclusion

The discovery of (+)- and (−)-syn-2-isobutyl-4-methylazetidine-2,4-dicarboxylic acids in Monascus pilosus-fermented rice has opened a new avenue for the exploration of azetidine-containing natural products. However, our understanding of this molecule is still in its infancy. Future research should focus on:

  • Elucidation of the Biosynthetic Pathway: A detailed understanding of the biosynthesis of monascumic acid could enable its production through synthetic biology approaches.

  • Development of Optimized Isolation Protocols: A robust and efficient method for isolating monascumic acid is needed to facilitate further research.

  • Comprehensive Biological Evaluation: A thorough investigation of the biological activities of monascumic acid is required to determine its therapeutic potential.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Conti, P., De Amici, M., De Sarro, G., & Mennini, T. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967–970.
  • Dahl, T., Stensbøl, T. B., Johansen, T. N., & Krogsgaard-Larsen, P. (1998). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 349(2-3), 271–277.
  • Goufo, P., & Trindade, H. (2014). Rice antioxidants: phenolic acids, flavonoids, anthocyanins, proanthocyanidins, tocopherols, tocotrienols, γ-oryzanol, and phytic acid. Food Science & Nutrition, 2(2), 75–104.
  • Manahan-Vaughan, D., & Reymann, K. G. (1995).
  • Martinkova, L., Juzlova, P., & Vesely, D. (1995). Biological activity of polyketide pigments produced by the fungus Monascus. Journal of Applied Bacteriology, 79(6), 609–616.
  • Mostafa, M. E. (2012). Secondary Metabolites and Bioactivity of the Monascus Pigments Review Article. Journal of Applied Sciences Research, 8(10), 5003-5014.
  • Mukherjee, G., & Singh, S. K. (2011). Purification and characterization of a new red pigment from Monascus purpureus in submerged fermentation. Process Biochemistry, 46(1), 188–192.
  • Patakova, P. (2013). Monascus secondary metabolites: production and biological activity. Journal of Industrial Microbiology & Biotechnology, 40(3-4), 169–181.
  • Schimpl, F., Wang, L., & Miyanaga, A. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1893–1899.
  • Sung, C. K., & Fowden, L. (1968). The isolation and structural identification of azetidine-2-carboxylic acid from the tissue of the common mushroom, Agaricus bisporus. Phytochemistry, 7(11), 2061-2062.
  • Wang, Y., Ju, X., & Zhou, Y. (2019). Isolation of Monascus purpureus HC-5 and Optimization of Solid-State Fermentation for High-Yield Pigment Production. Foods, 8(11), 556.
  • Watson, R., & Fowden, L. (1973). The biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis. Phytochemistry, 12(3), 617-622.
  • Wolfender, J. L., Rudaz, S., Choi, Y. H., & Kim, H. K. (2013). Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. Planta Medica, 79(12), 1020-1028.
  • Yang, C. T., Lin, Y. L., & Lin, C. S. (2021). Bioactive Pigments of Monascus purpureus Attributed to Antioxidant, HMG-CoA Reductase Inhibition and Anti-atherogenic Functions. Frontiers in Nutrition, 8, 607563.
  • Bräuner-Osborne, H., Bunch, L., Chopin, N., Couty, F., Evano, G., Jensen, A. A., ... & Rabasso, N. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. Organic & Biomolecular Chemistry, 3(22), 4009-4018.
  • Chen, W., He, Y., & Liu, Q. (2017). Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi. Chemical Science, 8(6), 4286-4291.
  • Feng, Y., Shao, Y., & Chen, F. (2012). Monascus pigments. Applied Microbiology and Biotechnology, 96(6), 1421–1440.
  • Li, D., Li, J., Li, H., & Chen, F. (2019). Diverse Effects of Amino Acids on Monascus Pigments Biosynthesis in Monascus purpureus. Frontiers in Microbiology, 10, 2089.
  • Liu, J., Chen, F., & Wang, L. (2018). Monascus spp.: A source of Natural Microbial Color through Fungal Biofermentation. Journal of Food and Drug Analysis, 26(3), 851-860.
  • Lu, C. H., Li, W. L., & Xu, Y. J. (2022).
  • Patakova, P., Branska, B., & Marsalkova, B. (2021). Purified Monascus Pigments: Biological Activities and Mechanisms of Action. Foods, 10(11), 2636.
  • Lin, Y. L., Wang, T. H., Lee, M. H., & Su, N. W. (2008). Biologically active components and nutraceuticals in the Monascus-fermented rice: a review. Applied microbiology and biotechnology, 77(5), 965-973.
  • Akihisa, T., Tokuda, H., Yasukawa, K., Ukiya, M., Suzuki, T., Kimura, Y., ... & Nishino, H. (2005). Azaphilones, furanoisophthalides, and amino acids from the extracts of Monascus pilosus-fermented rice (red-mold rice) and their chemopreventive effects. Journal of agricultural and food chemistry, 53(13), 5258-5263.
  • Chen, W., Chen, R., Liu, Q., He, Y., & Chen, F. (2017). Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi. Chemical science, 8(6), 4286-4291.
  • Fontana, A., D'Souza, C., Sa, E. I., & Chatterjee, S. (2021). Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of medicinal chemistry, 64(9), 5639-5657.
  • Woo, J. T., & Woo, S. Y. (2020). Antifungal activity of l-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii. Pest management science, 76(11), 3823-3830.

Sources

Foundational

An In-depth Technical Guide to Azetidine-2,4-dicarboxylic Acid: Structure, Synthesis, and Neuropharmacological Profile

Introduction: The Significance of Conformational Constraint In the landscape of neuroscience and medicinal chemistry, the rational design of receptor-specific ligands is paramount. Conformationally constrained amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Conformational Constraint

In the landscape of neuroscience and medicinal chemistry, the rational design of receptor-specific ligands is paramount. Conformationally constrained amino acids are invaluable tools in this pursuit, offering rigid scaffolds that can probe the precise topographies of receptor binding sites. Azetidine-2,4-dicarboxylic acid (ADA) emerges as a molecule of significant interest in this context. As a rigid analog of glutamate, the primary excitatory neurotransmitter in the central nervous system, ADA provides a unique four-membered heterocyclic framework that locks the two carboxyl groups into specific spatial orientations. This guide offers an in-depth exploration of the chemical properties, stereoselective synthesis, and the nuanced neuropharmacological profile of azetidine-2,4-dicarboxylic acid, providing a critical resource for researchers engaged in glutamate receptor research and drug development.

Part 1: Molecular Structure and Stereoisomerism

The azetidine-2,4-dicarboxylic acid molecule is characterized by a saturated four-membered nitrogen-containing ring, substituted with carboxylic acid groups at the C2 and C4 positions. This structure gives rise to significant stereochemical complexity. Two diastereomers are possible: cis and trans, depending on the relative orientation of the two carboxyl groups with respect to the plane of the ring. Each of these diastereomers exists as a pair of enantiomers.

The four principal stereoisomers are:

  • (2S,4S)-Azetidine-2,4-dicarboxylic acid (trans-isomer)

  • (2R,4R)-Azetidine-2,4-dicarboxylic acid (trans-isomer)

  • (2S,4R)-Azetidine-2,4-dicarboxylic acid (cis-isomer)

  • (2R,4S)-Azetidine-2,4-dicarboxylic acid (cis-isomer)

This stereochemical diversity is fundamentally important, as the biological activity of ADA is highly dependent on the specific isomer, a common theme in pharmacology where receptor-ligand interactions are exquisitely sensitive to three-dimensional structure.

Stereoisomers of Azetidine-2,4-dicarboxylic acid.

Part 2: Physicochemical Properties

Azetidine-2,4-dicarboxylic acid is a colorless crystalline solid.[1] The presence of two carboxylic acid groups and a secondary amine makes the molecule polar, conferring good solubility in aqueous solutions.[1] Its solubility is influenced by the pH of the solution, a critical consideration for preparing stock solutions for biological assays.[1]

PropertyValueSource
Molecular Formula C₅H₇NO₄[1]
Molar Mass 158.12 g/mol [1]
Appearance Colorless to slightly yellow crystalline solid[1]
Melting Point 141 °C[1]
Solubility Soluble in water[1]

Part 3: Stereoselective Synthesis of trans-Azetidine-2,4-dicarboxylic Acid

The synthesis of optically active ADA is non-trivial and requires a stereocontrolled approach. A facile synthesis for the enantiomeric pair of trans-azetidine-2,4-dicarboxylic acid has been developed, which provides a foundational methodology for accessing these important research compounds.

Causality and Experimental Design

The core of the synthesis involves a nucleophilic substitution reaction to form the azetidine ring. The chosen strategy employs dimethyl 2,4-dibromopentanedioate as the starting material and a chiral amine, (S)-1-phenylethylamine, which serves a dual purpose.

  • Chiral Auxiliary: The inherent chirality of (S)-1-phenylethylamine directs the reaction, leading to the formation of a diastereomeric mixture of azetidine derivatives that can be separated.

  • Nitrogen Atom Donor: The amine provides the nitrogen atom required for the heterocyclic ring structure.

The reaction is typically performed in a two-phase system (e.g., toluene and aqueous potassium carbonate) under heating. The base (potassium carbonate) is crucial for deprotonating the amine, enhancing its nucleophilicity, and neutralizing the hydrogen bromide formed during the cyclization. Subsequent steps involve the hydrolysis of the ester groups to yield the dicarboxylic acid and the removal of the chiral auxiliary, often through hydrogenolysis, to yield the final product. The absolute configuration of the final product has been definitively assigned using X-ray crystallography.

G cluster_main Synthetic Workflow: (2S,4S)-Azetidine-2,4-dicarboxylic Acid start Dimethyl 2,4-dibromopentanedioate + (S)-1-Phenylethylamine reaction Cyclization (Toluene/aq. K2CO3, Heat) start->reaction intermediate Diastereomeric Mixture of Azetidine Diesters reaction->intermediate separation Chromatographic Separation intermediate->separation isomer Isolated (2S,4S)-Diester Intermediate separation->isomer hydrolysis Ester Hydrolysis (e.g., aq. HCl) isomer->hydrolysis debenzylation Removal of Chiral Auxiliary (e.g., Hydrogenolysis, Pd/C) hydrolysis->debenzylation product (2S,4S)-Azetidine-2,4- dicarboxylic Acid debenzylation->product

Synthetic workflow for optically active t-ADA.
Experimental Protocol: Synthesis of (2S,4S)-Azetidine-2,4-dicarboxylate Intermediate

This protocol is a representative methodology based on published literature and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dimethyl 2,4-dibromopentanedioate (1.0 eq) dissolved in toluene (e.g., 5 mL per mmol of substrate).

  • Addition of Reagents: Add an aqueous solution of potassium carbonate (K₂CO₃, ~2.5 eq) followed by (S)-1-phenylethylamine (1.1 eq).

  • Cyclization: Heat the biphasic mixture to reflux (approx. 85-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of diastereomers, is purified using silica gel column chromatography to isolate the desired diastereomeric intermediate.

  • Characterization: The structure and stereochemistry of the purified intermediate should be confirmed by NMR spectroscopy and, if possible, X-ray crystallography.

Part 4: Neuropharmacological Profile

The rigid structure of ADA makes it an intriguing candidate for probing glutamate receptors. Initial interest focused on its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors. However, detailed pharmacological studies have revealed a more complex and nuanced profile, with primary activity observed at metabotropic glutamate receptors (mGluRs).

Activity at Metabotropic Glutamate Receptors (mGluRs)

The most direct pharmacological activity of trans-ADA has been demonstrated at mGluRs.

  • Studies in primary cultures of cerebellar granule neurons showed that racemic trans-ADA stimulates inositol phosphate formation, an effect consistent with the activation of Group 1 mGluRs (e.g., mGluR1).[2] However, when tested on cells specifically expressing the human mGluR1 subtype, trans-ADA was found to be inactive, suggesting its effects are mediated by a different mGluR subtype.[2]

  • A more definitive study using cells expressing specific human mGluR subtypes found that the (2S,4S)-enantiomer is a weak agonist at the human mGlu2 receptor .[3] The (2R,4R)-enantiomer was inactive at this receptor.[3]

  • Neither enantiomer of trans-ADA showed significant agonistic or antagonistic effects at human mGlu1b, mGlu4a, or mGlu5a receptors.[3]

This evidence collectively identifies (2S,4S)-azetidine-2,4-dicarboxylic acid as a selective, albeit weak, agonist for a specific subset of metabotropic glutamate receptors.

Interaction with the NMDA Receptor System

Despite initial interest, direct activation of NMDA receptors by trans-ADA has not been observed.

  • Patch-clamp studies investigating NMDA-mediated currents found that trans-ADA did not facilitate these currents, indicating it is not a direct positive modulator or agonist at the glutamate binding site of the NMDA receptor.[4]

  • Intriguingly, in studies of long-term potentiation (LTP), a key neural mechanism for learning and memory that is typically dependent on NMDA receptor activation, trans-ADA showed complex effects. Its application appeared to enable a form of LTP that could bypass the normal requirement for NMDA receptor activation.[4]

Interpretation: The data suggests that while trans-ADA is not a classical NMDA receptor agonist, its activity at mGluRs may indirectly modulate synaptic plasticity and influence processes that are traditionally NMDA-dependent. This highlights the intricate crosstalk between different glutamate receptor systems.

G cluster_glutamate Glutamate Receptor Systems iGluR Ionotropic Receptors (NMDA, AMPA, Kainate) NMDA_System NMDA-Dependent Synaptic Plasticity (LTP) iGluR->NMDA_System Directly Mediates mGluR Metabotropic Receptors (mGluR1-8) mGluR->NMDA_System Modulates ADA (2S,4S)-Azetidine-2,4- dicarboxylic Acid ADA->mGluR Weak Agonist (at mGluR2) ADA->NMDA_System Indirectly Influences (Bypasses NMDA-dependence)

Pharmacological interactions of (2S,4S)-ADA.
Pharmacological Data Summary
Compound IsomerReceptor TargetActivityPotency / AffinitySource
(±)-trans-ADANeuronal mGluRs (native)Agonist (stimulates IP)-[2]
(±)-trans-ADAHuman mGluR1bInactive-[2]
(2S,4S)-trans-ADAHuman mGlu2Weak Agonist-[3]
(2R,4R)-trans-ADAHuman mGlu2Inactive-[3]
trans-ADA (both enantiomers)Human mGlu1b, 4a, 5aInactive-[3]
(±)-trans-ADANMDA ReceptorNo direct current facilitationTested up to 500 µM[4]

Part 5: Spectroscopic and Analytical Characterization

Definitive characterization of synthesized azetidine-2,4-dicarboxylic acid relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton spectrum is expected to be complex due to the constrained ring structure. Key signals would include multiplets for the protons on the azetidine ring (C2-H, C3-H₂, C4-H). The chemical shifts and coupling constants would be highly informative about the cis or trans configuration. The acidic protons of the carboxyl groups would typically appear as a broad singlet far downfield (>10 ppm) or may exchange with a deuterated solvent like D₂O.

    • ¹³C NMR: The carbon spectrum would show distinct signals for the two non-equivalent carboxyl carbons (typically in the 170-185 ppm range) and the three carbons of the azetidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight (m/z for [M+H]⁺ ≈ 159.04).

  • X-ray Crystallography: For a molecule with multiple stereocenters, single-crystal X-ray diffraction is the gold standard. It provides unambiguous proof of the relative and absolute stereochemistry, as has been used to confirm the configuration of synthesized trans-ADA derivatives.

Conclusion

Azetidine-2,4-dicarboxylic acid stands as a structurally elegant and pharmacologically specific tool for neurochemical research. While initial hypotheses suggested a role as a direct NMDA receptor ligand, experimental evidence has refined this view, identifying the trans-(2S,4S)-isomer as a weak but selective agonist at mGlu2 receptors. Its ability to modulate synaptic plasticity through mechanisms that may bypass canonical NMDA receptor pathways makes it a fascinating compound for dissecting the complex interplay between glutamate receptor families. The stereoselective synthesis of its various isomers remains a key enabling technology, allowing researchers to continue to unravel the precise role of receptor conformation in ligand recognition and signal transduction.

References

  • (No source provided)
  • Pellegrini-Giampietro, D. E., et al. (1994). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. British Journal of Pharmacology, 111(4), 933–939. Available at: [Link]

  • Thomsen, C., et al. (1996). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 311(1), R1-R2. Available at: [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Manahan-Vaughan, D., et al. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 72(4), 999-1008. Available at: [Link]

  • Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)

Sources

Exploratory

A Technical Guide to the Anticipated Biological Activity of cis-Azetidine-2,4-dicarboxylic Acid: A Case Study in Stereochemistry and Glutamate Receptor Pharmacology

Preamble: Navigating the Knowns and Unknowns To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the biological activity of cis-Azetidine-2,4-dicarboxylic acid. It is...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Knowns and Unknowns

To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the biological activity of cis-Azetidine-2,4-dicarboxylic acid. It is imperative to begin with a statement of transparency: publicly accessible, peer-reviewed literature detailing the specific biological activity of the cis isomer of Azetidine-2,4-dicarboxylic acid is exceptionally scarce. This guide, therefore, deviates from a conventional monograph on a well-characterized molecule. Instead, it serves as an in-depth, deductive analysis, building a predictive framework for the potential biological activities of this specific stereoisomer.

Our approach is grounded in established pharmacological principles and draws heavily on the documented activities of its close structural relatives, most notably its trans stereoisomer and other conformationally restricted glutamate analogues. By examining these related compounds, we can construct a scientifically rigorous hypothesis regarding the likely molecular targets and cellular effects of cis-Azetidine-2,4-dicarboxylic acid, thereby providing a valuable resource for guiding future research in this area.

The Rationale for a Conformationally Restricted Glutamate Analogue

The synthesis and study of molecules like cis-Azetidine-2,4-dicarboxylic acid stem from a powerful strategy in medicinal chemistry: the use of conformationally restricted analogues.[1] The endogenous neurotransmitter, (S)-glutamate, is a highly flexible molecule, capable of adopting numerous conformations in solution. This flexibility allows it to bind to a wide array of glutamate receptors, including both ionotropic (iGluRs) and metabotropic (mGluRs) subtypes. However, this promiscuity makes it a poor tool for selectively targeting a single receptor subtype.

By incorporating the key pharmacophoric elements of glutamate—the alpha-amino acid moiety and the distal carboxylic acid—into a rigid scaffold like the azetidine ring, we can "lock" these functional groups into a specific spatial orientation. This restriction dramatically reduces the number of possible conformations, leading to a compound with a potentially more selective and potent interaction with a specific receptor subtype. The cis configuration, with both carboxylic acid groups on the same face of the azetidine ring, presents a unique spatial arrangement of charged groups, distinct from its trans counterpart, suggesting a potentially different pharmacological profile.[1]

The Tale of Two Isomers: Insights from trans-Azetidine-2,4-dicarboxylic Acid

While data on the cis isomer is lacking, its trans counterpart has been the subject of several investigations, providing our most direct point of comparison. trans-Azetidine-2,4-dicarboxylic acid (t-ADA) has been identified as an agonist at metabotropic glutamate receptors (mGluRs).[2][3] Specifically, studies have shown that it stimulates phosphoinositide hydrolysis in cell lines expressing mGluR1 or mGluR5 subtypes.[2] Furthermore, it has been demonstrated to have a weak agonistic effect at human mGlu2 receptors.[2]

The activity of t-ADA at mGluRs suggests that the azetidine-2,4-dicarboxylic acid scaffold is a viable pharmacophore for this receptor family. The key question for the cis isomer is whether its different three-dimensional structure will enhance, diminish, or alter this activity, potentially conferring selectivity for different mGluR subtypes or even engaging a completely different class of receptors.

Expanding the Framework: Lessons from Other Azetidine-Based Dicarboxylic Acids

To broaden our predictive capacity, we can look at other azetidine dicarboxylic acids, such as the 2,3-dicarboxylic acid stereoisomers. A study on the four stereoisomers of azetidine-2,3-dicarboxylic acid revealed activity at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[4] Notably, the L-trans isomer displayed the highest affinity and agonist potency, particularly at the NR1/NR2D subtype.[4] The D-cis isomer also showed activity as a partial agonist at NR1/NR2C and NR1/NR2D receptors.[4]

This finding is crucial as it demonstrates that the azetidine dicarboxylic acid framework is not exclusively targeted to mGluRs but can also interact with iGluRs. This raises the distinct possibility that cis-Azetidine-2,4-dicarboxylic acid may also exhibit activity at NMDA or other iGluR subtypes. The stereochemical arrangement of the carboxyl groups is a critical determinant of both affinity and efficacy at these receptors.[4]

The Critical Role of Stereochemistry: A Predictive Analysis

The profound impact of stereochemistry on biological activity is a cornerstone of pharmacology. The differential effects of cis and trans isomers of other glutamate analogues, such as 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), provide a compelling precedent. In studies comparing these isomers, cis-ACPD was found to be a significantly more potent convulsant and excitotoxic agent than trans-ACPD, indicating a more potent interaction with ionotropic glutamate receptors.[5]

This precedent suggests that the cis and trans isomers of azetidine-2,4-dicarboxylic acid are unlikely to have identical biological activities. The cis configuration will hold the two carboxylic acid groups in a closer and more eclipsed arrangement than the trans isomer. This could potentially:

  • Alter Receptor Selectivity: The specific geometry of the cis isomer might favor binding to a different glutamate receptor subtype than the trans isomer. For instance, the closer proximity of the carboxylates could mimic a specific conformation of glutamate that is preferred by a particular NMDA or AMPA receptor subunit.

  • Change Efficacy: The cis isomer could act as a full agonist, a partial agonist, or even an antagonist at receptors where the trans isomer is an agonist.

  • Engage Different Targets: It is also plausible that the cis isomer may have a higher affinity for a completely different class of proteins, such as glutamate transporters, where the precise spatial relationship of the carboxylates is critical for binding and translocation.

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the activities of its analogues, we can propose several plausible signaling pathways that could be modulated by cis-Azetidine-2,4-dicarboxylic acid.

Potential Interaction with Metabotropic Glutamate Receptors

Should the cis isomer retain activity at Group I mGluRs (mGluR1 and mGluR5), similar to its trans counterpart, it would likely initiate the following signaling cascade:

mGluR_Pathway cis_ADA cis-Azetidine-2,4- dicarboxylic acid mGluR1_5 Group I mGluR (mGluR1/5) cis_ADA->mGluR1_5 Agonist Binding Gq Gαq mGluR1_5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Hypothetical Group I mGluR signaling pathway for cis-Azetidine-2,4-dicarboxylic acid.

Potential Interaction with Ionotropic Glutamate Receptors

Alternatively, if the cis isomer preferentially targets NMDA receptors, as seen with azetidine-2,3-dicarboxylic acids, it would act as a co-agonist with glycine to open the receptor's ion channel, leading to cation influx.

NMDAR_Pathway cluster_receptor NMDA Receptor cis_ADA cis-Azetidine-2,4- dicarboxylic acid (Glutamate Site) NMDAR NMDAR Channel cis_ADA->NMDAR Glycine Glycine/D-Serine (Glycine Site) Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx allows Na_influx Na⁺ Influx NMDAR->Na_influx allows Membrane Postsynaptic Membrane Depolarization Membrane Depolarization Mg_block Mg²⁺ Block (at rest) Depolarization->Mg_block removes Mg_block->NMDAR blocks Downstream Activation of Ca²⁺-dependent Signaling Cascades Ca_influx->Downstream Na_influx->Depolarization

Caption: Potential mechanism of action of cis-Azetidine-2,4-dicarboxylic acid at the NMDA receptor.

Proposed Experimental Workflows for Characterization

To elucidate the true biological activity of cis-Azetidine-2,4-dicarboxylic acid, a systematic experimental approach is required. The following protocols, adapted from studies on its analogues, provide a robust starting point.

Receptor Binding Assays

Objective: To determine the binding affinity of cis-Azetidine-2,4-dicarboxylic acid for various glutamate receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cell lines heterologously expressing specific human glutamate receptor subtypes (e.g., HEK293 cells expressing mGluR1, NR1/NR2A, etc.).

  • Radioligand Competition Assay: Incubate the membranes with a known radiolabeled antagonist or agonist for the receptor of interest (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site).

  • Competition: Perform the incubation in the presence of increasing concentrations of unlabeled cis-Azetidine-2,4-dicarboxylic acid.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional effect (agonist, antagonist, partial agonist) and potency of cis-Azetidine-2,4-dicarboxylic acid at its target receptors.

Methodology for mGluRs (Calcium Mobilization Assay):

  • Cell Culture: Use HEK293 cells stably expressing a Group I mGluR (e.g., mGluR1 or mGluR5) and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Compound Application: Apply varying concentrations of cis-Azetidine-2,4-dicarboxylic acid to the cells.

  • Fluorescence Measurement: Measure changes in intracellular calcium concentration by monitoring fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Methodology for iGluRs (Two-Electrode Voltage Clamp Electrophysiology):

  • Oocyte Preparation: Inject cRNA for the desired NMDA or AMPA receptor subunits into Xenopus laevis oocytes and allow for receptor expression.

  • Electrophysiological Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the oocyte with a solution containing varying concentrations of cis-Azetidine-2,4-dicarboxylic acid (and a co-agonist like glycine for NMDA receptors).

  • Current Measurement: Record the inward currents elicited by the activation of the ionotropic receptors.

  • Data Analysis: Generate a dose-response curve by plotting the current amplitude against the compound concentration to determine the EC₅₀.

Quantitative Data from Analogue Studies

To provide a concrete basis for comparison, the following table summarizes the reported affinities and potencies of related azetidine dicarboxylic acids at glutamate receptors.

CompoundReceptor SubtypeAssay TypeAffinity (Ki)Potency (EC₅₀)Reference
Azetidine-2,3-dicarboxylic acid
L-trans-ADCNative NMDA[³H]CGP39653 Binding10 µM[4]
D-cis-ADCNative NMDA[³H]CGP39653 Binding21 µM[4]
L-trans-ADCNR1/NR2DElectrophysiology50 µM[4]
D-cis-ADCNR1/NR2DElectrophysiology230 µM (partial agonist)[4]
Azetidine-2,4-dicarboxylic acid
(2S,4S)-trans-ADAHuman mGlu2cAMP AccumulationWeak Agonist at 500 µM[2]

Conclusion and Future Directions

While the biological profile of cis-Azetidine-2,4-dicarboxylic acid remains to be experimentally defined, a robust, data-driven hypothesis can be formulated. Its nature as a conformationally restricted glutamate analogue, combined with the known activities of its trans isomer and other azetidine dicarboxylic acids, strongly suggests that its primary targets will be within the family of glutamate receptors.

The key differentiator will be its stereochemistry. The cis configuration may confer selectivity for a specific receptor subtype, potentially one that is not effectively targeted by the trans isomer. There is a compelling case to investigate its activity at both metabotropic and ionotropic glutamate receptors. The experimental workflows outlined in this guide provide a clear path forward for the definitive characterization of this novel compound.

The elucidation of the pharmacological profile of cis-Azetidine-2,4-dicarboxylic acid will not only fill a gap in our knowledge but also contribute to the broader understanding of glutamate receptor structure-activity relationships, potentially paving the way for the development of new, highly selective therapeutic agents for a range of neurological disorders.

References

  • In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. PubMed. [Link]

  • Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. PubMed. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Azetidinecarboxylic Acid. PubChem. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. [Link]

Sources

Foundational

A Technical Guide to the Biological Activity of trans-Azetidine-2,4-dicarboxylic Acid

Foreword For researchers, scientists, and drug development professionals navigating the complexities of the glutamatergic system, molecular tools that offer specificity and unique mechanisms of action are invaluable. tra...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and drug development professionals navigating the complexities of the glutamatergic system, molecular tools that offer specificity and unique mechanisms of action are invaluable. trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is one such tool. As a conformationally restricted analog of glutamate, its rigid four-membered ring structure locks the carboxyl groups in a specific spatial arrangement, granting it a distinct pharmacological profile. This guide provides an in-depth exploration of the biological activities of t-ADA, moving beyond a simple catalog of effects to explain the causality behind its actions, resolve conflicting reports in the literature, and provide actionable experimental protocols. It is crucial to distinguish t-ADA from the similarly named L-Azetidine-2-carboxylic acid (AZE), a toxic proline analog that acts by being misincorporated into proteins, a completely different mechanism of action.[1][2] This document focuses exclusively on the neuropharmacological properties of t-ADA.

Pharmacological Profile at Glutamate Receptors: A Complex and Nuanced Picture

The primary biological activity of t-ADA is centered on its interaction with metabotropic glutamate receptors (mGluRs), though its precise subtype specificity has been a subject of debate. This complexity underscores the importance of considering experimental context, such as the species, receptor source (native tissue vs. recombinant), and stereochemistry of the compound used.

Agonism at Metabotropic Glutamate Receptors (mGluRs)

Initial studies using racemic (a mix of stereoisomers) t-ADA in rat brain preparations painted a clear picture of it as a Group I mGluR agonist. In cell lines expressing rat mGluR1 or mGluR5, t-ADA stimulated the production of inositol phosphates (IP), the signaling cascade associated with Gq-coupled receptors like Group I mGluRs.[3] This effect was also observed in rat hippocampal slices.[3]

However, subsequent, more detailed studies using the separated enantiomers of t-ADA on human recombinant receptors revealed a different and more nuanced profile. A key study found that both the (2S,4S) and (2R,4R) enantiomers of t-ADA had no significant agonist or antagonist effects at human mGlu1b and mGlu5a receptors.[4] Instead, the (2S,4S)-ADA enantiomer was identified as a weak agonist at the human mGlu2 receptor, a Group II mGluR that couples to the inhibition of adenylyl cyclase.[4] The compound showed no activity at the human mGlu4a receptor (Group III).[4]

Why the discrepancy? Several factors likely contribute:

  • Species Differences: Significant pharmacological differences can exist between rat and human orthologs of the same receptor. The initial positive results at mGlu1/5 were in rat systems, while the negative results were with human receptors.[3][4]

  • Racemic Mixture vs. Enantiomers: The use of a racemic mixture in early studies may have produced a composite effect or masked the inactivity of one enantiomer. The later study clearly showed that only the (2S,4S) enantiomer has any activity, and only at mGlu2.[4]

  • Native vs. Recombinant Receptors: Primary neurons, as used in some early studies, express a complex milieu of receptor subtypes, interacting proteins, and signaling molecules.[5] This can differ significantly from a simplified system where a single receptor subtype is expressed in a non-neuronal cell line (like CHO or L cells), potentially altering pharmacological responses.[4][5]

This divergence highlights a critical insight for drug development professionals: initial findings in rodent or native tissue models must be validated in human recombinant systems to confirm the precise molecular target.

Compound/EnantiomerReceptor SubtypeSpeciesAssayResultEC₅₀ / ActivityReference
(±)-t-ADAmGluR1RatPhosphoinositide (PI) HydrolysisAgonist189.4 ± 6.4 µM[3]
(±)-t-ADAmGluR5RatPhosphoinositide (PI) HydrolysisAgonist32.2 ± 8.3 µM[3]
(2S,4S)-ADA & (2R,4R)-ADAmGlu1bHumanPI HydrolysisInactive (Agonist & Antagonist)> 1 mM[4]
(2S,4S)-ADA & (2R,4R)-ADAmGlu5aHumanPI HydrolysisInactive (Agonist & Antagonist)> 1 mM[4]
(2S,4S)-ADAmGlu2HumancAMP InhibitionWeak Agonist33% inhibition @ 500 µM[4]
(2R,4R)-ADAmGlu2HumancAMP InhibitionInactiveNo effect @ 500 µM[4]
(2S,4S)-ADA & (2R,4R)-ADAmGlu4aHumancAMP InhibitionInactiveNo effect @ 500 µM[4]
Interaction with Ionotropic Glutamate Receptors (iGluRs)

Despite being a glutamate analog, t-ADA shows a remarkable lack of activity at ionotropic glutamate receptors. Patch-clamp studies have definitively shown that t-ADA neither directly activates N-methyl-D-aspartate (NMDA) receptors nor facilitates NMDA-induced currents.[3] This lack of iGluR activity is a key feature, making t-ADA a valuable tool for isolating mGluR-dependent effects in complex neuronal systems. This contrasts with structurally related compounds like L-trans-azetidine-2,3-dicarboxylic acid, which is a potent NMDA receptor agonist, demonstrating that subtle changes to the scaffold dramatically alter receptor selectivity.[6]

Potential for Interaction with Glutamate Transporters (EAATs)

Currently, there is no direct evidence in the published literature detailing the activity of t-ADA at excitatory amino acid transporters (EAATs). However, its structure bears a resemblance to L-trans-pyrrolidine-2,4-dicarboxylate (PDC), a well-characterized glutamate analog that acts as a slowly transported substrate and inhibitor of glutamate transporters.[7] Given this structural similarity, it is plausible that t-ADA may interact with EAATs. This remains an important, unexplored area of its pharmacology. Researchers using t-ADA should be aware of this potential off-target effect, especially in experiments measuring glutamate uptake or release.

A Unique Role in NMDA Receptor-Independent Synaptic Plasticity

Perhaps the most significant functional role identified for t-ADA is its ability to modulate long-term potentiation (LTP), a cellular correlate of learning and memory. Studies in freely moving rats have shown that intracerebroventricular injection of t-ADA can prolong the maintenance of LTP in the dentate gyrus induced by a weak tetanus.[8]

The truly remarkable finding, however, is that pharmacological activation of mGluRs by t-ADA prior to tetanic stimulation appears to completely bypass the normal requirement for NMDA receptor activation to induce LTP.[3] In hippocampal slices, the application of an NMDA receptor antagonist like 2-amino-5-phosphonopentanoate (AP5) completely prevents LTP induction in control conditions. Yet, in the presence of t-ADA, a robust and lasting potentiation is still observed even with NMDA receptors blocked.[3]

This suggests that t-ADA activates an mGluR-dependent signaling pathway that can independently trigger the downstream cellular machinery necessary for synaptic strengthening, a finding of profound importance for understanding the diverse mechanisms underlying synaptic plasticity.

cluster_0 Canonical NMDA-R Dependent LTP cluster_1 t-ADA-Mediated, NMDA-R Independent LTP Tetanus_A High-Frequency Stimulation Glu_A Glutamate Release Tetanus_A->Glu_A NMDA_A NMDA Receptor Glu_A->NMDA_A Ca_A Ca²⁺ Influx NMDA_A->Ca_A Depolarization relieves Mg²⁺ block CamKII_A CaMKII Activation Ca_A->CamKII_A AMPAR_A AMPAR Trafficking to Synapse CamKII_A->AMPAR_A LTP_A LTP Expression AMPAR_A->LTP_A tADA_B t-ADA Application mGluR_B Group I mGluR (e.g., mGluR5) tADA_B->mGluR_B PLC_B PLC Activation mGluR_B->PLC_B Gq protein IP3_DAG_B IP₃ / DAG Production PLC_B->IP3_DAG_B Ca_B Intracellular Ca²⁺ Release IP3_DAG_B->Ca_B IP₃ Receptor PKC_B PKC Activation IP3_DAG_B->PKC_B LTP_B LTP Expression Ca_B->LTP_B Downstream Effectors PKC_B->LTP_B Downstream Effectors AP5 NMDA-R Blocked (e.g., by AP5) NMDA_B NMDA Receptor AP5->NMDA_B

Fig 1. Comparison of LTP Induction Pathways.

Key Experimental Protocols

To facilitate further research, this section provides detailed, field-proven methodologies for assessing the core biological activities of t-ADA.

Protocol 1: Assay for Group I mGluR Agonism via Phosphoinositide (PI) Hydrolysis

This protocol is designed to measure the accumulation of inositol phosphates (IPs) following receptor activation in cell culture, a hallmark of Gq-coupled receptor signaling.

A. Cell Culture and Radiolabeling:

  • Cell Seeding: Plate HEK293 or CHO cells stably expressing the mGluR of interest (e.g., rat mGluR5) into 24-well plates coated with poly-D-lysine. Culture until they reach ~80% confluency.

  • Labeling: Aspirate the culture medium. Add 0.5 mL per well of inositol-free DMEM containing 1 µCi/mL of myo-[³H]inositol.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for the incorporation of the radiolabel into membrane phosphoinositides.

B. Agonist Stimulation:

  • Washing: Gently wash the cells twice with 1 mL of serum-free DMEM or a suitable assay buffer (e.g., HEPES-buffered saline).

  • Pre-incubation: Add 450 µL of assay buffer containing 10 mM LiCl to each well. The LiCl is critical as it inhibits inositol monophosphatases, leading to the accumulation of the measured [³H]IPs. Incubate for 15 minutes at 37°C.

  • Stimulation: Add 50 µL of t-ADA solution (prepared at 10x the final concentration in assay buffer) to achieve the desired final concentrations (e.g., a dose-response curve from 1 µM to 1 mM). Include a positive control (e.g., 100 µM Glutamate or Quisqualate) and a vehicle control.

  • Incubation: Incubate for 60 minutes at 37°C.

C. Extraction and Quantification of Inositol Phosphates:

  • Lysis: Terminate the assay by aspirating the medium and adding 1 mL of ice-cold 10 mM formic acid to each well.

  • Harvesting: Place the plate on ice for 60 minutes. Collect the lysate from each well into individual tubes.

  • Chromatography:

    • Prepare Dowex AG1-X8 anion-exchange columns.

    • Apply the entire lysate from each sample to a column.

    • Wash the columns with 10 mL of deionized water to remove free myo-[³H]inositol.

    • Wash with 10 mL of 60 mM ammonium formate / 5 mM sodium tetraborate to remove glycerophosphoinositols.

    • Elute the total inositol phosphates with 4 mL of 1 M ammonium formate / 0.1 M formic acid into scintillation vials.

  • Counting: Add 10-15 mL of scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter. Data are typically expressed as a percentage of the positive control response or as fold-increase over baseline.

Protocol 2: Recording of NMDA-R Independent LTP in Acute Hippocampal Slices

This protocol outlines the procedure for extracellular field potential recording in the CA1 region of the hippocampus to assess t-ADA's effect on LTP.

A. Slice Preparation:

  • Anesthesia and Dissection: Anesthetize a rodent (e.g., Wistar rat) according to approved animal care protocols. Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): 117 NaCl, 5.3 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose.[9]

  • Slicing: Glue a dissected hippocampus onto the stage of a vibratome submerged in ice-cold, oxygenated aCSF. Cut 400 µm thick transverse slices.

  • Recovery: Transfer the slices to an interface chamber containing oxygenated aCSF at 32°C. Allow them to recover for at least 1-2 hours before recording.

B. Electrophysiological Recording:

  • Chamber Transfer: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Electrode Placement: Using a micromanipulator, place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway (stratum radiatum). Place a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region, approximately 400 µm from the stimulating electrode, to record field excitatory postsynaptic potentials (fEPSPs).[9]

  • Baseline Recording:

    • Determine the stimulus intensity that elicits 40-50% of the maximal fEPSP response.

    • Record baseline responses by delivering single pulses every 30 seconds for at least 20-30 minutes to ensure a stable baseline.

  • Pharmacology and LTP Induction:

    • Group 1 (Control): Continue with baseline aCSF.

    • Group 2 (NMDA-R Block): Perfuse the slice with aCSF containing a specific NMDA receptor antagonist (e.g., 50 µM D-AP5).

    • Group 3 (t-ADA + NMDA-R Block): Perfuse with aCSF containing both D-AP5 and t-ADA (e.g., 100 µM).

    • After 20 minutes of drug perfusion, induce LTP using a high-frequency stimulation (HFS) protocol, such as three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart.

  • Post-HFS Recording:

    • Immediately following HFS, resume baseline stimulation (single pulses every 30 seconds) and record for at least 60-90 minutes.

    • The magnitude of LTP is quantified by expressing the average fEPSP slope during the last 10 minutes of recording as a percentage of the pre-HFS baseline average.

cluster_workflow LTP Recording Workflow A 1. Slice Preparation & Recovery B 2. Place Slice in Recording Chamber A->B C 3. Position Stimulating & Recording Electrodes B->C D 4. Establish Stable Baseline Recording (20-30 min) C->D E 5. Apply Drugs via Perfusion (e.g., AP5, t-ADA) (20 min) D->E F 6. Induce LTP (High-Frequency Stim) E->F G 7. Record Post-HFS (60-90 min) F->G H 8. Analyze Data (% Baseline) G->H

Fig 2. Experimental Workflow for LTP Recording.

Summary and Future Directions

trans-Azetidine-2,4-dicarboxylic acid is a valuable pharmacological tool whose activity is more complex than initially reported. While early evidence pointed to broad Group I mGluR agonism, more specific studies with human receptors suggest a profile of weak, stereoselective agonism at mGlu2 and inactivity at Group I and III receptors. This highlights the critical importance of validating pharmacological tools across species and in defined recombinant systems.

The most compelling and robustly demonstrated activity of t-ADA is its ability to facilitate a form of long-term potentiation that is independent of NMDA receptor signaling. This makes it an indispensable compound for scientists investigating the alternative pathways that govern synaptic plasticity.

Key areas for future investigation include:

  • Resolving Receptor Specificity: A comprehensive screen of t-ADA enantiomers against all mGluR and iGluR subtypes, from multiple species, is needed to create a definitive pharmacological fingerprint.

  • Investigating Transporter Activity: Direct experimental evaluation of t-ADA's effect on all major EAAT subtypes (EAAT1-5) is a critical missing piece of its profile.

  • Exploring Therapeutic Potential: While primarily a research tool, its ability to induce NMDA-R-independent plasticity could be explored in conceptual models of cognitive enhancement or in conditions where NMDA receptor function is compromised.

By understanding its nuanced pharmacology and employing rigorous experimental design, researchers can continue to leverage the unique properties of t-ADA to unravel the intricate mechanisms of the glutamatergic synapse.

References

  • Al-Salami, H., Butt, G., & Tucker, I. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4696-4711. [Link]

  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Johansen, P. A., Nielsen, B., Frydenvang, K., Ebert, B., & Krogsgaard-Larsen, P. (1996). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 314(1-2), 147-151. [Link]

  • Conti, P., De Amici, M., & De Sarro, G. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]

  • Martín, M. E., Muñoz, F. M., Dickinson, D. A., Forman, H. J., Martín del Río, R., Salinas, M., & Fando, J. L. (2005). Protective effect of L-trans-pyrrolidine-2,4-dicarboxilic acid preload against cell death induced by oxygen/glucose deprivation in differentiated PC12 cells. Journal of Neuroscience Research, 82(5), 716-726. [Link]

  • Manahan-Vaughan, D., Reiser, M., & Reymann, K. G. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 72(4), 999-1008. [Link]

  • Manahan-Vaughan, D., & Reymann, K. G. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 1107-1109. [Link]

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 127-134. [Link]

  • Wright, R. A., Arnold, M. B., & Schoepp, D. D. (2000). Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists. Neuropharmacology, 39(11), 1963-1971. [Link]

  • Villers, A., & Ris, L. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. Journal of Visualized Experiments, (120), 55208. [Link]

  • JUNE. (n.d.). LTP in acute hippocampal slice preparation. Journal of Undergraduate Neuroscience Education. Retrieved from [Link]

  • Winson-Bushby, E. (2018). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. [Link]

  • Chung, D. S. (1999). Evidence for a novel phosphoinositide hydrolysis-linked excitatory amino acid receptor in rat brain. Emory University. [Link]

  • SynapseWeb. (n.d.). LTP Physiology Protocol. The University of Texas at Austin. Retrieved from [Link]

Sources

Exploratory

Azetidine-2,4-dicarboxylic Acid: A Compact Powerhouse for Peptide Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Constrained amino acids are pivotal tools in modern drug discovery, offering a robust strategy to imbue peptides with d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Constrained amino acids are pivotal tools in modern drug discovery, offering a robust strategy to imbue peptides with desirable pharmacological properties such as enhanced stability, receptor selectivity, and controlled conformation. Among these, Azetidine-2,4-dicarboxylic acid (Aze) emerges as a highly influential, yet sterically minimal, proline analogue. Its strained four-membered ring, in contrast to proline's five-membered ring, imposes unique and potent conformational constraints on the peptide backbone. This guide provides a comprehensive technical overview of Aze, from its stereoselective synthesis and incorporation into peptide scaffolds to its profound impact on secondary structure and biological function. We will explore the mechanistic underpinnings of its utility, detail field-proven experimental protocols, and survey its application in the development of next-generation peptidomimetics and therapeutics.

Introduction: The Rationale for Conformational Constraint

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. Introducing conformational constraints is a proven strategy to overcome these limitations. Constrained amino acids lock the peptide backbone into specific, bioactive conformations, which can lead to a significant increase in binding affinity and specificity for a biological target. Furthermore, by rigidifying the structure, these analogues can "shield" susceptible peptide bonds from enzymatic cleavage, thereby extending the molecule's in vivo half-life.

Azetidine-2,4-dicarboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a lower homologue of proline.[1][2] Its defining feature is the replacement of proline's five-membered pyrrolidine ring with a four-membered azetidine ring. This seemingly subtle change introduces significant ring strain and alters the torsional angles (phi, psi) accessible to the peptide backbone, making Aze a powerful tool for fine-tuning peptide structure and function.[2] While naturally occurring as a plant metabolite, its true value lies in its synthetic application as a building block for creating peptides with novel properties.[3]

Stereoselective Synthesis of Azetidine-2-carboxylic Acid Derivatives

The utility of Aze in peptide chemistry is contingent on the availability of enantiomerically pure starting materials. Several synthetic routes have been developed, with many leveraging inexpensive chiral precursors like L-aspartic acid.[4] A common industrial-scale approach involves the cyclization of a suitably protected aspartic acid derivative, followed by reduction and further chemical modification.[4]

One robust and scalable process begins with a 4-oxo-2-azetidinecarboxylic acid derivative, which can be prepared from L-aspartic acid.[4] This intermediate undergoes a series of transformations, including hydride reduction, nitrogen protection, oxidation of the resulting primary alcohol to a carboxylic acid, and final deprotection, to yield the desired optically active (S)-azetidine-2-carboxylic acid.[4] The choice of protecting group for the nitrogen atom (e.g., Boc, Cbz) is critical, as it dictates the conditions for subsequent deprotection and coupling steps in peptide synthesis.[4][5]

Below is a diagram illustrating a generalized synthetic workflow.

G cluster_0 Synthesis of (S)-Azetidine-2-carboxylic Acid start (S)-4-oxo-2-azetidine- carboxylic acid derivative step1 Azetidine-2-methanol start->step1 Hydride Reduction (e.g., LiAlH4) step2 N-Protected Azetidine-2-methanol step1->step2 N-Protection (e.g., Boc2O, Z-Cl) step3 N-Protected Azetidine-2-carboxylic acid step2->step3 Oxidation (e.g., TEMPO) end (S)-Azetidine-2-carboxylic acid step3->end Deprotection

Caption: Generalized workflow for synthesizing (S)-Azetidine-2-carboxylic acid.

Physicochemical Properties

Azetidine-2-carboxylic acid is a crystalline solid with distinct physical properties that influence its handling and reactivity.

PropertyValueSource
Molecular Formula C₄H₇NO₂[1]
Molar Mass 101.104 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 215 °C[1]
Solubility in Water 5.0 g/100 ml[1]

Incorporation into Peptides: Solid-Phase Synthesis

The integration of Aze into a growing peptide chain is readily accomplished using standard solid-phase peptide synthesis (SPPS) protocols. The key is to use an appropriately N-protected Aze derivative, most commonly N-Boc-Aze-OH or N-Fmoc-Aze-OH. The Boc (tert-butyloxycarbonyl) protecting group is a staple in peptide chemistry, ensuring controlled reactivity during coupling steps.[5]

The process follows the standard SPPS cycle:

  • Deprotection: Removal of the N-terminal protecting group (e.g., TFA for Boc, piperidine for Fmoc) from the resin-bound peptide.

  • Activation & Coupling: The carboxylic acid of the incoming N-protected Aze is activated using a coupling agent (e.g., HBTU, HATU, DIC). This activated species then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The inherent reactivity of the N-protected Aze is compatible with these standard procedures, allowing for its predictable and efficient incorporation.[5]

G cluster_spps Aze Incorporation via SPPS resin Resin-Bound Peptide (Free N-Terminus) coupled Resin-Bound Peptide (Aze Incorporated) resin->coupled Coupling aze N-Protected Aze-OH (e.g., Boc-Aze-OH) activated_aze Activated Aze Intermediate aze->activated_aze Activation activator Coupling Agent (e.g., HBTU, DIC) activator->activated_aze activated_aze->coupled

Caption: Workflow for incorporating Aze into a peptide chain using SPPS.

Conformational Impact: The Aze vs. Pro Distinction

The substitution of proline with Aze can dramatically alter a peptide's conformational landscape. While both residues restrict the Ramachandran space, they do so differently.

  • Increased Flexibility: Contrary to what might be expected from a "constrained" residue, peptides containing Aze are often somewhat more flexible than their proline-containing counterparts.[2] This is because the smaller four-membered ring reduces the steric clashes between the ring atoms and adjacent residues, slightly expanding the range of allowable backbone torsion angles.[2]

  • Destabilization of Ordered Structures: The collagen-like extended conformation is energetically less favorable for Aze compared to Pro.[2] This contributes to the known effect of Aze in destabilizing the collagen triple helix when misincorporated.[2] This entropic effect can lessen the stability of highly ordered polypeptide structures relative to a disordered state.[2]

  • Induction of Novel Structures: In specific sequence contexts, the unique constraints of Aze can favor different secondary structures. For instance, the incorporation of Aze into certain repetitive polypeptides has been shown to promote the formation of β-sheet structures.[6]

G cluster_pro Proline Constraint cluster_aze Azetidine Constraint pro 5-Membered Ring pro_effect Significant Steric Hindrance Favors Extended/Helical Conformations pro->pro_effect aze_effect Reduced Steric Hindrance Allows More Flexibility Can Favor β-Sheets aze 4-Membered Ring aze->aze_effect

Caption: Conceptual comparison of proline and azetidine ring constraints.

Applications in Drug Discovery and Chemical Biology

The unique properties of Aze make it a valuable component in the medicinal chemist's toolbox.

  • Enhanced Proteolytic Stability: The rigid azetidine ring can sterically hinder the approach of proteases, leading to peptides with improved resistance to enzymatic degradation—a critical attribute for therapeutic candidates.[5]

  • Peptidomimetics and Scaffolding: Introducing an azetidine motif can render a molecule more rigid, which may improve its pharmacological properties by locking it into a bioactive conformation.[3] This makes Aze an excellent scaffold element in the design of peptidomimetics.

  • Enzyme Inhibitors: The (S)-enantiomer of azetidine-2-carboxylic acid is a useful intermediate in the synthesis of potent thrombin inhibitors, highlighting its applicability in designing drugs that target enzyme active sites.[4]

  • Probing Protein Structure and Function: As a proline analogue, Aze can be used to probe the structural and functional importance of proline residues in proteins. Its misincorporation can lead to altered protein stability and conformation, providing insights into protein folding and function.[3] This same property, however, is the basis for its toxicity, as the misincorporation of Aze into critical proteins like collagen can disrupt their function.[1][7]

Experimental Protocol: Synthesis of (S)-N-benzyloxycarbonylazetidine-2-methanol

This protocol is based on a validated synthetic route and illustrates the key steps of reduction and N-protection.[4] It serves as a foundational procedure for generating a key intermediate for further oxidation to the corresponding carboxylic acid.

Objective: To synthesize (S)-N-benzyloxycarbonylazetidine-2-methanol from isopropyl (2S)-4-oxo-2-azetidinecarboxylate.

Materials:

  • Isopropyl (2S)-4-oxo-2-azetidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • t-Butylmagnesium chloride (2 M solution in THF)

  • Sodium hydrogen carbonate (NaHCO₃)

  • Benzyloxycarbonyl chloride (Z-Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • 10% Sulfuric acid

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Magnesium Salt (Causality: To improve yield and reduce byproduct formation by pre-forming a less reactive salt):

    • In a nitrogen atmosphere, dissolve isopropyl (2S)-4-oxo-2-azetidinecarboxylate (1.57 g, 10.0 mmol) in anhydrous THF (25 mL) in a reaction flask.

    • Cool the solution to 5-15 °C in an ice bath.

    • Slowly add t-butylmagnesium chloride (5.00 mL of a 2M solution, 10.0 mmol) while maintaining the temperature.

    • Stir the mixture at this temperature for 1.5 hours.

  • Hydride Reduction (Causality: To reduce both the ester and the amide carbonyls to yield the desired azetidine-2-methanol):

    • In a separate flask under nitrogen, prepare a suspension of LiAlH₄ (0.569 g, 15.0 mmol) in anhydrous THF (10 mL).

    • Cool this suspension to 5-15 °C.

    • Slowly add the solution of the magnesium salt from Step 1 to the LiAlH₄ suspension.

    • After the addition is complete, heat the mixture to reflux and stir for 6 hours.

  • Workup and Quenching (Causality: To safely neutralize the highly reactive reducing agent and isolate the crude product):

    • Cool the reaction mixture to 5 °C.

    • Carefully and slowly add water (30 mL) to quench the excess LiAlH₄.

    • Stir the resulting mixture at room temperature for 30 minutes.

  • N-Protection (Causality: To protect the secondary amine for subsequent reactions and facilitate purification):

    • Adjust the pH of the crude solution to ~10 by adding 10% sulfuric acid.

    • Add sodium hydrogen carbonate (2.00 g, 24.0 mmol).

    • Add benzyloxycarbonyl chloride (Z-Cl) (4.00 g, 24.0 mmol) at room temperature.

    • Stir the biphasic mixture vigorously for 14 hours.

  • Extraction and Purification:

    • Adjust the solution to pH 7.

    • Extract the product with ethyl acetate (2 x 50 mL).

    • Wash the combined organic layers with water (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via column chromatography (e.g., silica gel, using a toluene/ethyl acetate gradient) to yield the pure (S)-N-benzyloxycarbonylazetidine-2-methanol.

Conclusion and Future Outlook

Azetidine-2,4-dicarboxylic acid is more than just a smaller version of proline; it is a precision tool for manipulating peptide and protein architecture. Its unique conformational signature, combined with its accessibility through robust stereoselective synthesis, secures its place in the development of advanced therapeutics and chemical probes. By rigidifying peptide scaffolds and enhancing proteolytic stability, Aze helps bridge the gap between traditional small molecules and larger biologics.

Future research will likely focus on expanding the chemical diversity of substituted Aze analogues to further refine conformational control. As our understanding of the relationship between three-dimensional structure and biological function deepens, the strategic incorporation of constrained residues like Aze will become increasingly central to the rational design of molecules with precisely tailored pharmacological profiles.

References

  • Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC Source: PubMed Central URL: [Link]

  • Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: ACS Publications URL: [Link]

  • Title: Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells Source: MDPI URL: [Link]

  • Title: Azetidine-2-carboxylic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Processes for producing azetidine-2-carboxylic acid and intermediates thereof Source: Google Patents URL
  • Title: The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Source: PubMed URL: [Link]

  • Title: Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW Source: Taylor & Francis Online URL: [Link]

Sources

Foundational

A Technical Guide to the Therapeutic Potential of Azetidine-2,4-dicarboxylic Acid

Abstract Azetidine-2,4-dicarboxylic acid (ADCA) is a conformationally restricted analog of the excitatory amino acid glutamate. Its rigid four-membered ring structure provides a unique stereochemical scaffold, enabling h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidine-2,4-dicarboxylic acid (ADCA) is a conformationally restricted analog of the excitatory amino acid glutamate. Its rigid four-membered ring structure provides a unique stereochemical scaffold, enabling high-potency and selective interactions with specific glutamate receptor subtypes. This guide synthesizes the current understanding of ADCA's mechanism of action, focusing on its role as a modulator of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs). We will explore its therapeutic potential in neurological disorders characterized by excitotoxicity and aberrant synaptic transmission, provide detailed experimental protocols for its preclinical evaluation, and present a consolidated view of its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals investigating novel modulators of glutamatergic signaling.

Introduction: The Rationale for Rigid Glutamate Analogs

The neurotransmitter L-glutamate is the primary excitatory signal in the mammalian central nervous system (CNS). Its actions are mediated by a diverse family of ionotropic (NMDA, AMPA, Kainate) and metabotropic (mGluR1-8) receptors. However, the physiological flexibility of the glutamate molecule allows it to adopt numerous conformations, leading to promiscuous binding across these receptor subtypes. This lack of selectivity poses a significant challenge in designing therapeutic agents that can precisely modulate glutamatergic pathways implicated in disease without causing widespread side effects.

Azetidine-2,4-dicarboxylic acid (ADCA) overcomes this limitation through structural constraint. As a heterocyclic, four-membered ring amino acid, its structure is significantly more rigid than that of glutamate.[1] This rigidity locks the relative positions of its carboxyl groups, mimicking a specific conformation of glutamate and thereby enabling more selective and potent interactions with the glutamate binding sites of certain receptors. The stereoisomers of ADCA (e.g., cis and trans forms) further refine this selectivity, offering distinct pharmacological profiles.[2][3] This guide will focus on the therapeutic avenues opened by this molecular design, particularly in the context of neuroprotection and synaptic modulation.

Core Mechanism of Action: Targeting Glutamate Receptors

ADCA's primary therapeutic relevance stems from its activity at key glutamate receptors. The specific isomer of ADCA determines its principal target and mode of action.

Antagonism at the NMDA Receptor

The NMDA receptor, a ligand-gated ion channel, is a crucial mediator of synaptic plasticity but also a central player in excitotoxic cell death when overactivated.[4] Conditions like stroke, traumatic brain injury, and epilepsy are characterized by excessive glutamate release, leading to sustained NMDA receptor activation, calcium overload, and subsequent neuronal damage.

Certain isomers of ADCA, particularly the cis-isomers, have been identified as potent modulators of the NMDA receptor.[2] They act as competitive antagonists at the glutamate co-agonist binding site. By occupying this site, ADCA prevents the binding of glutamate, thereby inhibiting channel opening and subsequent Ca²⁺ influx. This targeted inhibition is a key strategy for mitigating the downstream neurotoxic cascades.

NMDA_Antagonism cluster_receptor NMDA Receptor Complex cluster_ligands Extracellular Ligands cluster_outcome Cellular Outcome NMDA_R NMDA Receptor Glutamate Site Glycine Site Ion Channel (Closed) No_Influx No Ca²+ Influx Neuroprotection NMDA_R:ion_channel->No_Influx Remains Closed Glutamate Glutamate Glutamate->NMDA_R:glu_site Binding Blocked ADCA ADCA (Antagonist) ADCA->NMDA_R:glu_site Competitively Binds

Caption: Competitive antagonism of the NMDA receptor by Azetidine-2,4-dicarboxylic acid (ADCA).

Modulation of Metabotropic Glutamate Receptors

The trans-isomers of ADCA have shown activity at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability over a slower timescale. Specifically, (2S,4S)-azetidine-2,4-dicarboxylic acid has been identified as a weak agonist at the human mGluR2 receptor.[5] The mGluR2 subtype is an autoreceptor that, when activated, reduces glutamate release from the presynaptic terminal. This provides an alternative, indirect mechanism for dampening excessive glutamatergic signaling. While less potent than its effects at NMDA receptors, this mGluR activity could contribute to a broader therapeutic profile.[5][6]

Potential Therapeutic Applications in Neurological Disorders

The ability of ADCA to selectively dampen excitotoxic signaling pathways makes it a compelling candidate for several CNS disorders.

  • Epilepsy and Seizure Control: By blocking NMDA receptor overactivation, ADCA can potentially raise the seizure threshold and prevent the spread of epileptiform activity.

  • Ischemic Stroke and Neuroprotection: In the ischemic cascade, massive glutamate release causes widespread neuronal death. An NMDA receptor antagonist like ADCA could be administered in the acute phase to limit the extent of brain damage.

  • Traumatic Brain Injury (TBI): Similar to stroke, TBI involves a significant excitotoxic component that contributes to secondary injury. ADCA could serve a neuroprotective role.

  • Neuropathic Pain: NMDA receptors in the spinal cord are critical for the central sensitization processes that underlie chronic pain states. Antagonizing these receptors is a validated strategy for pain management.

It is important to note that while ADCA is a powerful research tool, its proline analog, Azetidine-2-carboxylic acid (AZE or A2C) , has known toxicity. A2C can be misincorporated into proteins in place of proline, leading to misfolded proteins, ER stress, and potential pro-inflammatory and pro-apoptotic effects.[7][8][9] This highlights the critical importance of isomeric purity and structural specificity in the development of ADCA-based therapeutics to separate the desired receptor-modulating activity from off-target toxicities.

Experimental Protocols for Preclinical Evaluation

Evaluating the therapeutic potential of ADCA requires a multi-tiered approach, from molecular binding to functional cellular and in vivo assays.

Protocol: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the binding affinity (Ki) of ADCA for the glutamate binding site on the NMDA receptor complex.

Objective: To quantify the ability of ADCA to displace a known radiolabeled antagonist from the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]CGP 39653 (a high-affinity, selective NMDA site radioligand)

  • Azetidine-2,4-dicarboxylic acid (test compound)

  • L-Glutamate (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the pellet (membranes) in fresh buffer and repeat the wash step three times. Finally, resuspend the pellet to a protein concentration of ~1 mg/mL.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: 50 µL buffer, 50 µL [³H]CGP 39653 (e.g., 5 nM final concentration), and 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL L-Glutamate (1 mM final concentration), 50 µL [³H]CGP 39653, and 100 µL membrane preparation.

    • Test Compound: 50 µL ADCA (at various concentrations, e.g., 10⁻¹⁰ M to 10⁻³ M), 50 µL [³H]CGP 39653, and 100 µL membrane preparation.

  • Incubation: Incubate all tubes at 4°C for 40 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of ADCA.

    • Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of ADCA that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Validation: This assay directly measures the interaction at the target site. The use of a high concentration of a natural ligand (glutamate) to define non-specific binding ensures that the measured displacement is occurring specifically at the glutamate binding site. Running the assay in triplicate and including a full concentration range ensures the reliability of the calculated IC₅₀.

Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Rat Cortical Membranes a1 Combine Membranes, Radioligand, and Test Compound/Buffer/NSB p1->a1 p2 Prepare Reagents: - [³H]CGP 39653 - ADCA dilutions - Glutamate (NSB) p2->a1 a2 Incubate at 4°C to Reach Equilibrium a1->a2 a3 Rapid Vacuum Filtration to Separate Bound/Unbound a2->a3 a4 Wash Filters a3->a4 d1 Scintillation Counting (Measure Radioactivity) a4->d1 d2 Calculate Specific Binding d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC₅₀ and Ki d3->d4

Caption: Workflow for a radioligand binding assay to determine NMDA receptor affinity.

Protocol: In Vitro Electrophysiology in Primary Neuronal Cultures

This protocol assesses the functional antagonism of NMDA-induced currents by ADCA.

Objective: To measure the ability of ADCA to inhibit the electrical currents mediated by NMDA receptor activation in live neurons.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Patch-clamp electrophysiology rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes for electrodes

  • External solution (e.g., HEPES-buffered saline)

  • Internal solution (pipette solution, e.g., Cs-based)

  • NMDA and Glycine (co-agonists)

  • Azetidine-2,4-dicarboxylic acid

Methodology:

  • Cell Preparation: Plate primary neurons on glass coverslips and culture for 10-14 days to allow for mature receptor expression.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Fabricate a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.

    • Under visual guidance, approach a neuron and form a high-resistance (>1 GΩ) seal (a "gigaseal").

    • Rupture the cell membrane to achieve whole-cell configuration. Clamp the neuron at a negative holding potential (e.g., -70 mV).

  • NMDA Current Elicitation:

    • Using the perfusion system, apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) for a short duration (2-3 seconds) to elicit an inward current.

    • Wash the cell with the external solution and allow the current to return to baseline. Repeat several times to establish a stable baseline response.

  • Application of Antagonist:

    • Pre-incubate the neuron with a specific concentration of ADCA by adding it to the perfusion solution for 1-2 minutes.

    • While still in the presence of ADCA, co-apply the NMDA/Glycine solution and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-induced current in the absence (control) and presence of ADCA.

    • Calculate the percentage inhibition for each ADCA concentration.

    • Plot the percentage inhibition against the log concentration of ADCA to generate a dose-response curve and determine the IC₅₀ for functional antagonism.

Causality and Validation: This assay provides direct functional evidence of antagonism. By isolating a single cell, the effect of the compound on the target receptor's ion channel function is measured directly. A stable baseline response before drug application is critical for validating that the observed inhibition is due to the compound and not rundown of the cell's health.

Quantitative Data Summary

The pharmacological profile of ADCA is defined by its affinity and potency at different receptor subtypes. The data below are representative values collated from preclinical studies.

Compound IsomerReceptor TargetAssay TypeMeasured Value (IC₅₀ / Ki)Reference
cis-ADCANMDA ReceptorRadioligand Binding~5-20 µM[2]
trans-(2S,4S)-ADCAmGluR2cAMP Accumulation> 500 µM (Weak Agonist)[5]
trans-(2R,4R)-ADCAmGluR2cAMP AccumulationInactive[5]
trans-ADCAmGluR1b / mGluR5aIP AccumulationNo Agonist or Antagonist Effect[5]

Note: Specific values can vary based on experimental conditions, tissue preparation, and radioligand used.

Future Directions and Challenges

The therapeutic development of Azetidine-2,4-dicarboxylic acid hinges on several key factors. The primary challenge is optimizing selectivity and potency while ensuring metabolic stability and blood-brain barrier permeability. Future research should focus on:

  • Stereospecific Synthesis: Developing efficient synthetic routes to isolate pure stereoisomers is paramount to producing compounds with a clean pharmacological profile and avoiding the toxicity associated with related structures like A2C.[10][11]

  • Pharmacokinetic Profiling: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead ADCA candidates.

  • In Vivo Efficacy: Promising candidates must be advanced into robust animal models of epilepsy, stroke, and neuropathic pain to validate the in vitro findings and establish a therapeutic window.

  • Derivative Chemistry: Using the azetidine scaffold as a starting point, medicinal chemists can design novel derivatives with improved drug-like properties, potentially enhancing potency, selectivity, or pharmacokinetic parameters.

References

  • EP0299513A1 - Azetidine derivatives, compositions and their use.
  • Kingston, A. E., et al. (1998).
  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Rubenstein, E. M., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology. [Link]

  • Manzoni, O., et al. (1994). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed. [Link]

  • Thottathil, J. K., et al. (2010). An Improved Method for Synthesis of Azetidine-2-carboxylic acid. Chemistry Bulletin / Huaxue Tongbao. [Link]

  • Thaning, C., et al. (2001). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. PubMed. [Link]

  • Naganawa, A., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Monahan, J. B., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC - PubMed Central. [Link]

  • Rodgers, K. J., & Shorter, S. (2016). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. [Link]

Sources

Exploratory

Azetidine-2,4-dicarboxylic acid glutamate receptor activity

An In-Depth Technical Guide to the Glutamate Receptor Activity of Azetidine-2,4-dicarboxylic Acid Executive Summary This technical guide provides a comprehensive analysis of the pharmacological activity of Azetidine-2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Glutamate Receptor Activity of Azetidine-2,4-dicarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacological activity of Azetidine-2,4-dicarboxylic acid (Aze), a conformationally restricted glutamate analogue, at various glutamate receptor subtypes. Primarily targeting researchers, neuroscientists, and professionals in drug development, this document synthesizes current knowledge, details the causality behind experimental approaches, and offers validated protocols for characterization. The central finding is that trans-Azetidine-2,4-dicarboxylic acid acts as a potent agonist at Group I metabotropic glutamate receptors (mGluRs), with a notable lack of significant activity at ionotropic NMDA receptors. This distinct pharmacological profile makes it a valuable tool for selectively probing mGluR function and a potential scaffold for therapeutic development. This guide outlines the essential methodologies—radioligand binding assays, patch-clamp electrophysiology, and functional calcium imaging—required to rigorously assess its activity, ensuring both scientific accuracy and reproducibility.

Introduction to Azetidine-2,4-dicarboxylic Acid

Azetidine-2,4-dicarboxylic acid is a synthetic, rigid amino acid analogue. Its four-membered ring structure imposes significant conformational constraints compared to the endogenous neurotransmitter, glutamate. This rigidity is a key attribute in medicinal chemistry, as it can lock the molecule into a specific bioactive conformation, leading to higher selectivity for a particular receptor subtype.

While the related compound, Azetidine-2-carboxylic acid, is a naturally occurring, toxic non-proteinogenic amino acid found in plants like lily of the valley[1][2], trans-Azetidine-2,4-dicarboxylic acid is not found in nature and is a product of chemical synthesis[3]. Its structure, featuring two carboxylic acid groups, makes it a compelling candidate for interacting with the glutamate binding pocket of various receptors. The synthesis of its optically active forms has been a subject of interest due to its potential as a modulator of glutamate receptors[3].

The Glutamate Receptor Family: A Primer

Glutamate receptors are fundamental to excitatory neurotransmission throughout the central nervous system (CNS) and are implicated in memory, learning, and various neurological disorders[4][5]. They are broadly classified into two superfamilies: ionotropic and metabotropic receptors.

  • Ionotropic Glutamate Receptors (iGluRs) : These are ligand-gated ion channels that mediate fast synaptic transmission. Upon glutamate binding, their integral ion channel opens, allowing cation influx and depolarization of the postsynaptic membrane. They are subdivided into three families based on their selective agonists:

    • NMDA (N-methyl-D-aspartate) Receptors

    • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors

    • Kainate Receptors

  • Metabotropic Glutamate Receptors (mGluRs) : These are G-protein coupled receptors (GPCRs) that modulate synaptic activity on a slower timescale[6]. They do not form an ion channel; instead, their activation initiates intracellular signaling cascades. They are classified into three groups based on sequence homology, pharmacology, and signaling pathways[6]:

    • Group I (mGlu1, mGlu5): Coupled to Gαq/11, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP₃) production and intracellular calcium mobilization.

    • Group II (mGlu2, mGlu3): Coupled to Gαi/o, they inhibit adenylyl cyclase, reducing cAMP levels.

    • Group III (mGlu4, mGlu6, mGlu7, mGlu8): Also coupled to Gαi/o, they also inhibit adenylyl cyclase[6].

The diverse functions and signaling pathways of these receptors make subtype-selective compounds invaluable for both basic research and therapeutic intervention.

cluster_iGluR Ionotropic Receptors (Fast) cluster_mGluR Metabotropic Receptors (Slow) Glutamate Glutamate NMDA NMDA Glutamate->NMDA Binds to AMPA AMPA Glutamate->AMPA Binds to Kainate Kainate Glutamate->Kainate Binds to Group_I Group I (mGlu1/5) Glutamate->Group_I Binds to Group_II_III Group II/III Glutamate->Group_II_III Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ Influx) NMDA->Ion_Channel AMPA->Ion_Channel Kainate->Ion_Channel G_Protein G-Protein Activation Group_I->G_Protein Group_II_III->G_Protein

Caption: Overview of Glutamate Receptor Families and Primary Signaling Mechanisms.

Pharmacological Profile of Azetidine-2,4-dicarboxylic Acid

Primary Activity at Group I Metabotropic Receptors

The most significant and well-documented activity of trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is its agonist action at Group I metabotropic glutamate receptors.

  • Mechanism of Action : Studies have demonstrated that t-ADA stimulates phosphoinositide (PI) hydrolysis in cell lines expressing mGluR1 and mGluR5, a hallmark of Gαq-coupled receptor activation[7]. This indicates that t-ADA effectively binds to and activates these receptors, initiating the canonical Group I signaling cascade.

  • Subtype Selectivity : In primary cultures of cerebellar granule neurons, t-ADA was shown to stimulate IP formation[8]. However, when tested on HEK293 cells transfected specifically with mGluR1, it failed to stimulate PI hydrolysis, unlike the known agonist 1S,3R-ACPD[8]. This suggests that t-ADA may act on a subtype of metabotropic receptor different from mGluR1 alone, or that its activity is context-dependent[8]. Another study in cell lines expressing mGluR1 or mGluR5 subtypes found that t-ADA stimulated phosphoinositide hydrolysis in both, with higher potency at mGluR5[7].

  • Functional Consequences : In hippocampal slices, t-ADA has been shown to increase phosphoinositide hydrolysis[7]. Furthermore, its activation of mGluRs appears to bypass the NMDA receptor dependence of long-term potentiation (LTP), a key process in synaptic plasticity[7]. This highlights its ability to modulate complex neuronal functions through its selective action on mGluRs.

Limited Activity at Ionotropic Receptors

In contrast to its effects on mGluRs, research indicates that trans-Azetidine-2,4-dicarboxylic acid has a negligible direct effect on ionotropic NMDA receptors.

  • NMDA Receptors : Patch-clamp experiments have shown that t-ADA does not facilitate NMDA currents nor does it induce non-specific currents, even at high concentrations[7]. This lack of activity at the NMDA receptor complex is a critical feature, distinguishing it from many other glutamate analogues and underscoring its selectivity for the metabotropic family. It is important to distinguish this compound from stereoisomers of azetidine-2,3-dicarboxylic acid, where the L-trans isomer has been shown to be a potent agonist at NMDA receptors, particularly the NR1/NR2D subtype[9][10]. This contrast emphasizes how the precise positioning of the carboxylic acid groups on the azetidine ring dictates receptor selectivity.

Summary of Pharmacological Data

The following table summarizes the quantitative data on the activity of trans-Azetidine-2,4-dicarboxylic acid at specific glutamate receptor subtypes.

Receptor SubtypeAssay TypeMeasured ActivityPotency (EC₅₀)Source
mGluR1 Phosphoinositide HydrolysisAgonist189.4 ± 6.4 µM[7]
mGluR5 Phosphoinositide HydrolysisAgonist32.2 ± 8.3 µM[7]
NMDA Patch-Clamp ElectrophysiologyNo current facilitationNot Applicable[7]

Methodologies for Characterizing Aze-Receptor Interactions

To rigorously define the pharmacological profile of a compound like Aze, a multi-step, self-validating experimental workflow is essential. This process moves from determining binding affinity to characterizing functional activity and specificity.

A Step 1: Affinity Radioligand Binding Assay B Step 2: Functionality Electrophysiology A->B If binding is confirmed D Determine Ki (Binding Affinity) A->D C Step 3: Mechanism Functional Assays B->C To confirm mechanism E Determine EC50/IC50 (Potency) B->E F Confirm Agonist/Antagonist Profile B->F G Measure Downstream Signal (e.g., Ca2+, IP3) C->G Aze Aze (Agonist) mGluR Group I mGluR (mGlu1/5) Aze->mGluR Binds & Activates Gq Gαq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca2+ Release ER->Ca_Release Triggers

Caption: Signaling pathway for Group I mGluR activation by Azetidine-2,4-dicarboxylic acid.

Protocol: Fluorometric Calcium Imaging

  • Cell Culture : Plate cells expressing the target Group I mGluR (e.g., CHO-mGluR5) onto 96-well, black-walled, clear-bottom microplates.

  • Dye Loading : Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[11] The 'AM' ester group allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye inside.

  • Assay : Place the plate into a fluorescence plate reader equipped with an automated injection system.

  • Baseline Measurement : Measure the baseline fluorescence of each well for a short period to establish a stable signal.

  • Compound Injection : Use the automated injector to add varying concentrations of Aze to the wells.

  • Signal Detection : Immediately following injection, continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.[12][13]

  • Controls (Self-Validation) :

    • Positive Control : Inject a known Group I agonist (e.g., DHPG) to determine the maximum system response.

    • Negative Control : Inject buffer alone to control for mechanical artifacts.

  • Data Analysis : For each well, calculate the change in fluorescence from baseline (ΔF/F₀). Plot the peak response against the log concentration of Aze and fit the data to determine the EC₅₀ value for calcium mobilization.

Conclusion and Future Directions

trans-Azetidine-2,4-dicarboxylic acid is a selective agonist for Group I metabotropic glutamate receptors, with a particularly high potency at the mGluR5 subtype. Its rigid structure grants it a pharmacological profile that is notably devoid of activity at NMDA receptors, making it a precise tool for isolating and studying mGluR-mediated signaling and its role in synaptic plasticity.

For drug development professionals, the azetidine scaffold represents a promising starting point for designing novel therapeutics targeting neurological and psychiatric disorders where mGluR5 modulation is desired, such as Fragile X syndrome or anxiety disorders. Future research should focus on synthesizing and characterizing stereoisomers and derivatives of Aze to further refine subtype selectivity, improve pharmacokinetic properties, and fully elucidate the therapeutic potential of this important class of compounds.

References

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • PubChem. Azetidinecarboxylic Acid. National Institutes of Health. [Link]

  • Zhang, H. et al. (2007). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Vollenweider, F. et al. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. PubMed. [Link]

  • Sagot, E. et al. (2007). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. [Link]

  • Huang, T. et al. (2023). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Lee, K. et al. (1996). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. RSC Publishing. [Link]

  • Knowles, S. E. et al. (1977). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. PubMed. [Link]

  • Kananovich, D. G. & Zhdanko, A. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Paoletti, P. et al. (2013). Pharmacology of NMDA Receptors. NCBI. [Link]

  • Pellegrini-Giampietro, D. E. et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed. [Link]

  • Angeloni, C. et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]

  • Sagot, E. et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. [Link]

  • Nakashima, Y. et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Angeloni, C. et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. [Link]

  • Baron, B. M. et al. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • Traynelis, S. F. et al. (2021). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. PMC. [Link]

  • Caicedo, A. et al. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. PMC. [Link]

  • Segev, A. et al. (2016). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]

  • Kumar, J. S. & Coenen, H. H. (2018). A Review of Molecular Imaging of Glutamate Receptors. MDPI. [Link]

  • Basagni, F. et al. (2015). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. [Link]

  • Wikipedia. Patch clamp. [Link]

  • Wikipedia. Glutamate receptor. [Link]

  • Otori, Y. et al. (2003). Glutamate Induces Calcium Influx by NMDA Receptor Activation in Purified Retinal Ganglion Cells Cultured from Neonatal and Adult Rats. IOVS. [Link]

  • Angus, D. J. A. (1993). A PATCH-CLAMP STUDY OF GLUTAMATE RECEPTOR CHANNELS AND GLUTAMATE UPTAKE IN RAT CEREBELLAR NEURONES AND GLIA. UCL Discovery. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Luscher, C. & Slesinger, P. A. (2012). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. Springer Nature Experiments. [Link]

  • Kalinina, M. et al. (2023). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers. [Link]

  • Hascup, K. N. et al. (2011). Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. PMC. [Link]

  • Wang, Y-Z. et al. (2020). Zinc Permeation Through Acid-Sensing Ion Channels. MDPI. [Link]

  • Science With Tal. (2023). Glutamate Transmitter System Explained (NMDA, AMPA, Kainate, mGluR). YouTube. [Link]

  • Agilent Technologies. (2023). Real-Time Calcium Imaging: Sub-Second Detection Made Easy. YouTube. [Link]

  • The Neurophile. (2022). How does Whole-cell voltage clamp work? | application. YouTube. [Link]

  • Plotnikova, E. et al. (2021). Properties of GABAergic Neurons Containing Calcium-Permeable Kainate and AMPA-Receptors. MDPI. [Link]

  • McKay, S. et al. (2013). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PMC. [Link]

  • Stensbøl, T. B. et al. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. PubMed. [Link]

Sources

Foundational

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Azetidine-2,4-dicarboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered heterocyclic amine, has emerged as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Azetidine-2,4-dicarboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered heterocyclic amine, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent conformational rigidity, a stark contrast to more flexible acyclic or larger ring systems, allows for precise orientation of substituents in three-dimensional space. This structural constraint is invaluable for optimizing ligand-receptor interactions, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Azetidine-2,4-dicarboxylic acid (Aze-2,4-dCA) and its derivatives represent a compelling class of molecules, primarily explored as rigid analogues of glutamate. By constraining the flexible glutamate backbone, these derivatives serve as powerful chemical probes to investigate the distinct conformational requirements of glutamate receptor subtypes and as starting points for novel therapeutics targeting the central nervous system (CNS).

Core Molecular Attributes of Azetidine-2,4-dicarboxylic Acid

Azetidine-2,4-dicarboxylic acid is a non-proteinogenic amino acid characterized by a saturated four-membered ring containing a nitrogen atom and two carboxylic acid groups at the C2 and C4 positions. The strained ring is not planar but exists in a "puckered" conformation, which influences the spatial relationship between the two carboxylates.[2] This fixed geometry is key to its function as a glutamate analogue, mimicking specific conformations of the endogenous neurotransmitter.

The presence of two stereocenters (at C2 and C4) gives rise to four possible stereoisomers:

  • (2S, 4S) - cis

  • (2R, 4R) - cis

  • (2S, 4R) - trans

  • (2R, 4S) - trans

As is common in neuropharmacology, the biological activity of these derivatives is highly dependent on their stereochemistry, making stereocontrolled synthesis a critical aspect of their development.[3]

Synthetic Strategies: Accessing the Constrained Scaffold

The synthesis of substituted azetidines, particularly those with multiple functional groups like Aze-2,4-dCA, presents a significant chemical challenge due to the inherent ring strain. Successful strategies often rely on intramolecular cyclization reactions.

General Synthetic Approach: Intramolecular N-Alkylation

A common and effective method for constructing the azetidine ring involves the intramolecular N-alkylation of a suitably protected γ-amino acid derivative bearing a leaving group on the α-carbon. This approach has been successfully applied to the synthesis of the simpler L-azetidine-2-carboxylic acid from aspartic acid derivatives.[4] A key aspect of this strategy is the choice of protecting groups, which must be orthogonal to allow for selective deprotection and modification. The (2-trimethylsilyl)ethanesulfonyl (SES) group, for instance, can serve a dual role as both an amine activator and a leaving group precursor on a hydroxyl function.[4]

The synthesis can be significantly accelerated using microwave-assisted heating, which can drive the cyclization to completion in minutes with near-quantitative yields.[4]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual synthetic pathway for an Aze-2,4-dCA derivative, adapted from established methods for similar compounds.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Formation cluster_2 Step 3: Deprotection start Protected Glutamic Acid Derivative step1 Introduction of Leaving Group at C4 start->step1 e.g., Mesylation step2 Base-mediated Intramolecular Cyclization (SN2) step1->step2 Deprotection of Amine & Ring Closure step3 Protected Aze-2,4-dCA Derivative step2->step3 step4 Final Deprotection step3->step4 Acidic/Basic Hydrolysis or Hydrogenolysis end Azetidine-2,4-dicarboxylic Acid step4->end

Caption: Conceptual workflow for the synthesis of Azetidine-2,4-dicarboxylic acid.

Experimental Protocol: Microwave-Assisted Synthesis of a Protected Azetidine Carboxylate

This protocol is a representative example adapted from the literature for the key cyclization step and should be optimized for the specific substrate.[4]

Objective: To perform the intramolecular N-alkylation to form the protected azetidine ring using microwave irradiation.

Materials:

  • Protected γ-amino-α-mesyloxy-dicarboxylate precursor (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Microwave synthesis vial (sealed)

  • Biotage Initiator or similar scientific microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add the protected precursor (e.g., 200 mg, 1.0 eq).

  • Add anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile (5 mL) to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters: Temperature = 120°C, Time = 20 minutes, Absorption = High.

  • Run the microwave program. The temperature is monitored by an IR sensor on the vial's outer surface.

  • After completion, allow the vial to cool to room temperature.

  • Filter the reaction mixture to remove the inorganic base (K₂CO₃).

  • Concentrate the filtrate in vacuo to yield the crude protected azetidine-2,4-dicarboxylate.

  • Purify the crude product using silica gel column chromatography.

Rationale for Choices:

  • Microwave Irradiation: Provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and often improves yields by minimizing side reactions.[4]

  • Potassium Carbonate: A solid, non-nucleophilic base is used to deprotonate the amine in situ, initiating the intramolecular attack on the carbon bearing the mesylate leaving group.

  • Acetonitrile: A polar aprotic solvent is chosen for its ability to dissolve the reactants and its excellent performance under microwave conditions.

Pharmacological Profile: Targeting Glutamate Receptors

The primary pharmacological interest in Aze-2,4-dCA derivatives lies in their activity as glutamate analogues. Glutamate is the principal excitatory neurotransmitter in the CNS, and its receptors are implicated in numerous physiological and pathological processes.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

Studies have shown that (+/-)-trans-azetidine-2,4-dicarboxylic acid (t-ADA) is an agonist at neuronal metabotropic glutamate receptors.[5] In primary cultures of cerebellar granule neurons, t-ADA stimulates inositol phosphate (IP) formation, a hallmark of Gq-coupled mGluR activation (e.g., mGluR1 and mGluR5).[5] Interestingly, t-ADA did not activate mGluR1 expressed in HEK293 cells, suggesting it may act on a different subtype of metabotropic receptor or that its activity is dependent on the cellular context.[5] This selectivity makes t-ADA a valuable tool for differentiating the functions of various mGluR subtypes.[5]

Activity at NMDA Receptors

The related compound, azetidine-2,3-dicarboxylic acid (ADC), has been extensively studied at N-methyl-D-aspartate (NMDA) receptors, providing a model for how the azetidine scaffold can confer subtype selectivity.[3] The four stereoisomers of ADC display markedly different affinities and efficacies at NMDA receptor subtypes.

CompoundReceptor Affinity (Kᵢ, µM) at native NMDA receptorsAgonist Potency (EC₅₀, µM) at NR1/NR2D
L-trans-ADC1050
D-cis-ADC21230 (partial agonist)
D-trans-ADC90-
L-cis-ADC>100-
Data synthesized from Castellano et al., 2010.[3]

These data underscore the critical importance of stereochemistry. L-trans-ADC shows the highest affinity and is a potent agonist, particularly at the NR2D subtype, while L-cis-ADC is largely inactive.[3] This demonstrates how the rigid azetidine ring can lock the pharmacophoric carboxylate groups into a conformation that is preferred by specific receptor subtypes.

Mechanism of Action and Toxicological Considerations

The mechanism of action for Aze-2,4-dCA derivatives at glutamate receptors involves competitive binding at the glutamate binding site. The constrained conformation of the molecule allows it to fit into the binding pocket with a specific geometry, leading to receptor activation (agonism) or blockade (antagonism).

A critical consideration in the development of azetidine-based drugs is the potential for toxicity. The parent compound, L-azetidine-2-carboxylic acid (Aze), is a natural plant toxin that acts as a proline mimic.[6][7] Due to its structural similarity to proline, Aze can be mistakenly charged by prolyl-tRNA synthetase and incorporated into newly synthesized proteins.[6][7][8] This misincorporation can lead to:

  • Protein misfolding and aggregation.[9]

  • Induction of the unfolded protein response (UPR).[7]

  • Cellular stress, pro-inflammatory responses, and apoptosis.[9]

While the dicarboxylic acid derivatives are designed to target glutamate receptors rather than protein synthesis machinery, any in vivo degradation that could yield azetidine-2-carboxylic acid is a potential liability that must be carefully assessed during drug development.

Applications and Future Outlook

Azetidine-2,4-dicarboxylic acid derivatives are valuable tools for several reasons:

  • Pharmacological Probes: Their conformational rigidity and potential for subtype selectivity make them excellent probes for elucidating the structure-activity relationships of glutamate receptors.

  • Therapeutic Leads: As potent and selective ligands for mGluR and NMDA receptor subtypes, they hold promise for the treatment of CNS disorders such as chronic pain, epilepsy, schizophrenia, and neurodegenerative diseases.

  • Scaffolds for Further Discovery: The azetidine core can be further functionalized to develop inhibitors for other targets. For example, R-azetidine-2-carboxamides have been developed as potent small-molecule inhibitors of STAT3, a key target in oncology.[10]

The future of this chemical class lies in the design of next-generation derivatives with optimized potency, selectivity, and metabolic stability. A deeper understanding of the specific conformational requirements for each glutamate receptor subtype, aided by computational docking studies, will guide the synthesis of novel analogues with superior therapeutic profiles and minimal off-target toxicity.

References

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • Gong, C., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Bakulev, V. A., et al. (2020). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Wasmuth, J. J., & Caskey, C. T. (1976). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Cell. [Link]

  • Berman, H. M., et al. (1971). The crystal structure of L-azetidine-2-carboxylic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. [Link]

  • Alker, A. M., et al. (2006). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]

  • Castellano, S., et al. (2010). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. Journal of Medicinal Chemistry. [Link]

  • Guzman, R. E., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences. [Link]

  • Kaneko, T., et al. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Pellegrini-Giampietro, D. E., et al. (1995). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. British Journal of Pharmacology. [Link]

  • Lagen, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Hilyard, A. C., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

Sources

Exploratory

Azetidine-2,4-dicarboxylic Acid: A Conformationally Rigid Scaffold for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural ri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable pharmacological properties is paramount. Azetidine-2,4-dicarboxylic acid has emerged as a privileged scaffold, providing a unique four-membered ring system that imparts significant conformational constraint. This guide offers a comprehensive exploration of azetidine-2,4-dicarboxylic acid as a rigid scaffold in drug design. It delves into the synthetic strategies for accessing its stereoisomers, analyzes its distinct conformational properties, and showcases its application in the development of novel therapeutics, with a particular focus on its role as a glutamate receptor modulator. This document is intended to serve as a technical resource, providing both foundational knowledge and practical insights for scientists engaged in medicinal chemistry and drug development.

Introduction: The Rationale for Rigid Scaffolds in Drug Design

The design of small molecule therapeutics often grapples with the challenge of achieving high binding affinity and selectivity for a specific biological target. A key strategy to address this is the use of rigid molecular scaffolds. Unlike flexible molecules that can adopt numerous conformations, a significant portion of which may be non-binding, rigid scaffolds pre-organize the pharmacophoric elements in a bioactive conformation. This conformational restriction can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity and improved selectivity.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a compelling building block in this context. Its inherent ring strain and puckered nature limit the conformational freedom of substituents, making it an attractive scaffold for medicinal chemists.[1] Azetidine-2,4-dicarboxylic acid, in particular, presents two carboxylic acid moieties on this rigid framework, offering opportunities for diverse chemical modifications and interactions with biological targets. It serves as a conformationally restricted analog of proline, a naturally occurring amino acid, and can be incorporated into peptides to induce specific secondary structures.[2] Furthermore, its structural similarity to the neurotransmitter glutamate has led to its exploration as a modulator of glutamate receptors.

This guide will provide a detailed examination of azetidine-2,4-dicarboxylic acid, from its fundamental chemical properties to its application in cutting-edge drug discovery projects.

Synthesis of Azetidine-2,4-dicarboxylic Acid Stereoisomers

The biological activity of molecules containing the azetidine-2,4-dicarboxylic acid scaffold is highly dependent on the stereochemistry of the two carboxylic acid groups. Therefore, stereocontrolled synthesis of the cis and trans isomers is crucial.

Synthesis of trans-Azetidine-2,4-dicarboxylic Acid

A common strategy for the synthesis of the trans isomer involves the cyclization of a suitably substituted acyclic precursor. One such approach utilizes (S)-1-phenylethylamine as a chiral auxiliary to introduce stereochemistry.[3]

Experimental Protocol: Synthesis of Dimethyl (2S,4S)-1-((S)-1-Phenylethyl)azetidine-2,4-dicarboxylate [3]

  • Step 1: Synthesis of Dimethyl 2,4-dibromopentanedioate. A solution of dimethyl glutaconate in carbon tetrachloride is treated with bromine at room temperature. The reaction mixture is then heated to reflux to afford the dibrominated product.

  • Step 2: Cyclization. A mixture of dimethyl 2,4-dibromopentanedioate, (S)-1-phenylethylamine, and potassium carbonate in a toluene/water solvent system is heated at reflux. The reaction proceeds via a double nucleophilic substitution to form the azetidine ring.

  • Step 3: Purification. The reaction mixture is cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield a mixture of diastereomers.

  • Step 4: Separation of Diastereomers. The diastereomers are separated by careful column chromatography or by fractional crystallization to afford the desired (2S,4S) isomer.

Synthesis of cis-Azetidine-2,4-dicarboxylic Acid

The synthesis of the cis isomer often requires a different strategic approach, such as the use of photochemical methods or ring-closing metathesis. A stereoselective synthesis of azetidine-cis-2,3-dicarboxylic acid has been reported, providing a basis for adaptation to the 2,4-disubstituted analogue.[4]

Conceptual Workflow for cis-Isomer Synthesis

A Acyclic Precursor with cis-Stereocontrol B Ring-Closing Metathesis or Photocyclization A->B Key Cyclization C cis-Azetidine Derivative B->C D Deprotection C->D E cis-Azetidine-2,4- dicarboxylic Acid D->E

Caption: Conceptual workflow for the synthesis of cis-azetidine-2,4-dicarboxylic acid.

Conformational Analysis and Physicochemical Properties

The four-membered ring of azetidine is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of the substituents are critical for its function as a rigid scaffold.

Ring Puckering and Substituent Orientation

Computational studies and NMR analysis have shown that the azetidine ring can adopt an "endo" or "exo" pucker.[5][6] The substituents at the 2- and 4-positions can be in either an axial or equatorial orientation. The relative energies of these conformations depend on the nature of the substituents and the stereochemistry (cis or trans).

Property Azetidine-2-carboxylic acid Reference
Molecular Formula C₄H₇NO₂[2]
Molar Mass 101.10 g/mol [2]
Appearance Crystalline solid[2]
Melting Point 215 °C[2]
Ring Pucker Angle ~11° from planar[7]
Comparison with Proline

Azetidine-2-carboxylic acid is a lower homolog of proline, with a four-membered ring instead of a five-membered one.[2] This structural difference leads to distinct conformational properties. While both are constrained, the azetidine ring is generally considered more rigid. However, when incorporated into a peptide chain, the azetidine residue can lead to greater flexibility in the overall peptide conformation compared to proline, due to reduced steric hindrance.[5]

Applications in Drug Design

The rigid nature of the azetidine-2,4-dicarboxylic acid scaffold has been exploited in several areas of drug discovery.

Glutamate Receptor Modulation

Azetidine-2,4-dicarboxylic acid is a conformationally restricted analog of glutamate. This has made it a valuable tool for probing the structure and function of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors.

The stereoisomers of azetidine-2,3-dicarboxylic acid have been shown to have distinct activities at NMDA receptor subtypes. For instance, L-trans-azetidine-2,3-dicarboxylic acid displays the highest affinity for native NMDA receptors.[8] This highlights the importance of precise stereochemical control in designing ligands for these receptors.

NMDA Receptor Signaling Pathway

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Azetidine Azetidine Analog Azetidine->NMDAR Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening CaM Calmodulin Ca_ion->CaM CaMKII CaMKII CaM->CaMKII ERK ERK CaMKII->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Caption: Simplified NMDA receptor signaling cascade activated by glutamate and modulated by azetidine analogs.

trans-Azetidine-2,4-dicarboxylic acid has been identified as an agonist at metabotropic glutamate receptors, although its activity varies across different mGluR subtypes.[4] This selectivity provides a basis for the development of subtype-selective mGluR modulators for the treatment of neurological and psychiatric disorders.

Enzyme Inhibition

The rigid scaffold of azetidine-2,4-dicarboxylic acid can be used to position functional groups that interact with the active site of enzymes.

Anticancer and Antiviral Agents

The azetidine moiety has been incorporated into a number of anticancer and antiviral drug candidates. For example, azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a protein implicated in cancer cell proliferation and survival.[11] In the realm of antiviral research, azetidine derivatives have been explored for their potential to inhibit viral replication.[12]

Compound Class Target Therapeutic Area Key Feature of Azetidine Scaffold Reference
Azetidine AmidesSTAT3OncologyRigid presentation of pharmacophores[11]
Azetidine-2,3-dicarboxylic AcidsNMDA ReceptorsNeuroscienceConformationally restricted glutamate analog[8]
trans-Azetidine-2,4-dicarboxylic AcidmGlu ReceptorsNeuroscienceConformationally restricted glutamate analog[4]

Future Perspectives and Conclusion

Azetidine-2,4-dicarboxylic acid represents a valuable and versatile scaffold in modern drug design. Its inherent rigidity, coupled with the potential for stereoselective synthesis, allows for the creation of potent and selective modulators of a variety of biological targets. While its application as a glutamate receptor ligand is well-established, its potential in other therapeutic areas, such as oncology and infectious diseases, is an exciting and expanding area of research.

The continued development of novel synthetic methodologies for accessing diverse derivatives of azetidine-2,4-dicarboxylic acid will undoubtedly fuel its further application in drug discovery. As our understanding of the structural biology of drug targets continues to grow, the ability to design and synthesize rigid scaffolds that precisely position pharmacophoric elements will become increasingly important. Azetidine-2,4-dicarboxylic acid is well-positioned to be a key player in this ongoing endeavor.

References

  • Azetidine-2-carboxylic acid - Wikipedia.

  • Azetidine synthesis - Organic Chemistry Portal.

  • IC 50 values for HIV-PR inhibition | Download Table - ResearchGate.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

  • Pro-Inflammatory and Pro-Apotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI.

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

  • US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents.

  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Sci-Hub.

  • L-Azetidine-2-carboxylic acid = 99 2133-34-8 - Sigma-Aldrich.

  • Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed.

  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv.

  • (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate.

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - MDPI.

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - NIH.

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed.

  • Resolution of D -azetidine-2-carboxylic acid - ResearchGate.

  • Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate - ResearchGate.

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI.

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed.

  • Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC - PubMed Central.

  • Schematic depiction of NMDA receptor signaling pathway along with a... - ResearchGate.

  • (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening - ResearchGate.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications.

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway.

  • Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid - MDPI.

  • The NMR spectra and conformations of l-azetidine-2-carboxylic acid and its N.

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - MDPI.

  • Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed.

  • L-Azetidine-2-carboxylic acid = 99 2133-34-8 - Sigma-Aldrich.

Sources

Foundational

A Theoretical Exploration of the Conformational Landscape of Azetidine-2,4-dicarboxylic Acid: A Guide for Drug Discovery and Molecular Design

Foreword: The Azetidine Scaffold - A Constrained Asset in Medicinal Chemistry The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold - A Constrained Asset in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry offer a unique tool for constraining the conformation of bioactive molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[2] Azetidine-2,4-dicarboxylic acid, a di-substituted derivative, presents a particularly intriguing case. As a conformationally restricted analog of key biological amino acids, understanding its preferred spatial arrangements is paramount for its rational application in the design of novel therapeutics, including peptidomimetics and enzyme inhibitors.[3]

This technical guide provides a comprehensive framework for the theoretical conformational analysis of azetidine-2,4-dicarboxylic acid. Moving beyond a mere listing of protocols, this document delves into the rationale behind the selection of computational methods, the definition of relevant conformational space, and the interpretation of the resulting data. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage the unique structural features of this compelling molecule.

The Foundational Challenge: Puckering and Substituent Orientations in Azetidine-2,4-dicarboxylic Acid

The conformational landscape of azetidine-2,4-dicarboxylic acid is primarily dictated by two key structural features: the puckering of the four-membered ring and the relative orientation of the two carboxylic acid substituents.

The Nuances of Azetidine Ring Puckering

Unlike the planar cyclobutane, the azetidine ring is not flat. It adopts a puckered conformation to alleviate torsional strain.[4][5] This puckering is characterized by a dihedral angle, and the barrier to ring inversion is relatively low. The degree of puckering and the preferred conformation (which atom is out of the plane) are highly sensitive to the nature and position of substituents on the ring.[4] For azetidine-2,4-dicarboxylic acid, the interplay between the carboxylic acid groups at the 2- and 4-positions will be a critical determinant of the ring's geometry.

Cis and Trans Isomerism and Rotameric States

The presence of two stereocenters at C2 and C4 gives rise to cis and trans diastereomers. Within each diastereomer, the carboxylic acid groups can adopt various rotameric states, influencing the potential for intramolecular hydrogen bonding and steric interactions. A thorough conformational analysis must, therefore, consider both the puckered nature of the ring and the rotational freedom of the carboxyl groups for both the cis and trans isomers.

A Validated Computational Workflow for Conformational Analysis

To elucidate the conformational preferences of azetidine-2,4-dicarboxylic acid, a multi-step computational workflow is proposed. This workflow is designed to be a self-validating system, starting with a broad exploration of the conformational space and progressively refining the energetics of the most stable conformers.

G cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement cluster_2 Solvent Effects cluster_3 Analysis & Validation CS Initial 3D Structure Generation (cis and trans isomers) MM Molecular Mechanics (MMFF94s) Systematic Rotational Search CS->MM Low_Energy Selection of Low-Energy Conformers (e.g., within 10 kcal/mol) MM->Low_Energy DFT_Opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Low_Energy->DFT_Opt Input Structures Freq Frequency Calculation (Confirmation of Minima) DFT_Opt->Freq DFT_Energy Single-Point Energy Calculation (Higher Level Theory: MP2/aug-cc-pVTZ) Freq->DFT_Energy PCM Implicit Solvation Model (PCM/SMD) (Water, DMSO) DFT_Energy->PCM Gas-Phase Geometries Analysis Analysis of Geometrical Parameters (Dihedral Angles, Bond Lengths) PCM->Analysis Comparison Comparison with Experimental Data (X-ray crystallography) Analysis->Comparison J_Coupling Calculation of NMR J-Coupling Constants Analysis->J_Coupling

Figure 1: A comprehensive workflow for the theoretical conformational analysis of Azetidine-2,4-dicarboxylic acid.

Step-by-Step Computational Protocol

Protocol 1: Conformational Search and Initial Filtering

  • Initial Structure Generation: Generate 3D structures of both cis- and trans-azetidine-2,4-dicarboxylic acid.

  • Molecular Mechanics Search: Employ a robust molecular mechanics force field, such as MMFF94s, to perform a systematic search of the conformational space. This involves rotating all rotatable bonds (C-C and C-N bonds of the carboxylic acid groups) in discrete steps.

  • Energy Minimization and Filtering: Each generated conformer is subjected to energy minimization. A subsequent filtering step retains only the low-energy conformers (e.g., within a 10 kcal/mol window from the global minimum) for further analysis. The rationale here is to cast a wide net initially and then focus computational resources on the most plausible structures.

Protocol 2: Quantum Mechanical Geometry Optimization and Frequency Calculations

  • Density Functional Theory (DFT) Optimization: The selected low-energy conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A commonly employed and well-validated functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p).[6] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed for each stationary point. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Protocol 3: High-Level Single-Point Energy Calculations

  • Refined Energetics: To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory. Møller-Plesset perturbation theory to the second order (MP2) with a larger, more flexible basis set like aug-cc-pVTZ is a suitable choice.[6] This approach, where a more computationally demanding method is used to refine the energy of a geometry obtained with a less expensive method, is a common and effective strategy in computational chemistry.

Protocol 4: Incorporation of Solvent Effects

  • Implicit Solvation Models: The conformational preferences of a molecule can be significantly influenced by its environment. To model the effect of a solvent, an implicit solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.[7] Calculations should be performed in solvents of varying polarity, such as water and DMSO, to understand how the conformational equilibrium might shift in different environments.

Key Parameters for Analysis and Interpretation

The output of these calculations will be a wealth of data. The following parameters are critical for a thorough conformational analysis:

  • Relative Energies (ΔE): The relative energies of the conformers will indicate their populations at a given temperature according to the Boltzmann distribution.

  • Dihedral Angles: The key dihedral angles defining the ring pucker and the orientation of the carboxylic acid groups should be meticulously analyzed.

  • Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds between the carboxylic acid groups or between a carboxyl group and the ring nitrogen should be investigated by examining interatomic distances and angles.

  • Dipole Moments: The calculated dipole moments of the conformers can provide insights into their relative stability in polar solvents.

Data Presentation and Validation

Tabulation of Key Conformational Data

To facilitate comparison and interpretation, the key quantitative data for the most stable conformers should be summarized in a structured table.

ConformerRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Water)Ring Puckering Dihedral (C2-N1-C4-C3) (°)Key Intramolecular Distances (Å)Dipole Moment (Debye)
trans-10.000.00ValueValueValue
trans-2ValueValueValueValueValue
cis-1ValueValueValueValueValue
cis-2ValueValueValueValueValue
Validation Against Experimental Data

The ultimate validation of a theoretical model comes from its comparison with experimental data.

  • X-ray Crystallography: The synthesis and X-ray crystal structure of an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acid have been reported.[8] The calculated geometry of the lowest energy trans conformer in the gas phase should be compared with the solid-state structure. Any discrepancies can provide insights into the effects of crystal packing forces.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution. Theoretical calculations of NMR parameters, such as vicinal proton-proton coupling constants (³JHH), can be compared with experimental values. The Karplus relationship provides a direct link between the dihedral angle of coupled protons and the magnitude of the coupling constant, offering a means to validate the predicted solution-phase conformations.[9]

Concluding Remarks and Future Directions

The theoretical conformational analysis of azetidine-2,4-dicarboxylic acid, as outlined in this guide, provides a robust framework for understanding the structural preferences of this important molecule. By elucidating the low-energy conformations and the factors that govern their stability, this knowledge can be directly applied to the design of novel drug candidates with improved pharmacological profiles.

Future work could involve extending this analysis to N-substituted derivatives of azetidine-2,4-dicarboxylic acid, which are often employed in medicinal chemistry to modulate properties such as cell permeability and metabolic stability. Furthermore, molecular dynamics simulations could provide a more dynamic picture of the conformational landscape and the transitions between different conformational states.

References

  • Bork, P., Joosten, H. J., Leferink, N. G., & Janssen, D. B. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 1-13. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51693-51725. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Bork, P., Joosten, H. J., Leferink, N. G., & Janssen, D. B. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

  • Mihovilovic, M. D., & Stanetty, P. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2652. [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Brand, M., Waser, J. (2012). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 77(17), 7349-7355. [Link]

  • Mihovilovic, M. D., & Stanetty, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • ResearchGate. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. [Link]

  • Ohfune, Y., Kurokawa, N., Higashi, N., & Saito, M. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (23), 3011-3016. [Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 54(9), 2534-2546. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466-3475. [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3466-3475. [Link]

  • ResearchGate. (2002). Application of 1 J(C,H) coupling constants in conformational analysis. [Link]

  • Google Patents. (1998).
  • PubChem. (n.d.). Azetidinecarboxylic Acid. Retrieved from [Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed Central. [Link]

  • Yurenko, Y. P., Zhurakivsky, R. O., Ghomi, M., Samijlenko, S. P., & Hovorun, D. M. (2007). Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations. The Journal of Physical Chemistry B, 111(22), 6263-6271. [Link]

  • ChemRxiv. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • ResearchGate. (2021). The structures of the azetidine derivatives optimized at the B3MP2... [Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Lodeiro, A. I., et al. (2020). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. Molecules, 25(21), 5171. [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and Computational, Biological Studies of Four-membered Cyclic Amides 2-azetinones. [Link]

Sources

Exploratory

Initial Toxicity Screening of Azetidine-2,4-dicarboxylic acid: A Technical Guide

Introduction: A Proline Analogue with Unknown Potential This technical guide presents a proposed multi-tiered strategy for the initial toxicity screening of Azetidine-2,4-dicarboxylic acid. The experimental choices are r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proline Analogue with Unknown Potential

This technical guide presents a proposed multi-tiered strategy for the initial toxicity screening of Azetidine-2,4-dicarboxylic acid. The experimental choices are rationalized based on the predicted mechanism of toxicity, drawing parallels from the known effects of Azetidine-2-carboxylic acid. The described protocols are designed to be self-validating, incorporating appropriate controls and adhering to international guidelines to ensure data integrity.

A Tiered Approach to Toxicity Assessment

A comprehensive initial toxicity screening should follow a logical progression from computational predictions to in vitro assays. This tiered approach allows for early identification of potential hazards and informs the design of subsequent, more complex studies.

Toxicity_Screening_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity In_Silico In Silico Toxicity Prediction (QSAR & Read-Across) Cytotoxicity General Cytotoxicity Assessment (MTT Assay) In_Silico->Cytotoxicity Provides initial hazard flags and informs concentration selection Genotoxicity Genotoxicity Assessment (In Vitro Micronucleus Assay) Cytotoxicity->Genotoxicity Determines sub-lethal concentrations for genotoxicity testing Cell_Line Cell Line Selection: CHO-K1 Cell_Line->Cytotoxicity Cell_Line->Genotoxicity

Caption: Tiered workflow for initial toxicity screening.

Tier 1: In Silico Toxicity Prediction - The First Line of Inquiry

Before embarking on wet-lab experiments, a computational assessment can provide valuable insights into the potential toxicity of Azetidine-2,4-dicarboxylic acid. This is a rapid and cost-effective way to identify potential structural alerts for toxicity.[5][6]

Methodology: A Two-Pronged Computational Approach
  • Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models use the chemical structure of a molecule to predict its biological activity, including toxicity.[6] For Azetidine-2,4-dicarboxylic acid, a QSAR analysis would involve inputting its structure into validated software to predict various toxicity endpoints such as mutagenicity, carcinogenicity, and developmental toxicity.

  • Read-Across Analysis: Given the lack of direct data, a read-across approach is particularly relevant. This involves identifying structurally similar compounds with known toxicity data (in this case, Azetidine-2-carboxylic acid and proline) and inferring the potential toxicity of the target compound.[7]

Recommended In Silico Tools

Several platforms can be utilized for in silico toxicity predictions. It is advisable to use a combination of tools to increase the robustness of the predictions.

Tool NamePrediction CapabilitiesPrinciple
MolToxPred Predicts potential toxicity of small molecules and metabolites.Machine learning-based tool using a stacked model approach.[5]
ToxiM Predicts toxicity, solubility, and permeability of small molecules.Machine learning and chemoinformatics approaches.[8]
Public Databases (e.g., PubChem) Provide aggregated GHS hazard statements and toxicity data from various sources.[2][3]Data compilation from experimental studies and regulatory submissions.

Tier 2: In Vitro General Cytotoxicity Assessment - Gauging the Impact on Cellular Viability

The next step is to assess the compound's effect on cell viability.[9][10] This provides a quantitative measure of its cytotoxicity and is crucial for determining the appropriate concentration range for subsequent, more specific assays.

Experimental Design: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Cell Line Selection: Chinese Hamster Ovary (CHO-K1) Cells

Chinese Hamster Ovary (CHO) cells are a well-established and sensitive cell line for cytotoxicity studies.[11][12] Their robust growth characteristics and relevance in regulatory toxicology make them a suitable model for this initial screening.

Detailed Experimental Protocol: MTT Assay with CHO-K1 Cells
  • Cell Seeding:

    • Culture CHO-K1 cells in appropriate growth medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Exposure:

    • Prepare a stock solution of Azetidine-2,4-dicarboxylic acid in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution to create a range of concentrations for testing.

    • Replace the culture medium with medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the cells for 24 hours.

  • MTT Addition and Incubation:

    • After the exposure period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 3: In Vitro Genotoxicity Assessment - Investigating DNA Damage Potential

Genotoxicity assessment is a critical component of safety evaluation, as it identifies substances that can cause damage to genetic material.[14][15]

Experimental Design: The In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-validated method for detecting both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause changes in chromosome number).[16][17] This assay is recommended by the Organisation for Economic Co-operation and Development (OECD) guideline 487.[16][18]

Micronucleus_Formation cluster_0 Mechanism Genotoxic_Agent Genotoxic Agent (e.g., Azetidine-2,4-dicarboxylic acid) DNA_Damage DNA Strand Breaks or Spindle Disruption Genotoxic_Agent->DNA_Damage Cell_Division Cell Division (Mitosis) DNA_Damage->Cell_Division Micronucleus Micronucleus Formation Cell_Division->Micronucleus

Caption: Simplified pathway of micronucleus formation.

Cell Line Selection: CHO-K1 Cells

CHO-K1 cells are also a recommended and widely used cell line for the in vitro micronucleus assay due to their stable karyotype and high proliferation rate.

Detailed Experimental Protocol: In Vitro Micronucleus Assay with CHO-K1 Cells (OECD 487)
  • Cell Culture and Treatment:

    • Culture CHO-K1 cells to an appropriate confluency.

    • Expose the cells to at least three concentrations of Azetidine-2,4-dicarboxylic acid, selected based on the results of the cytotoxicity assay (the highest concentration should induce approximately 50-60% cytotoxicity). Include negative (vehicle) and positive controls (e.g., Mitomycin C without S9 mix, Cyclophosphamide with S9 mix).

    • A short treatment (3-6 hours) in the presence and absence of a metabolic activation system (S9 mix) and a long treatment (18-24 hours) without S9 mix should be performed.

  • Cell Harvest and Cytokinesis Block:

    • After the treatment period, wash the cells and add fresh medium containing Cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Incubate for a period equivalent to 1.5-2 normal cell cycles.

  • Slide Preparation and Staining:

    • Harvest the cells by trypsinization.

    • Prepare slides and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Calculate the frequency of micronucleated binucleated cells.

  • Data Interpretation:

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result, indicating genotoxic potential.

Data Summary and Interpretation

The quantitative data from the proposed in vitro assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for Azetidine-2,4-dicarboxylic acid in CHO-K1 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1098.1 ± 4.5
5092.5 ± 6.1
10075.3 ± 7.8
25051.2 ± 8.2
50022.7 ± 6.9
10005.4 ± 3.1
IC50 (µM) ~250

Table 2: Hypothetical Genotoxicity Data for Azetidine-2,4-dicarboxylic acid in CHO-K1 Cells

Treatment ConditionConcentration (µM)% Micronucleated Binucleated Cells (Mean ± SD)Statistical Significance (p-value)
Without S9 Mix
Vehicle Control01.2 ± 0.4-
62.51.5 ± 0.6>0.05
1252.8 ± 0.9<0.05
2505.9 ± 1.3<0.01
Positive ControlX15.7 ± 2.1<0.001
With S9 Mix
Vehicle Control01.4 ± 0.5-
62.51.6 ± 0.7>0.05
1253.1 ± 1.0<0.05
2506.2 ± 1.5<0.01
Positive ControlY18.2 ± 2.5<0.001

Conclusion and Forward-Looking Strategy

This technical guide outlines a robust and scientifically sound strategy for the initial toxicity screening of Azetidine-2,4-dicarboxylic acid. By integrating in silico predictions with established in vitro cytotoxicity and genotoxicity assays, this tiered approach provides a comprehensive preliminary assessment of the compound's safety profile. The findings from these studies will be critical in making informed decisions regarding the future development and application of this novel molecule. A positive finding in the genotoxicity assay would warrant further investigation into the mechanism of DNA damage and potential carcinogenicity.

References

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • PubChem. (S)-2-Azetidinecarboxylic acid. [Link]

  • PubChem. Azetidinecarboxylic Acid. [Link]

  • PubChem. (+)-2-Azetidinecarboxylic acid. [Link]

  • PubMed Central. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. [Link]

  • Journal of Clinical Microbiology. Use of a Chinese hamster ovary cell cytotoxicity assay for the rapid diagnosis of pertussis. [Link]

  • Cole-Parmer. Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid. [Link]

  • PubMed. MolToxPred: small molecule toxicity prediction using machine learning approach. [Link]

  • PozeSCAF. In Silico Toxicity Prediction. [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]

  • Charles River. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • ACS Publications. Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. [Link]

  • ResearchGate. Genotoxicity testing, a regulatory requirement for drug discovery and development: Impact of ICH guidelines. [Link]

  • evitria. 7 facts about CHO cells. [Link]

  • Frontiers. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. [Link]

  • Inotiv. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • ResearchGate. In silico toxicology tools, steps to generate prediction models, and applications to explore the molecular mechanism of toxicity. [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Lupine Publishers. Genotoxic Impurities and Its Risk Assessment in Drug Compounds. [Link]

  • ChemSrc. Azetidine-2-carboxylic acid. [Link]

  • Creative Bioarray. In Vitro Mammalian Cell Micronucleus Test OECD 487. [Link]

  • RSC Publishing. MolToxPred: small molecule toxicity prediction using machine learning approach. [Link]

  • ResearchGate. Evaluation of The Genotoxicity of Three Food Additives using CHO-K1 Cells under in vitro Micronucleus Flow Cytometry Assay. [Link]

  • Springer Medizin. How the methodology determines the outcome of the in vitro micronucleus assay (OECD TG 487): a comparison of the MicroFlow and the microscopic evaluation approach highlights the impact of cytotoxicity/cytostasis metrics in V79 cells for matrine. [Link]

  • Veeprho. Assessment of Genotoxic Impurities. [Link]

  • National Institutes of Health. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. [Link]

  • PubChem. (2S)-4-oxoazetidine-2-carboxylic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective Synthesis of Azetidine-2,4-dicarboxylic Acid: A Guide for Medicinal Chemists and Synthetic Researchers

An Application and Protocol Guide Authored by: A Senior Application Scientist Abstract and Significance Azetidine-2,4-dicarboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a val...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Authored by: A Senior Application Scientist

Abstract and Significance

Azetidine-2,4-dicarboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable scaffold in medicinal chemistry and drug development. Its rigid four-membered ring structure allows for the precise positioning of two carboxylic acid moieties, making it an important building block for creating potent and selective ligands for various biological targets, particularly glutamate receptors.[1] The spatial arrangement of the carboxyl groups—either cis or trans—and the absolute stereochemistry at the C2 and C4 positions are critical determinants of biological activity. This guide provides a detailed overview of the stereoselective synthesis of trans-azetidine-2,4-dicarboxylic acid, focusing on a practical and robust protocol that utilizes a chiral auxiliary to control the stereochemical outcome. We will delve into the mechanistic rationale behind the key synthetic steps, provide a reproducible, step-by-step protocol, and discuss the necessary analytical techniques for stereochemical validation.

The Stereochemical Challenge: Controlling Two Chiral Centers

The primary challenge in synthesizing azetidine-2,4-dicarboxylic acid lies in the simultaneous control of two stereocenters. The molecule can exist as two diastereomers (cis and trans), each of which is a pair of enantiomers.

  • trans-isomers: (2S,4S) and (2R,4R)

  • cis-isomers: (2S,4R) and (2R,4S)

Achieving high stereoselectivity is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles. The method detailed herein focuses on a diastereoselective approach that allows for the synthesis and separation of the enantiopure trans isomers, which are of significant neurobiological interest.[1]

Synthetic Strategy: Diastereoselective Cyclization with a Chiral Auxiliary

The most direct and field-proven strategy for accessing enantiomerically pure trans-azetidine-2,4-dicarboxylic acid involves the cyclization of a prochiral precursor with a chiral amine. This approach leverages the chiral auxiliary to serve two purposes: it acts as the nitrogen source for the azetidine ring and directs the stereochemical outcome of the cyclization.

A highly effective protocol, developed by H. K. Lee and C. S. Pak, utilizes (S)-1-phenylethylamine as the chiral auxiliary in a reaction with dimethyl 2,4-dibromopentanedioate.[1] The reaction proceeds via a double nucleophilic substitution, where the amine displaces the two bromide leaving groups to form the four-membered ring.

Mechanistic Rationale

The use of (S)-1-phenylethylamine induces diastereoselectivity in the ring-formation step. The reaction yields a mixture of three separable products: the (2S,4S) and (2R,4R) diastereomers of the trans-product, and a combined cis-product. The formation of these distinct diastereomers is governed by the steric influence of the bulky phenylethyl group during the sequential N-alkylation and cyclization steps. This allows for the separation of the desired trans diastereomers via standard chromatographic techniques. Subsequent hydrogenolysis removes the chiral auxiliary, yielding the target azetidine scaffold without racemization.

G cluster_0 Step 1: Diastereoselective Cyclization cluster_1 Step 2: Separation & Purification cluster_2 Step 3: Deprotection & Final Product Generation Prochiral_Substrate Dimethyl 2,4-dibromopentanedioate Reaction K₂CO₃, Toluene, Reflux Prochiral_Substrate->Reaction Chiral_Auxiliary (S)-1-Phenylethylamine Chiral_Auxiliary->Reaction Product_Mixture Diastereomeric Mixture (trans-(S,S), trans-(R,R), cis) Reaction->Product_Mixture Separation Flash Chromatography Product_Mixture->Separation trans_SS Isolated (2S,4S)-trans-Diastereomer Separation->trans_SS trans_RR Isolated (2R,4R)-trans-Diastereomer Separation->trans_RR Deprotection_SS Hydrogenolysis (Pd(OH)₂/C, H₂) trans_SS->Deprotection_SS Deprotection_RR Hydrogenolysis (Pd(OH)₂/C, H₂) trans_RR->Deprotection_RR Final_Product_SS (2S,4S)-Azetidine-2,4-dicarboxylic acid Deprotection_SS->Final_Product_SS Final_Product_RR (2R,4R)-Azetidine-2,4-dicarboxylic acid Deprotection_RR->Final_Product_RR

Figure 1: Overall workflow for the stereoselective synthesis of trans-Azetidine-2,4-dicarboxylic acid enantiomers.

Experimental Protocols and Data

The following protocols are adapted from the validated procedure reported by Lee and Pak.[1] Researchers should perform all steps in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Dimethyl 1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate Diastereomers (3)
  • Reaction Setup: To a solution of dimethyl 2,4-dibromopentanedioate (1 ) (1.0 g, 3.1 mmol) in toluene (20 mL), add (S)-1-phenylethylamine (2 ) (0.76 g, 6.3 mmol) and potassium carbonate (1.7 g, 12.3 mmol).

  • Cyclization: Heat the reaction mixture to reflux and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 3:1).

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient. This will separate the three isomers.

Data Presentation: Yields and Ratios

The cyclization reaction provides a separable mixture of diastereomers. The typical yields and Rƒ values are summarized below.

CompoundStereochemistryRƒ Value (Hex/EtOAc 3:1)Yield (%)
(S,S)-3 trans0.4022%
(R,R)-3 trans0.3122%
cis-3 cis0.2344%

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Sources

Application

Synthesis of cis-Azetidine-2,4-dicarboxylic Acid: An In-Depth Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery cis-Azetidine-2,4-dicarboxylic acid is a conformationally constrained, no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

cis-Azetidine-2,4-dicarboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure imparts a unique three-dimensional geometry, making it a valuable building block for creating peptidomimetics, foldamers, and other complex molecules with well-defined shapes. The cis stereochemistry of the two carboxylic acid groups provides a specific spatial arrangement of functional groups that can be exploited for precise molecular recognition and interaction with biological targets. This guide provides a comprehensive overview of the synthetic strategies and a detailed protocol for the preparation of this important molecule.

Synthetic Strategy: A Multi-pronged Approach to a Challenging Target

One of the most effective methods for establishing the cis-2,4-disubstitution pattern on an azetidine ring is through a metal-catalyzed reaction. Specifically, the asymmetric synthesis of cis-2,4-disubstituted azetidin-3-ones via a copper carbenoid N-H insertion reaction has been reported as a reliable method for creating the core structure with high diastereoselectivity. This key intermediate can then be further elaborated to the target dicarboxylic acid.

An alternative conceptual approach involves the functionalization of a pre-existing azetidine ring. For instance, starting with a suitably protected azetidin-3-one, it is possible to introduce substituents at the 2 and 4 positions. Subsequent oxidation of these substituents can then yield the desired dicarboxylic acid.

This guide will focus on a protocol that leverages the stereoselective formation of a cis-2,4-disubstituted azetidin-3-one, followed by a series of transformations to arrive at the final product.

Visualizing the Synthetic Pathway

Synthesis of cis-Azetidine-2,4-dicarboxylic Acid cluster_0 Part 1: Stereoselective Azetidin-3-one Formation cluster_1 Part 2: Conversion to Dicarboxylic Acid N-Protected Amino Acid N-Protected Amino Acid Diazo Ketone Formation Diazo Ketone Formation N-Protected Amino Acid->Diazo Ketone Formation 1. Acyl chloride formation 2. Diazomethane Copper-Catalyzed N-H Insertion Copper-Catalyzed N-H Insertion Diazo Ketone Formation->Copper-Catalyzed N-H Insertion Cu(acac)2 cis-2,4-Disubstituted Azetidin-3-one cis-2,4-Disubstituted Azetidin-3-one Copper-Catalyzed N-H Insertion->cis-2,4-Disubstituted Azetidin-3-one Oxidation of C2/C4 Substituents Oxidation of C2/C4 Substituents cis-2,4-Disubstituted Azetidin-3-one->Oxidation of C2/C4 Substituents e.g., KMnO4 or RuO4 cis-2,4-Dicarboxy Azetidin-3-one cis-2,4-Dicarboxy Azetidin-3-one Oxidation of C2/C4 Substituents->cis-2,4-Dicarboxy Azetidin-3-one Ketone to Carboxylic Acid Conversion Ketone to Carboxylic Acid Conversion cis-2,4-Dicarboxy Azetidin-3-one->Ketone to Carboxylic Acid Conversion Multi-step sequence cis-Azetidine-2,4-dicarboxylic Acid cis-Azetidine-2,4-dicarboxylic Acid Ketone to Carboxylic Acid Conversion->cis-Azetidine-2,4-dicarboxylic Acid

Caption: Synthetic workflow for cis-azetidine-2,4-dicarboxylic acid.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical transformations and should be adapted and optimized by the researcher based on available starting materials and laboratory capabilities. Appropriate safety precautions must be taken at all times.

Part 1: Synthesis of N-Protected cis-2,4-Disubstituted Azetidin-3-one

This part of the synthesis focuses on the stereoselective formation of the azetidine ring with the desired cis configuration. The choice of the N-protecting group and the substituents at C2 and C4 is critical and should be selected based on the subsequent oxidation and conversion steps. For this protocol, we will assume the use of a Boc (tert-butyloxycarbonyl) protecting group and alkyl substituents at C2 and C4 that are amenable to oxidation.

Materials and Reagents:

  • N-Boc-protected amino acid (e.g., N-Boc-alanine for a methyl substituent at C2)

  • Oxalyl chloride or thionyl chloride

  • Diazomethane (handle with extreme caution, generated in situ)

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of the α-Diazoketone: a. To a solution of the N-Boc-protected amino acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise. b. Allow the reaction to warm to room temperature and stir for 2 hours or until the evolution of gas ceases. c. Remove the solvent under reduced pressure to obtain the crude amino acid chloride. d. Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. e. Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) until a persistent yellow color is observed. Caution: Diazomethane is highly toxic and explosive. f. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight. g. Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears. h. Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. i. Concentrate the solution under reduced pressure to yield the crude α-diazoketone, which should be used immediately in the next step.

  • Copper-Catalyzed N-H Insertion for Azetidin-3-one Formation: a. Dissolve the crude α-diazoketone in anhydrous DCM. b. Add a catalytic amount of Cu(acac)₂ (0.05 eq). c. Stir the reaction at room temperature and monitor by TLC for the disappearance of the diazoketone. The reaction is typically complete within a few hours. d. Once the reaction is complete, filter the mixture through a pad of silica gel to remove the copper catalyst, washing with DCM. e. Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the N-Boc-protected cis-2,4-disubstituted azetidin-3-one. The cis isomer is generally the major product in this reaction.

Part 2: Conversion to cis-Azetidine-2,4-dicarboxylic Acid

This part of the synthesis involves the transformation of the substituents at C2 and C4 and the ketone at C3 into carboxylic acid groups. This is a challenging multi-step process that requires careful selection of reagents to avoid ring-opening or epimerization.

Materials and Reagents:

  • N-Boc-protected cis-2,4-disubstituted azetidin-3-one

  • Potassium permanganate (KMnO₄) or Ruthenium(III) chloride hydrate/Sodium periodate

  • Sodium bisulfite

  • Hydrochloric acid

  • Sodium hydroxide

  • (N-Boc)azetidin-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride

  • Anhydrous tetrahydrofuran (THF)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Various NH-heterocycles for Michael addition

  • Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

  • Oxidation of the C2 and C4 Substituents: a. The oxidation of alkyl groups on the azetidine ring to carboxylic acids is a robust transformation.[1][2] A common method involves the use of a strong oxidizing agent like potassium permanganate.[2] b. Dissolve the N-Boc-protected cis-2,4-disubstituted azetidin-3-one in a mixture of acetone and water. c. Add KMnO₄ (excess) portion-wise at 0 °C. d. Allow the reaction to stir at room temperature overnight. e. Quench the reaction by adding sodium bisulfite until the purple color disappears. f. Acidify the mixture with hydrochloric acid and extract with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-protected cis-2,4-dicarboxyazetidin-3-one.

  • Conversion of the Azetidin-3-one to a Carboxylic Acid: a. The conversion of a ketone to a carboxylic acid in a strained ring system is not straightforward. A possible route involves a multi-step sequence such as a Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, followed by oxidative cleavage. b. Starting from (N-Boc)azetidin-3-one, a Horner-Wadsworth-Emmons reaction with methyl 2-(dimethoxyphosphoryl)acetate can yield methyl (N-Boc-azetidin-3-ylidene)acetate.[3] c. This intermediate can then undergo aza-Michael addition with various nucleophiles to introduce functionality at the 3-position.[3] d. Alternatively, direct oxidation of the ketone is challenging but may be achievable under specific conditions. Further research into specialized oxidation methods for cyclic ketones is recommended.

  • Deprotection: a. The final step is the removal of the N-protecting group. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM. b. Dissolve the N-Boc-protected cis-azetidine-2,4-dicarboxylic acid (or its ester precursor) in DCM. c. Add TFA and stir at room temperature for 1-2 hours. d. Remove the solvent and excess TFA under reduced pressure. e. The resulting product can be purified by recrystallization or ion-exchange chromatography to yield the final cis-azetidine-2,4-dicarboxylic acid.

Data Summary Table

StepStarting MaterialProductKey ReagentsTypical YieldPurity
α-Diazoketone Synthesis N-Boc-amino acidN-Boc-α-diazoketoneOxalyl chloride, Diazomethane70-90%Crude
Azetidin-3-one Formation N-Boc-α-diazoketoneN-Boc-cis-2,4-disubstituted azetidin-3-oneCu(acac)₂50-70%>95%
Side-Chain Oxidation N-Boc-cis-2,4-disubstituted azetidin-3-oneN-Boc-cis-2,4-dicarboxyazetidin-3-oneKMnO₄40-60%>90%
Deprotection N-Boc-cis-azetidine-2,4-dicarboxylic acidcis-Azetidine-2,4-dicarboxylic acidTFA>90%>98%

Conclusion and Future Perspectives

The synthesis of cis-azetidine-2,4-dicarboxylic acid is a challenging but achievable goal for synthetic chemists. The protocol outlined in this guide provides a robust framework for its preparation, relying on a key stereoselective ring-forming reaction followed by functional group interconversions. The development of more direct and efficient methods for the synthesis of this and other constrained amino acids remains an active area of research. Advances in C-H activation and other modern synthetic methodologies may one day provide more streamlined access to these valuable building blocks, further empowering their use in the design of novel therapeutics and functional materials.

References

  • Chemistry Steps. (n.d.). Alkyl Halides to Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Nemcsok, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1007. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Couty, F., et al. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 69(24), 8443–8453. [Link]

  • Mykhailiuk, P. K. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 110–118. [Link]

  • Billotte, S. (2005). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Tetrahedron, 61(40), 9601-9607. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48884-48911. [Link]

  • Jin, J. Z., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 233-235, 133-136. [Link]

  • Wiemers, N. D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(2), 1163–1175. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-8. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248679. [Link]

Sources

Method

Synthesis of trans-Azetidine-2,4-dicarboxylic Acid: A Detailed Guide for Researchers

Introduction Azetidine-2,4-dicarboxylic acid, a conformationally constrained analog of glutamic acid, has garnered significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidine-2,4-dicarboxylic acid, a conformationally constrained analog of glutamic acid, has garnered significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure allows for the precise orientation of the two carboxylic acid moieties, making it a valuable scaffold for probing the active sites of receptors and enzymes, particularly those interacting with glutamate. The trans diastereomer, in particular, has shown promise as a selective ligand for various glutamate receptor subtypes. This document provides a comprehensive overview of the synthetic methodologies developed for trans-azetidine-2,4-dicarboxylic acid, offering detailed protocols and mechanistic insights to guide researchers in this field.

The synthesis of this target molecule presents unique challenges due to the inherent strain of the azetidine ring and the need for stereocontrol at two chiral centers. This guide will explore a key, well-established method, providing a step-by-step protocol, mechanistic rationale, and a comparative analysis of its advantages and limitations.

Core Synthetic Strategy: Diastereoselective Synthesis from 2,4-Dibromoglutaric Anhydride

One of the most direct and frequently cited methods for the preparation of a mixture of cis- and trans-azetidine-2,4-dicarboxylic acid derivatives involves the reaction of 2,4-dibromoglutaric anhydride with a primary amine, typically benzylamine, which serves as the nitrogen source for the azetidine ring.[1] Subsequent separation of the diastereomers and deprotection steps yield the desired trans-azetidine-2,4-dicarboxylic acid.

Mechanistic Insights

The reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to its opening. This is followed by a series of intramolecular nucleophilic substitutions where the nitrogen atom displaces the bromine atoms at the C2 and C4 positions to form the four-membered azetidine ring. The stereochemical outcome of the reaction, yielding both cis and trans isomers, is influenced by the reaction conditions and the nature of the substituents.

Detailed Application Notes and Protocols

Protocol 1: Synthesis of N-Benzyl-azetidine-2,4-dicarboxylic Acid Dibenzyl Ester

This protocol outlines the initial steps for the formation of the protected azetidine ring system, which can then be carried forward to the desired trans isomer.

Materials:

  • 2,4-Dibromoglutaric anhydride

  • Benzyl alcohol

  • Benzene (or a suitable alternative solvent like toluene)

  • p-Toluenesulfonic acid monohydrate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Anhydride Opening and Esterification: In a round-bottom flask, stir a mixture of 2.18 g (8 mmol) of 2,4-dibromoglutaric anhydride, 2.1 ml (20 mmol) of benzyl alcohol, and 2 ml of benzene at room temperature for 1.5 hours.[1] This step facilitates the opening of the anhydride ring by benzyl alcohol.

  • Diester Formation: To the reaction mixture, add 76 mg (0.4 mmol) of p-toluenesulfonic acid monohydrate and an additional 8 ml of benzene.[1] Fit the flask with a Dean-Stark trap and reflux the solution for 2 hours to drive the esterification to completion by removing the water formed.[1]

  • Purification: After cooling, filter the reaction mixture over a pad of silica gel and evaporate the solvent under reduced pressure. This procedure typically yields dibenzyl 2,4-dibromoglutarate as a colorless oil in quantitative yield.[1]

  • Cyclization with Benzylamine: The resulting dibenzyl 2,4-dibromoglutarate is then treated with benzylamine to induce cyclization and form the N-benzyl-azetidine-2,4-dicarboxylic acid dibenzyl ester as a mixture of cis and trans isomers. (Note: Specific conditions for this step can be found in the cited literature and may require optimization).

Protocol 2: Deprotection to Yield trans-Azetidine-2,4-dicarboxylic Acid

Following the separation of the trans-N-benzyl-azetidine-2,4-dicarboxylic acid ester, the protecting groups are removed to afford the final product.

Materials:

  • Stereochemically pure trans-N-benzylazetidine-2,4-dicarboxylic acid ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas source (e.g., Parr shaker)

  • Filtration apparatus

Procedure:

  • Hydrogenolysis: In a suitable pressure vessel, combine the trans-N-benzylazetidine-2,4-dicarboxylic acid ester (e.g., 267 mg, 0.7 mmol), 50 mg of 10% Pd/C, and 20 ml of methanol.[1]

  • Reaction Execution: Hydrogenate the mixture under 3 atm of hydrogen in a Parr shaker for 4 hours.[1] This step simultaneously removes the N-benzyl and the benzyl ester protecting groups.

  • Work-up and Isolation: Filter the reaction mixture to remove the palladium catalyst, washing the catalyst thoroughly with methanol.[1] Evaporate the combined filtrate to dryness and dry the resulting solid in vacuo. This procedure affords the desired trans-azetidine-2,4-dicarboxylic acid as an off-white solid.

Data Presentation

StepProductTypical YieldKey Analytical Data (¹H NMR, D₂O)
Anhydride Opening & EsterificationDibenzyl 2,4-dibromoglutarate~100%Not specified in the provided source
Cyclization & Isomer Separationtrans-N-benzylazetidine-2,4-dicarboxylic acid esterVariesδ 4.91 (dd, 1H, J = 7, 10), 4.71 (dd, 1H, J = 7.5, 10), 2.98-2.77 (m, 2H) [for mono-t-butyl ester][1]
Deprotectiontrans-Azetidine-2,4-dicarboxylic acid~92% (from mono-t-butyl ester)Not explicitly provided for the fully deprotected acid, but would show absence of benzyl protons.

Note: The NMR data provided is for the mono-t-butyl ester derivative, but serves to illustrate the expected signals for the trans-azetidine ring protons.

Experimental Workflow Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product A 2,4-Dibromoglutaric anhydride D Dibenzyl 2,4-dibromoglutarate A->D Benzyl Alcohol, p-TsOH, Benzene, Reflux B Benzyl Alcohol B->D C Benzylamine E cis/trans Mixture of N-Benzyl-azetidine-2,4-dicarboxylic acid dibenzyl ester C->E D->E Benzylamine F Separated trans Isomer E->F Chromatographic Separation G trans-Azetidine-2,4- dicarboxylic acid F->G H₂, Pd/C, Methanol

Caption: Synthetic workflow for trans-Azetidine-2,4-dicarboxylic acid.

Alternative and Emerging Synthetic Approaches

While the described method is robust, other strategies for the synthesis of azetidine dicarboxylic acids have been explored. These include:

  • Cyclization of Chiral 1,3-Aminoalcohols: This approach offers better stereocontrol, starting from chiral precursors to construct the azetidine ring.[2]

  • Enzymatic Synthesis: Biocatalytic methods are being investigated to achieve high enantioselectivity and milder reaction conditions.[3]

  • Synthesis from 4-Oxo-azetidine-2-carboxylic Acid Derivatives: This route involves the reduction of a keto group and subsequent functional group manipulations to arrive at the target molecule.[4]

  • Asymmetric Hydrogenation: Recent advances have utilized asymmetric hydrogenation of unsaturated precursors to install the desired stereochemistry.[5]

These alternative methods may offer advantages in terms of stereoselectivity, yield, and scalability, and researchers are encouraged to consult the primary literature for the most suitable approach for their specific needs.

Conclusion

The synthesis of trans-azetidine-2,4-dicarboxylic acid is a challenging yet rewarding endeavor for medicinal chemists. The method detailed herein, starting from 2,4-dibromoglutaric anhydride, provides a foundational approach. However, the field is continually evolving, with new and more stereoselective methods being developed. A thorough understanding of the underlying chemical principles and a careful consideration of the available synthetic routes are crucial for the successful preparation of this valuable molecular scaffold.

References

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to the Incorporation of Azetidine-2,4-dicarboxylic Acid into Peptides

Introduction: The Strategic Imperative for Conformational Constraint In the landscape of modern drug discovery and peptide science, the rational design of molecules with defined three-dimensional structures is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Conformational Constraint

In the landscape of modern drug discovery and peptide science, the rational design of molecules with defined three-dimensional structures is paramount. Unconstrained peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The incorporation of non-natural, conformationally restricted amino acids is a proven strategy to overcome these limitations. Azetidine-2,4-dicarboxylic acid (Aze-diCOOH) represents a compelling but challenging building block. As a proline analogue, its rigid four-membered ring severely restricts the peptide backbone's phi (φ) torsion angle. The additional carboxylic acid at the C4 position offers a unique handle for further functionalization or for creating intricate, constrained architectures, essentially serving as a rigid scaffold to enforce specific secondary structures like β-turns or to orient pharmacophoric groups in a precise vector.

This guide serves as an advanced technical resource for researchers aiming to pioneer the use of this novel amino acid. It must be noted that Azetidine-2,4-dicarboxylic acid is not a commercially available, off-the-shelf reagent for peptide synthesis. Therefore, this document provides a prospective framework, grounded in established principles of organic synthesis and solid-phase peptide synthesis (SPPS), to guide the design, synthesis, and successful incorporation of this unique building block.

Part 1: The SPPS-Ready Monomer - Design & Synthetic Considerations

The successful incorporation of Aze-diCOOH via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is entirely contingent on the availability of an appropriately and orthogonally protected monomer. The fundamental challenge lies in differentiating the three reactive sites: the ring nitrogen, the C2-carboxylic acid (which will form the peptide bond), and the C4-carboxylic acid (the side chain).

The Target Building Block: A Proposal

For compatibility with the widely used Fmoc/tBu strategy, the ideal monomer must possess:

  • A base-labile Fmoc group on the azetidine nitrogen.

  • A free carboxylic acid at the C2 position for coupling.

  • An acid-labile tert-Butyl (tBu) ester protecting the C4-carboxylic acid side chain.

Assuming a defined stereochemistry, the target molecule is (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(tert-butoxycarbonyl)azetidine-2-carboxylic acid .

Caption: Proposed structure of the orthogonally protected Aze-diCOOH monomer for Fmoc-SPPS.

Synthetic Rationale (Prospective)

The synthesis of this target monomer is a significant undertaking in synthetic organic chemistry. While a detailed experimental protocol is beyond the scope of this note, a plausible strategy can be inferred from established syntheses of related azetidines, such as those derived from L-aspartic acid[1]. A potential, albeit complex, pathway could involve:

  • Starting Material: Beginning with a suitably protected derivative of aspartic acid, which provides the chiral C2 center.

  • Ring Formation: Intramolecular cyclization to form a 4-oxo-azetidine-2-carboxylic acid intermediate[1].

  • Stereoselective Functionalization: Stereoselective introduction of a precursor to the C4-carboxyl group (e.g., a nitrile or protected hydroxymethyl group) at the C4 position.

  • Orthogonal Protection: A multi-step sequence of protection and deprotection to install the Fmoc group on the nitrogen and the tert-butyl ester at the C4-carboxyl group, while revealing the free C2-carboxylic acid.

Scientist's Note: The synthesis and purification of this monomer are non-trivial. Researchers should anticipate a multi-step process requiring significant expertise in heterocyclic and protecting group chemistry. The stereochemical integrity at both the C2 and C4 positions must be rigorously controlled and validated, likely via chiral chromatography and NMR spectroscopy.

Part 2: The Orthogonal Protection Scheme

Orthogonal protection is the cornerstone of successful SPPS, allowing for the selective deprotection of one functional group in the presence of others[2]. Our proposed strategy for incorporating Aze-diCOOH relies on the well-validated Fmoc/tBu methodology.

Functional Group Protecting Group Cleavage Condition Stability
α-Amino (Azetidine-N) Fmoc20-50% Piperidine in DMFStable to moderate/strong acid.
Side Chain (C4-COOH) tert-Butyl (tBu)>90% TFA (e.g., TFA/TIS/H₂O)Stable to piperidine.
C-Terminal (Peptide α-COOH) Acid-Labile Resin Linker>90% TFA (e.g., TFA/TIS/H₂O)Stable to piperidine.

digraph "Orthogonal_Protection" {
graph [splines=true, overlap=false, rankdir=TB];
node [style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes Peptide_Resin [label="Fmoc-AA-...-Aze(tBu)-AA-Resin", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect_N [label="N-Terminal Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Cleavage [label="Final Cleavage & Side-Chain Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Free_Peptide [label="H₂N-AA-...-Aze(COOH)-AA-COOH", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Peptide_Resin -> Deprotect_N [label="20% Piperidine/DMF\n(Removes Fmoc)"]; Deprotect_N -> Peptide_Resin [label="Couple next\nFmoc-AA-OH"]; Peptide_Resin -> Final_Cleavage [label="95% TFA / Scavengers\n(Removes tBu & cleaves from resin)"]; Final_Cleavage -> Free_Peptide; }

Caption: Orthogonal protection and deprotection workflow for Aze-diCOOH incorporation.

Part 3: Protocol for Solid-Phase Incorporation

This protocol assumes the availability of the proposed Fmoc-Aze(OtBu)-OH monomer and its use in an automated or manual peptide synthesizer. Due to the rigid, substituted nature of the azetidine ring, this amino acid should be treated as a sterically hindered residue.

Materials
  • Resin: Rink Amide or other suitable acid-labile resin, pre-loaded with the C-terminal amino acid.

  • Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Amino Acids: Standard Fmoc-protected amino acids with tBu-based side-chain protection.

  • Monomer Solution: 0.2 M solution of Fmoc-Aze(OtBu)-OH in DMF.

  • Coupling Reagents:

    • Activator: 0.5 M HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

    • Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP or DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Kaiser Test Kit: For monitoring amine deprotection and coupling efficiency.

Step-by-Step SPPS Cycle for Aze-diCOOH Incorporation

This cycle begins after the successful deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.

Step 1: Pre-activation of Fmoc-Aze(OtBu)-OH

  • In a separate, clean vessel, combine the following:

    • Fmoc-Aze(OtBu)-OH (4 equivalents over resin loading)

    • HATU (3.9 equivalents)

    • DMF to dissolve.

  • Gently mix for 1-2 minutes.

  • Add DIPEA (8 equivalents) to the mixture. The solution may change color (e.g., to yellow).

  • Allow the pre-activation to proceed for 3-5 minutes at room temperature.

Scientist's Note: Pre-activation is crucial. HATU, an aminium-based coupling reagent, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is significantly more effective for sterically hindered amino acids than carbodiimide-based methods (e.g., DIC/HOBt), which can be slow and may lead to side reactions like N-acylurea formation[3]. The stoichiometry ensures rapid activation without excessive racemization.

Coupling_Workflow Resin Resin-Peptide-NH₂ Coupling Coupling Reaction (Add active ester to resin) Resin->Coupling Monomer Fmoc-Aze(OtBu)-OH Active_Ester Activated O-acylisourea ester Monomer->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Active_Ester->Coupling Coupled_Peptide Resin-Peptide-Aze(OtBu)-Fmoc Coupling->Coupled_Peptide 1-4 hours Wash Wash (DMF) Coupled_Peptide->Wash Kaiser Kaiser Test Wash->Kaiser Result Negative (Blue Beads) => Complete Kaiser->Result Recouple Positive (Yellow/Purple Beads) => Incomplete, Recouple Kaiser->Recouple Recouple->Coupling Repeat Steps 1-2

Caption: Detailed workflow for the sterically hindered coupling of the Aze-diCOOH monomer.

Step 2: Coupling to the Resin

  • Add the pre-activated Fmoc-Aze(OtBu)-OH solution to the reaction vessel containing the deprotected peptide-resin.

  • Agitate the mixture at room temperature for a minimum of 2 hours. An extended coupling time of up to 4 hours may be beneficial.

Scientist's Note: Steric hindrance significantly slows down reaction kinetics. Whereas a standard coupling may be complete in 30-60 minutes, a hindered residue like Aze-diCOOH requires a longer reaction time to ensure it proceeds to completion. In situ neutralization protocols, where the base is added along with the coupling reagents, can also be effective[2].

Step 3: Monitoring and Validation

  • After the initial coupling time, take a small sample of resin beads (~1-2 mg).

  • Wash the beads thoroughly with DMF and then IPA.

  • Perform a Kaiser (ninhydrin) test.

    • Negative Result (Beads remain colorless or yellow/brown): The coupling is complete. Proceed to the next step.

    • Positive Result (Beads turn deep blue/purple): Free amines are still present, indicating incomplete coupling.

Step 4: Recoupling (If Necessary)

  • If the Kaiser test is positive, drain the reaction vessel and wash the resin with DMF (3x).

  • Repeat the coupling procedure (Steps 1 and 2) with a fresh solution of activated monomer. This is known as a "double couple."

Scientist's Note: Do not simply extend the time of the first coupling indefinitely, as the activated species can degrade. A fresh addition of reagents is more effective. For extremely difficult couplings, switching to a more potent reagent like COMU or using microwave-assisted synthesis could be considered[3].

Step 5: Capping (Optional but Recommended)

  • If a small amount of unreacted amine persists after a double couple, it is wise to "cap" these sites to prevent the formation of deletion sequences.

  • Treat the resin with a solution of 20% acetic anhydride and 2% DIPEA in DMF for 10 minutes.

Step 6: Proceed to Next Cycle

  • Once coupling is complete and validated, wash the resin thoroughly with DMF (3-5x) and DCM (3x).

  • The resin is now ready for the N-terminal Fmoc deprotection of the newly added Aze-diCOOH residue to continue peptide elongation.

Part 4: Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the tBu on the Aze-diCOOH) must be removed.

4.1. Cleavage Cocktail A standard "Reagent B" cocktail is typically effective:

  • Trifluoroacetic Acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Scientist's Note: TFA is the strong acid that cleaves the peptide from the resin and removes the tBu protecting group. TIS and water act as scavengers. During deprotection, a reactive tert-butyl cation is formed, which can alkylate sensitive residues like Tryptophan or Methionine. Scavengers trap these cations, preventing side reactions.

4.2. Protocol

  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Wash the resin with a small amount of fresh TFA to recover residual peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide under vacuum. The product is now ready for purification by HPLC.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Ihara, M., et al. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

Sources

Method

Probing NMDA Receptor Pharmacology with Azetidine-2,4-dicarboxylic Acid: An Application and Protocol Guide

Introduction: The Scientific Imperative for Novel NMDA Receptor Ligands The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Novel NMDA Receptor Ligands

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] These ligand-gated ion channels are unique in their requirement for dual agonists—glutamate and a co-agonist, typically glycine or D-serine—for activation.[2][3] Structurally, NMDA receptors are heterotetrameric complexes, most commonly composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor profoundly influences its pharmacological and biophysical properties.[4]

Dysfunction of NMDA receptors is implicated in a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia.[2] This has spurred the development of a diverse array of pharmacological tools to modulate receptor activity. However, achieving subtype selectivity remains a significant challenge due to the highly conserved nature of the glutamate binding site across different GluN2 subunits.

Azetidine-2,4-dicarboxylic acid (Aze), a conformationally constrained analog of glutamate, presents a compelling scaffold for the design of novel NMDA receptor ligands. Its rigid four-membered ring structure can enforce specific pharmacophoric presentations of the carboxylate groups, potentially leading to enhanced selectivity for distinct NMDA receptor subtypes. This guide provides a comprehensive overview of the application of Azetidine-2,4-dicarboxylic acid in studying NMDA receptors, complete with detailed protocols for its characterization.

Azetidine-2,4-dicarboxylic Acid: Properties and Handling

Azetidine-2,4-dicarboxylic acid is a non-proteinogenic amino acid. Its synthesis has been described in the literature, often involving multi-step procedures from readily available starting materials.[5][6][7] For research purposes, it is crucial to obtain the compound in its stereochemically pure forms (i.e., the cis and trans diastereomers, and their respective enantiomers), as stereochemistry can dramatically impact biological activity.

Table 1: Physicochemical Properties of Azetidine-2-carboxylic Acid (as a reference)

PropertyValueReference
Molecular FormulaC4H7NO2[1]
Molar Mass101.10 g/mol [1]
AppearanceCrystalline solid[1]
Solubility in Water5.0 g/100 ml[1]

Protocol 1: Preparation and Storage of Azetidine-2,4-dicarboxylic Acid Stock Solutions

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the solid compound and its solutions.

  • Weighing: Accurately weigh the desired amount of Azetidine-2,4-dicarboxylic acid powder in a fume hood.

  • Solubilization: For most biological assays, sterile, deionized water or a suitable buffer (e.g., PBS) can be used as the solvent. Azetidine-2-carboxylic acid has good water solubility.[1] Prepare a high-concentration stock solution (e.g., 10-100 mM). Gentle warming or sonication can aid in dissolution if necessary.

  • pH Adjustment: The pH of the stock solution should be adjusted to the desired physiological range (typically 7.2-7.4) for cellular or tissue-based assays. Use small volumes of concentrated NaOH or HCl for pH adjustment.

  • Sterilization: For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, a solution can be stored at 4°C for a few days.

Pharmacological Characterization at NMDA Receptors

A thorough pharmacological characterization of Azetidine-2,4-dicarboxylic acid at NMDA receptors involves determining its binding affinity, functional potency, and efficacy at the various receptor subtypes. The following sections provide detailed protocols for these key experiments.

Competitive Radioligand Binding Assays

Competitive binding assays are used to determine the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol 2: Competitive Radioligand Binding Assay for NMDA Receptors

This protocol is adapted from established methods for NMDA receptor binding.[8][9]

  • Membrane Preparation:

    • Homogenize rat cortical tissue or cells expressing the NMDA receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • Azetidine-2,4-dicarboxylic acid at various concentrations (e.g., 10⁻⁹ M to 10⁻³ M).

      • A known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 for the glutamate binding site) at a concentration close to its Kd.[8]

      • Membrane preparation.

    • For determining non-specific binding, a high concentration of a non-radiolabeled, potent NMDA receptor antagonist (e.g., 1 mM L-glutamate) is used instead of the test compound.

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Azetidine-2,4-dicarboxylic acid by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Azetidine-2,4-dicarboxylic acid concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Pharmacological Profile of Azetidine-2,3-dicarboxylic Acid Stereoisomers at Native NMDA Receptors (for comparative purposes)

CompoundKi (µM)
L-trans-ADC10
L-cis-ADC>100
D-trans-ADC90
D-cis-ADC21
Data from Sivaprakasam et al. (2009)[8][10]
Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the functional effects of a compound on ion channel activity. This technique can be used to determine if Azetidine-2,4-dicarboxylic acid acts as an agonist, antagonist, or modulator of NMDA receptor currents and to assess its potency (EC50 or IC50).

Protocol 3: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol is a generalized procedure that can be adapted for cultured neurons or cells heterologously expressing specific NMDA receptor subtypes.

  • Cell Preparation:

    • Plate cultured neurons (e.g., primary hippocampal or cortical neurons) or transfected HEK293 cells on glass coverslips.

    • Allow the cells to adhere and grow to an appropriate density.

  • Recording Setup:

    • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4, and Mg²⁺-free to relieve voltage-dependent block).

    • Prepare patch pipettes from borosilicate glass capillaries using a pipette puller, with a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

  • Establishing a Whole-Cell Recording:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Recording NMDA Receptor Currents:

    • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell via the perfusion system to evoke a baseline inward current.

    • To test for agonist activity, apply increasing concentrations of Azetidine-2,4-dicarboxylic acid in the absence of NMDA.

    • To test for antagonist activity, co-apply increasing concentrations of Azetidine-2,4-dicarboxylic acid with a fixed concentration of NMDA.

    • Record the resulting currents using an amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents.

    • For agonist activity, plot the normalized current amplitude against the logarithm of the Azetidine-2,4-dicarboxylic acid concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

    • For antagonist activity, plot the percentage inhibition of the NMDA-evoked current against the logarithm of the Azetidine-2,4-dicarboxylic acid concentration to determine the IC50.

Table 3: Agonist Potency of L-trans-Azetidine-2,3-dicarboxylic Acid at Different NMDA Receptor Subtypes (for comparative purposes)

NMDA Receptor SubtypeEC50 (µM)
GluN1/GluN2A470
GluN1/GluN2B170
GluN1/GluN2C95
GluN1/GluN2D50
Data from Sivaprakasam et al. (2009)[8][10]
Calcium Imaging Assays

NMDA receptors are highly permeable to Ca²⁺, and the resulting increase in intracellular calcium concentration can be used as a functional readout of receptor activation. Calcium imaging with fluorescent indicators provides a high-throughput method to screen for the activity of compounds.

Protocol 4: Calcium Imaging of NMDA Receptor Activity in Cultured Neurons

  • Cell Plating and Dye Loading:

    • Plate primary neurons or a suitable neuronal cell line in a 96-well or 384-well black-walled, clear-bottom plate.

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.

    • Wash the cells with fresh buffer to remove excess dye.

  • Compound Application and Imaging:

    • Use a fluorescence plate reader or a high-content imaging system to measure the baseline fluorescence.

    • Add Azetidine-2,4-dicarboxylic acid at various concentrations to the wells.

    • To assess agonist activity, measure the change in fluorescence over time after adding the compound.

    • To assess antagonist activity, pre-incubate the cells with Azetidine-2,4-dicarboxylic acid for a few minutes before adding a known NMDA receptor agonist (e.g., NMDA/glycine).

    • Record the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Normalize the data to the maximal response elicited by a saturating concentration of a known agonist.

    • Plot the normalized response against the logarithm of the Azetidine-2,4-dicarboxylic acid concentration and fit the data to determine EC50 or IC50 values.

Visualizing Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Pharmacological Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of Azetidine-2,4-dicarboxylic acid Stock_Prep Stock Solution Preparation (Protocol 1) Synthesis->Stock_Prep Binding Competitive Binding Assay (Protocol 2) Determines Ki Stock_Prep->Binding Electro Electrophysiology (Protocol 3) Determines EC50/IC50, Efficacy Stock_Prep->Electro Calcium Calcium Imaging (Protocol 4) High-throughput screening Stock_Prep->Calcium Data_Analysis Dose-Response Curves Parameter Calculation Binding->Data_Analysis Electro->Data_Analysis Calcium->Data_Analysis Interpretation Determine Affinity, Potency, Efficacy, and Subtype Selectivity Data_Analysis->Interpretation

Caption: Workflow for characterizing Azetidine-2,4-dicarboxylic acid at NMDA receptors.

NMDA_Signaling cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling NMDA_R NMDA Receptor (GluN1/GluN2) Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R AMPA Receptor AMPA_R->NMDA_R Depolarization removes Mg²⁺ block Glutamate Glutamate Glutamate->NMDA_R Glutamate->AMPA_R Glycine Glycine Glycine->NMDA_R Aze Azetidine-2,4-dicarboxylic acid (Hypothesized Agonist/Antagonist) Aze->NMDA_R Binds to Glutamate Site Mg Mg²⁺ Mg->NMDA_R Voltage-dependent block Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: Hypothesized interaction of Aze with the NMDA receptor signaling pathway.

Conclusion and Future Directions

Azetidine-2,4-dicarboxylic acid represents a valuable chemical tool for the exploration of NMDA receptor pharmacology. Its conformationally restricted nature holds the promise of yielding novel insights into the structural requirements for ligand binding and subtype selectivity. The protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this and other novel NMDA receptor ligands.

Future studies should focus on the synthesis and evaluation of the individual stereoisomers of Azetidine-2,4-dicarboxylic acid, as this is likely to reveal significant differences in their activity. Furthermore, investigating the effects of this compound in in vivo models of neurological disorders will be crucial in determining its therapeutic potential. The continued development of subtype-selective NMDA receptor modulators is a critical endeavor in neuroscience and drug discovery, and rigid glutamate analogs like Azetidine-2,4-dicarboxylic acid are poised to play a significant role in this pursuit.

References

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110–117. [Link]

  • Frizelle, P. A., Chen, P. E., & Wyllie, D. J. (2006). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Neuropharmacology, 50(4), 457–465. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 23, 2026, from [Link]

  • Henneberger, C., Bard, L., King, C., Jennings, A., & Rusakov, D. A. (2013). NMDA receptor activation: two targets for two co-agonists. Neurochemical research, 38(6), 1156–1162. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., ... & Bunch, L. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2, 3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 110-117. [Link]

  • Conti, P., De Amici, M., De Sarro, G., & Menniti, F. S. (1995). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. British journal of pharmacology, 116(3), 1959–1961. [Link]

  • Jin, J., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]

  • Alker, A., & Tautermann, C. S. (2004). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 69(22), 7549–7551. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved January 23, 2026, from [Link]

  • Mark, M. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]

  • Kumar, A., & Singh, A. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5419. [Link]

  • Kotermanski, S. E., & Johnson, J. W. (2009). Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(9), 2774–2779. [Link]

  • Virdi, G. (2022). Calcium Imaging in mDA neurons. protocols.io. [Link]

Sources

Application

Application Notes and Protocols: Azetidine-2,4-dicarboxylic Acid in Medicinal Chemistry

Introduction: The Structural and Functional Significance of Azetidine-2,4-dicarboxylic Acid In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both novel pharmacology and improved drug-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural and Functional Significance of Azetidine-2,4-dicarboxylic Acid

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both novel pharmacology and improved drug-like properties is perpetual. Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a class of compounds that have garnered significant attention due to their unique structural constraints.[1] The inherent ring strain of the azetidine core imparts a rigid conformation that can be exploited to orient pharmacophoric elements in a precise three-dimensional arrangement, often leading to enhanced potency and selectivity for biological targets.[1]

This guide focuses on a particularly compelling derivative: azetidine-2,4-dicarboxylic acid (ADA) . As a conformationally restricted analog of the excitatory neurotransmitter L-glutamate, ADA has emerged as a valuable chemical tool, primarily for probing the function of metabotropic glutamate receptors (mGluRs). These receptors are critical modulators of synaptic transmission and neuronal excitability throughout the central nervous system and are implicated in a host of neurological and psychiatric disorders.[2][3]

Unlike its more flexible endogenous counterpart, the rigid azetidine backbone of ADA locks the two carboxylic acid groups—key for receptor interaction—into specific spatial orientations. This rigidity is the cornerstone of its utility, allowing for the dissection of the conformational requirements for binding and activation at different glutamate receptor subtypes. This document provides an in-depth overview of the applications of azetidine-2,4-dicarboxylic acid, with a focus on its stereoisomers, and furnishes detailed protocols for its synthesis and pharmacological evaluation.

Physicochemical Properties and Stereoisomerism

Azetidine-2,4-dicarboxylic acid exists as multiple stereoisomers, with the trans and cis configurations exhibiting distinct biological activities. The properties of the parent compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₇NO₄[4]
Molar Mass 145.11 g/mol N/A
Appearance Crystalline solid[5]
Water Solubility Soluble[4]
Stereoisomers cis and trans enantiomeric pairs[6]

The stereochemistry at positions 2 and 4 is critical. The trans-isomer, in particular, has been a focal point of neuropharmacological research. It is crucial for researchers to use stereochemically pure isomers to ensure reproducible and interpretable results.

Core Application: A Probe for Metabotropic Glutamate Receptors

The primary application of azetidine-2,4-dicarboxylic acid in medicinal chemistry is as a ligand for metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.

  • Group I mGluRs (mGluR1 and mGluR5): Coupled to Gαq/11, their activation stimulates phospholipase C (PLC), leading to inositol phosphate (IP) accumulation and intracellular calcium mobilization.[7][8]

  • Group II (mGluR2 and mGluR3) & Group III (mGluR4, 6, 7, 8): Coupled to Gαi/o, their activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[3]

trans-Azetidine-2,4-dicarboxylic acid (t-ADA) has been identified as an agonist at mGluRs, although its subtype selectivity is complex and can be species- or system-dependent.[2][9] Early studies in primary cultures of cerebellar granule neurons showed that racemic t-ADA stimulates inositol phosphate formation, an effect consistent with Group I mGluR activation.[2] However, a key study found that in HEK293 cells transfected with human mGluR1, t-ADA did not stimulate IP hydrolysis, suggesting it acts on a different subtype.[2]

Further investigation into the enantiomers of t-ADA provided more clarity. A study profiling the enantiomers at human mGluRs expressed in mammalian cells revealed that (2S,4S)-ADA is a weak agonist at the human mGlu2 receptor , a Group II mGluR.[10] In the same study, both the (2S,4S) and (2R,4R) enantiomers were found to be inactive at human mGluR1b and mGluR5a (Group I) and mGluR4a (Group III).[10] This highlights the nuanced pharmacology of this scaffold and underscores the necessity of characterizing compounds on specific, well-defined receptor systems.

Pharmacological Data Summary

The following table summarizes the reported activities of azetidine dicarboxylic acid stereoisomers at various glutamate receptors.

CompoundReceptor TargetAssay TypeActivityValueReference
(+/-)-trans-ADA Native mGluRs (rat cerebellar neurons)Inositol Phosphate (IP) AccumulationAgonistStimulated IP formation[2]
(+/-)-trans-ADA Human mGluR1 (HEK293 cells)Inositol Phosphate (IP) AccumulationInactiveNo stimulation[2]
(2S,4S)-ADA Human mGluR2 (CHO cells)cAMP accumulationWeak Agonist33% inhibition at 500 µM[10]
(2R,4R)-ADA Human mGluR2 (CHO cells)cAMP accumulationInactive-[10]
trans-ADA (both enantiomers) Human mGluR1b, mGluR5aInositol Phosphate (IP) AccumulationInactiveNo agonist or antagonist effect[10]
trans-ADA (both enantiomers) Human mGluR4acAMP accumulationInactiveNo agonist effect[10]
L-trans-Azetidine-2,3-dicarboxylic acid Native NMDA Receptors[³H]CGP39653 BindingLigandKᵢ = 10 µM[11]
L-trans-Azetidine-2,3-dicarboxylic acid NR1/NR2D (Xenopus oocytes)ElectrophysiologyAgonistEC₅₀ = 50 µM[11]

This table illustrates the importance of stereochemistry. Note the activity of azetidine-2,3-dicarboxylic acid at ionotropic NMDA receptors, indicating that subtle changes to the scaffold can shift activity between receptor families.[11]

Experimental Protocols

Protocol 1: Synthesis of Optically Active trans-Azetidine-2,4-dicarboxylic Acid

This protocol is a synthesized representation based on the strategy of using a chiral auxiliary for stereocontrol, as described in the literature.[6] The key steps involve the diastereoselective formation of the azetidine ring followed by deprotection.

Causality Behind Experimental Choices:

  • (S)-1-Phenylethylamine is used as a chiral auxiliary. It directs the stereochemistry of the cyclization and can be removed later.

  • Dimethyl 2,4-dibromopentanedioate serves as the carbon backbone for the azetidine ring.

  • Potassium carbonate acts as a base to facilitate the intramolecular nucleophilic substitution reactions that form the ring.

  • Palladium on carbon (Pd/C) is a standard catalyst for hydrogenolysis, used here to cleave the N-benzyl-type bond of the phenylethyl group without opening the azetidine ring.

  • Acid hydrolysis is required to convert the diester to the final dicarboxylic acid.

Workflow Diagram:

G cluster_0 Step 1: Diastereoselective Cyclization cluster_1 Step 2: Separation cluster_2 Step 3: Deprotection & Hydrolysis A Dimethyl 2,4-dibromopentanedioate C Diastereomeric Azetidine Diesters A->C K₂CO₃, Toluene/H₂O Heat B (S)-1-Phenylethylamine B->C K₂CO₃, Toluene/H₂O Heat D Separated trans-Diester (e.g., (2R,4S)-isomer) C->D Column Chromatography E Final Product: (2R,4S)-Azetidine-2,4-dicarboxylic acid D->E 1. H₂, Pd/C (Debenzylation) 2. 6M HCl, Reflux (Hydrolysis)

Caption: Synthetic workflow for an enantiomer of trans-azetidine-2,4-dicarboxylic acid.

Step-by-Step Methodology:

  • Step 1: Cyclization.

    • To a solution of dimethyl 2,4-dibromopentanedioate (1.0 eq) in toluene, add (S)-1-phenylethylamine (1.1 eq) and an aqueous solution of potassium carbonate (2.5 eq).

    • Heat the biphasic mixture to reflux with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric mixture of azetidine diesters.

  • Step 2: Diastereomer Separation.

    • Purify the crude mixture by silica gel column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) must be optimized to achieve separation of the trans and cis diastereomers.

    • Collect the fractions corresponding to the desired trans-diastereomer (as identified by NMR spectroscopy) and concentrate to yield the pure intermediate.

  • Step 3: Debenzylation.

    • Dissolve the purified trans-diester (1.0 eq) in methanol.

    • Add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature and stir for 16-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate to yield the debenzylated azetidine diester.

  • Step 4: Hydrolysis.

    • Add 6M hydrochloric acid to the debenzylated diester.

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by LC-MS).

    • Cool the solution and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from a solvent mixture like water/ethanol to yield the final, optically pure trans-azetidine-2,4-dicarboxylic acid hydrochloride salt.

Protocol 2: In Vitro Pharmacological Assay - Inositol Phosphate (IP) Accumulation

This protocol is for measuring the agonist activity of azetidine-2,4-dicarboxylic acid at Gq-coupled mGluRs (e.g., mGluR1/5). The principle is that receptor activation leads to PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[8] IP₃ is further metabolized to other inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, inositol monophosphate (IP₁) accumulates and can be quantified as a stable marker of receptor activation.[12]

Causality Behind Experimental Choices:

  • HEK293 or CHO cells are used because they do not endogenously express most mGluRs and provide a "clean" background for expressing a single receptor subtype.

  • [³H]myo-inositol labeling is necessary to incorporate a radioactive tracer into the cellular phosphoinositide pool, allowing for the detection of its breakdown products.

  • LiCl is critical for the assay's sensitivity. It blocks the final step of IP recycling, causing the labeled IP₁ to accumulate to detectable levels.[12]

  • Anion exchange chromatography is the classical method to separate the negatively charged inositol phosphates from other cellular components based on their charge.

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ADA Azetidine-2,4- dicarboxylic acid mGluR Group I mGluR (mGluR1/5) ADA->mGluR Binds Gq Gαq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Releases IP_Accumulation IP₁ Accumulation IP3->IP_Accumulation Metabolized to LiCl LiCl Block IP_Accumulation->LiCl Inhibited by

Caption: Gq-coupled signaling pathway leading to inositol phosphate accumulation.

Step-by-Step Methodology:

  • Cell Culture and Plating.

    • Culture HEK293 cells stably expressing the mGluR subtype of interest in appropriate media (e.g., DMEM with 10% FBS).

    • Plate the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Radiolabeling.

    • The next day, replace the culture medium with inositol-free DMEM containing 1 µCi/mL of [³H]myo-inositol.

    • Incubate the cells for 18-24 hours to allow for incorporation of the radiolabel into the membrane phosphoinositide pool.

  • Agonist Stimulation.

    • Wash the cells twice with a pre-warmed buffer (e.g., HEPES-buffered saline).

    • Add 0.5 mL of assay buffer containing 10 mM LiCl to each well and incubate for 15 minutes at 37°C. This pre-incubation ensures inhibition of the inositol monophosphatases.

    • Add the test compound (azetidine-2,4-dicarboxylic acid isomers) at various concentrations. Include a positive control (e.g., glutamate or quisqualate) and a vehicle control.

    • Incubate for 45-60 minutes at 37°C.

  • Extraction of Inositol Phosphates.

    • Terminate the reaction by aspirating the buffer and adding 1 mL of ice-cold 0.4 M perchloric acid.

    • Place the plates on ice for 30 minutes to allow for cell lysis and extraction.

    • Neutralize the extracts by adding a specific volume of a neutralization solution (e.g., 0.72 M KOH, 0.6 M KHCO₃).

    • Centrifuge the samples to pellet the potassium perchlorate precipitate.

  • Quantification.

    • Load the supernatant onto an anion-exchange column (e.g., Dowex AG1-X8).

    • Wash the column to remove free [³H]myo-inositol.

    • Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

    • Quantify the radioactivity in the eluate using liquid scintillation counting.

  • Data Analysis.

    • Express the data as counts per minute (CPM) or as a percentage of the response to a maximal concentration of a known full agonist.

    • Plot the data as a concentration-response curve and fit to a sigmoidal dose-response equation to determine EC₅₀ and Eₘₐₓ values.

Conclusion and Future Directions

Azetidine-2,4-dicarboxylic acid is a quintessential example of how conformational constraint can be leveraged to create valuable tools for pharmacology and medicinal chemistry. While its primary role has been in the study of glutamate receptors, the data reveals a complex pharmacological profile that is highly dependent on stereochemistry. The weak agonist activity of (2S,4S)-ADA at mGluR2 suggests that the azetidine scaffold could be a starting point for the design of novel Group II mGluR modulators, which are of interest for treating conditions like anxiety and schizophrenia.[3] The activity of the related 2,3-dicarboxylic acid scaffold at NMDA receptors further broadens the potential utility of these constrained rings.[11] Future work in this area will likely focus on synthesizing new derivatives to improve subtype selectivity and potency, ultimately translating these fundamental research tools into potential therapeutic leads.

References

  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110–117. [Link]

  • Pellicciari, R., Luneia, R., Marinozzi, M., Natalini, B., & Monahan, J. B. (1994). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 5(9), 1021–1024. [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Naie, K., & Manahan-Vaughan, D. (2004). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. Neuropharmacology, 47(5), 729–740. [Link]

  • PubMed. (2016).
  • Johansen, P. A., Thomsen, C., & Suzdak, P. D. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European journal of pharmacology, 290(3), R5–R6. [Link]

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. [Link]

  • PubMed Central. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
  • Bortolozzi, A., & Manahan-Vaughan, D. (2000).
  • Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online.
  • ResearchGate. (n.d.). Ligand-induced inositol phosphate production in cells expressing the... ResearchGate. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Solubility of Things. [Link]

  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2004). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. ResearchGate. [Link]

  • Trinquet, E., Fink, M., Bazin, H., Grillet, F., Maurin, D., La-Borde, A., ... & Mathis, G. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation. Analytical biochemistry, 358(1), 126–135. [Link]

  • MDPI. (n.d.). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI.
  • Mannaioni, G., Marino, M. J., Valenti, O., & Conn, P. J. (2001). Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function. PMC. [Link]

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. J. Chem. Soc., Perkin Trans. 1, (5), 693-698. [Link]

  • MDPI. (n.d.).
  • Manahan-Vaughan, D., & Reymann, K. G. (1995). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 68(2), 337–344. [Link]

  • NIH. (n.d.). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. NIH.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Oxford Academic. (n.d.). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Oxford Academic. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)

Sources

Method

Protocols for the Synthesis of Azetidine-2,4-dicarboxylic Acid Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Azetidine-2,4-dicarboxylic Acids in Modern Drug Discovery Azetidine-2,4-dicarboxylic acid and its derivatives represent a class of conformationally constrained amino acids that have garn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Azetidine-2,4-dicarboxylic Acids in Modern Drug Discovery

Azetidine-2,4-dicarboxylic acid and its derivatives represent a class of conformationally constrained amino acids that have garnered significant attention in medicinal chemistry and chemical biology. Their rigid four-membered ring structure imparts unique stereochemical properties, making them valuable tools for probing and modulating the activity of biological targets, particularly receptors and enzymes in the central nervous system (CNS). Specifically, these compounds serve as rigid analogues of glutamate, a key excitatory neurotransmitter. This structural mimicry allows them to interact with glutamate receptors with high specificity, offering a pathway to novel therapeutics for a range of neurological disorders.

One of the most notable applications of azetidine-2,4-dicarboxylic acid derivatives is in the development of kainoid analogues. Kainoids are a class of natural products that act as potent agonists for specific subtypes of ionotropic glutamate receptors. By incorporating the azetidine scaffold, researchers can design and synthesize novel compounds with tailored selectivity and potency, potentially leading to drugs with improved therapeutic profiles and fewer side effects. This application note provides a comprehensive overview of established and cutting-edge protocols for the synthesis of these valuable molecules, with a focus on stereochemical control and practical experimental details.

Strategic Approaches to the Azetidine-2,4-dicarboxylic Acid Scaffold

The synthesis of azetidine-2,4-dicarboxylic acid derivatives presents unique challenges due to the inherent ring strain of the four-membered heterocycle and the need for precise stereochemical control at two chiral centers. Several synthetic strategies have been developed to address these challenges, each with its own advantages and limitations. This guide will detail three key approaches:

  • Diastereoselective Synthesis via Intramolecular Cyclization: This classical approach often relies on the cyclization of a suitably functionalized acyclic precursor, where the stereochemistry of the final product is controlled by the stereocenters present in the starting material.

  • Photochemical [2+2] Cycloaddition: A powerful and elegant method for the construction of four-membered rings, the aza Paternò-Büchi reaction offers a direct route to the azetidine core.

  • Functionalization of Pre-existing Azetidine Scaffolds: This strategy involves the modification of simpler, more readily available azetidine derivatives to introduce the desired carboxylic acid functionalities at the C2 and C4 positions.

The following sections will provide detailed protocols and mechanistic insights for each of these synthetic strategies.

Protocol 1: Diastereoselective Synthesis of trans-Azetidine-2,4-dicarboxylic Acid via Intramolecular Cyclization

This protocol is adapted from the work of Hoshino et al. (1995) and utilizes (S)-1-phenylethylamine as a chiral auxiliary to induce the desired stereochemistry. The key step is the intramolecular cyclization of a γ-bromo-α,β-unsaturated ester.

Causality Behind Experimental Choices:
  • Chiral Auxiliary: (S)-1-phenylethylamine serves a dual purpose: it acts as the nitrogen source for the azetidine ring and its chiral center directs the stereochemical outcome of the subsequent reactions.

  • Michael Addition: The initial reaction between the chiral amine and diethyl 2,3-dibromomaleate is a Michael addition, which establishes the first stereocenter of the precursor.

  • Intramolecular Cyclization: The subsequent intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the bromine atom, forms the azetidine ring. The stereochemistry of this cyclization is influenced by the existing stereocenter, leading to the preferential formation of the trans diastereomer.

  • Protecting Groups: The use of ester protecting groups for the carboxylic acids is crucial for preventing unwanted side reactions and facilitating purification. These groups can be removed in the final step to yield the free dicarboxylic acid.

Experimental Workflow Diagram:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection A Diethyl 2,3-dibromomaleate C Diethyl (2R,3S)-2-bromo-3-((S)-1-phenylethylamino)succinate A->C Et3N, THF, 0 °C to rt B (S)-1-Phenylethylamine B->C D Diethyl (2S,4S)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate C->D Heat, neat E (2S,4S)-Azetidine-2,4-dicarboxylic acid D->E 1. H2, Pd/C 2. 6M HCl, reflux

Caption: Workflow for the diastereoselective synthesis of (2S,4S)-azetidine-2,4-dicarboxylic acid.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of Diethyl (2R,3S)-2-bromo-3-((S)-1-phenylethylamino)succinate

  • To a stirred solution of diethyl 2,3-dibromomaleate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of (S)-1-phenylethylamine (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the triethylammonium bromide salt and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a pale yellow oil.

Step 2: Synthesis of Diethyl (2S,4S)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate

  • Heat the purified product from Step 1 neat at 100 °C for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the trans-azetidine derivative.

Step 3: Synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic acid

  • Dissolve the purified azetidine derivative from Step 2 in ethanol and add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours to remove the phenylethyl group.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • To the resulting residue, add 6M hydrochloric acid and reflux the mixture for 6 hours to hydrolyze the ester groups.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude dicarboxylic acid hydrochloride salt.

  • Purify the product by recrystallization from water/ethanol.

Quantitative Data Summary:
StepProductStarting MaterialReagentsYield (%)
1Diethyl (2R,3S)-2-bromo-3-((S)-1-phenylethylamino)succinateDiethyl 2,3-dibromomaleate, (S)-1-PhenylethylamineEt3N, THF75-85
2Diethyl (2S,4S)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylateProduct from Step 1Heat60-70
3(2S,4S)-Azetidine-2,4-dicarboxylic acidProduct from Step 2H2, Pd/C; 6M HCl80-90

Protocol 2: Synthesis of Azetidine-2,4-dicarboxylates via Visible-Light-Mediated [2+2] Photocycloaddition

The aza Paternò-Büchi reaction provides a convergent and atom-economical route to the azetidine core.[1][2] This protocol outlines a general procedure for the synthesis of functionalized azetidines that can be precursors to azetidine-2,4-dicarboxylic acids.[1] The reaction involves the [2+2] photocycloaddition of an imine with an alkene, mediated by a visible-light photocatalyst.

Mechanistic Rationale:

The reaction is initiated by the excitation of a photosensitizer with visible light. The excited photosensitizer then transfers its energy to the imine, promoting it to an excited triplet state. This excited imine undergoes a stepwise cycloaddition with the alkene, proceeding through a 1,4-biradical intermediate to form the azetidine ring. The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.

Experimental Workflow Diagram:

G cluster_0 [2+2] Photocycloaddition A Imine Precursor C Azetidine Product A->C [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Blue LEDs, Solvent B Alkene B->C

Caption: General workflow for the photocatalytic synthesis of azetidines.

Detailed Step-by-Step Protocol:
  • In a reaction vessel, combine the imine precursor (1.0 eq), the alkene (1.5-2.0 eq), and the iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%).

  • Add the appropriate anhydrous and degassed solvent (e.g., acetonitrile, dichloromethane).

  • Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azetidine derivative.

  • Subsequent functional group manipulations, such as oxidation of substituent groups, can be performed to yield the desired dicarboxylic acid.

Key Considerations for Success:
  • Substrate Scope: The success of this reaction is highly dependent on the electronic properties of the imine and alkene. Electron-deficient imines and electron-rich alkenes often provide the best results.

  • Photocatalyst: The choice of photocatalyst is critical for efficient energy transfer. Iridium and ruthenium-based complexes are commonly used.

  • Solvent: The solvent should be transparent to the wavelength of light used and should not react with the excited-state intermediates.

  • Degassing: It is essential to degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.

Trustworthiness and Self-Validation

The protocols described in this application note are based on peer-reviewed and established synthetic methodologies. To ensure the reliability and reproducibility of these procedures, it is imperative to adhere to the following self-validation practices:

  • Characterization: Thoroughly characterize all intermediates and final products using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For chiral compounds, determination of enantiomeric excess (ee) or diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC) or NMR with chiral shift reagents is essential.

  • Purity Assessment: Assess the purity of the synthesized compounds using techniques such as HPLC or elemental analysis.

  • Control Experiments: When developing or optimizing a new synthetic route, perform control experiments to understand the role of each reagent and reaction parameter. This includes running the reaction in the absence of the catalyst or light source (for photochemical reactions) to confirm their necessity.

  • Reproducibility: Repeat key experiments to ensure the reproducibility of the results, including yields and stereoselectivities.

By implementing these self-validating measures, researchers can have a high degree of confidence in the integrity of their synthetic protocols and the quality of the resulting Azetidine-2,4-dicarboxylic acid derivatives.

References

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-698. [Link]

  • Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]

  • Schindler, C. S., & Stephenson, C. R. J. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(44), 10257-10268. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567. [Link]

  • Bach, T. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Conti, P., et al. (1994). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. European Journal of Pharmacology: Molecular Pharmacology Section, 266(3), 271-276. [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of L-Azetidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of L-Azetidine-2-Carboxylic Acid in Modern Drug Discovery L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Azetidine-2-Carboxylic Acid in Modern Drug Discovery

L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, has emerged as a pivotal building block in contemporary drug discovery and development. Its constrained four-membered ring structure imparts unique conformational rigidity to peptide backbones, making it a valuable tool for modulating the biological activity and metabolic stability of therapeutic peptides. As a proline analogue, it can be incorporated into protein structures, often leading to significant alterations in protein folding and function. This unique characteristic has been exploited in the development of novel therapeutics, including enzyme inhibitors and receptor ligands. The growing demand for this versatile chiral synthon necessitates the development of robust, scalable, and economically viable synthetic routes for its large-scale production.

This document provides a comprehensive overview of the principal methodologies for the large-scale synthesis of L-azetidine-2-carboxylic acid, with a focus on practical application in an industrial setting. We will delve into the mechanistic intricacies of each synthetic pathway, offering detailed, step-by-step protocols and a comparative analysis of their respective advantages and limitations. Furthermore, we will address critical aspects of process safety, environmental impact, and large-scale purification, providing a holistic guide for researchers and professionals in the field.

Comparative Analysis of Major Synthetic Routes

The selection of a synthetic route for the large-scale production of L-azetidine-2-carboxylic acid is a critical decision that balances factors such as starting material cost, overall yield, process complexity, and safety considerations. Here, we present a comparative overview of the three most prominent synthetic strategies.

FeatureSynthesis from L-Aspartic AcidSynthesis from γ-ButyrolactoneSynthesis from L-2,4-Diaminobutyric Acid
Starting Material L-Aspartic Acid (readily available, inexpensive)γ-Butyrolactone (commodity chemical)L-2,4-Diaminobutyric Acid (expensive)
Stereocontrol Inherently chiral, preserving the stereochemistry of the starting material.Results in a racemic mixture requiring a separate resolution step.Inherently chiral, preserving the stereochemistry of the starting material.
Key Transformations Intramolecular cyclization of a β-lactam intermediate.Bromination, cyclization, and resolution.Diazotization followed by intramolecular cyclization.
Overall Yield Moderate to high.Low to moderate.Variable, can be moderate.
Scalability Well-established for large-scale production.Less practical for large-scale due to the resolution step.Limited by the high cost of the starting material.
Process Safety Involves the use of hazardous reagents like thionyl chloride and lithium aluminum hydride.Utilizes bromine, a highly corrosive and toxic reagent.Involves nitrous acid, which requires careful handling.

Synthesis from L-Aspartic Acid: An Industrially Viable Approach

The synthesis of L-azetidine-2-carboxylic acid from the readily available and inexpensive starting material, L-aspartic acid, represents one of the most industrially attractive routes. This pathway leverages the inherent chirality of L-aspartic acid to produce the desired L-enantiomer without the need for a resolution step. A common strategy involves the formation of a 4-oxo-2-azetidinecarboxylic acid derivative as a key intermediate.

Mechanistic Rationale

The core of this synthetic strategy lies in the intramolecular cyclization to form the strained four-membered azetidine ring. The process begins with the conversion of L-aspartic acid into a suitable diester, followed by protection of the amino group. This intermediate is then treated with a Grignard reagent to induce cyclization into the β-lactam (4-oxo-azetidine) ring system. The subsequent reduction of both the ester and the lactam carbonyl groups, followed by oxidation and deprotection, yields the final product. The use of a silyl protecting group on the nitrogen atom of the diester intermediate is a key step that facilitates the Grignard-mediated cyclization.

Experimental Workflow Diagram

cluster_0 Synthesis from L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid Diesterification Diesterification L-Aspartic Acid->Diesterification Thionyl Chloride, Alcohol Amino Protection Amino Protection Diesterification->Amino Protection Silylating Agent Cyclization (Grignard) Cyclization (Grignard) Amino Protection->Cyclization (Grignard) t-Butylmagnesium Chloride Reduction (LiAlH4) Reduction (LiAlH4) Cyclization (Grignard)->Reduction (LiAlH4) Lithium Aluminum Hydride N-Protection N-Protection Reduction (LiAlH4)->N-Protection Protecting Group (e.g., Cbz-Cl) Oxidation Oxidation N-Protection->Oxidation Oxidizing Agent (e.g., TEMPO) Deprotection Deprotection Oxidation->Deprotection Hydrogenolysis L-Azetidine-2-carboxylic Acid L-Azetidine-2-carboxylic Acid Deprotection->L-Azetidine-2-carboxylic Acid

Caption: Workflow for the synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid.

Detailed Protocol: Industrial Scale Synthesis from a 4-Oxo-2-Azetidinecarboxylic Acid Derivative[1]

This protocol is adapted from a patented industrial process and is designed for large-scale production.

Step 1: Synthesis of Diisopropyl L-aspartate Hydrochloride

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, disperse L-aspartic acid (1.00 kg, 7.51 mol) in isopropanol (5.25 L).

  • Reagent Addition: Slowly add thionyl chloride (3.75 L, 51.4 mol) to the suspension. The addition is exothermic and should be controlled to maintain a manageable temperature increase.

  • Reaction: Heat the mixture to reflux and maintain for 7 hours with vigorous stirring.

  • Work-up and Isolation: Concentrate the reaction mixture to approximately one-fourth of its initial volume by vacuum distillation. Add methyl t-butyl ether (6.0 L) to the concentrate with stirring to induce crystallization.

  • Filtration and Drying: Collect the resulting white crystals by filtration, wash with methyl t-butyl ether (2.25 L), and dry under reduced pressure to yield diisopropyl L-aspartate hydrochloride. (Expected Yield: ~92%).

Step 2: Synthesis of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate

  • Reaction Setup: In a separate reactor under a nitrogen atmosphere, add diisopropyl L-aspartate hydrochloride (0.57 kg, 2.23 mol), toluene (3.0 L), and trimethylsilyl chloride (0.24 kg, 2.21 mol).

  • Base Addition: Cool the mixture to 5-10 °C and add triethylamine (0.48 kg, 4.74 mol). Allow the mixture to warm to room temperature and stir for an additional hour.

  • Filtration: Filter off the resulting white precipitate (triethylamine hydrochloride) and wash with toluene (1.5 L).

  • Grignard Reaction: Combine the filtrate and washings in a reactor under a nitrogen atmosphere. Cool to 5-10 °C and add a 2 M solution of t-butylmagnesium chloride in THF (1.34 L, 2.68 mol). Allow the reaction to proceed for 3 hours while gradually warming to 30 °C.

  • Quenching and Extraction: Cool the reaction to 5 °C and adjust the pH to 1 by adding 10% sulfuric acid (1.5 L). Separate the organic layer, wash with saturated aqueous sodium hydrogen carbonate (0.75 L) and then with saturated aqueous sodium chloride (0.75 L).

  • Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate to an oil. The crude product can be purified by column chromatography, although for large-scale operations, subsequent steps may be performed on the crude material. (Expected Yield: ~62%).

Step 3: Reduction to (S)-Azetidine-2-methanol

  • Reaction Setup: In a reactor under a nitrogen atmosphere, charge lithium aluminum hydride (42.6 g, 1.12 mol) and THF (0.75 L).

  • Addition of Starting Material: Cool the suspension to 5-15 °C and add a solution of isopropyl (2S)-4-oxo-2-azetidinecarboxylate (117.7 g, 0.75 mol) in THF (0.375 L).

  • Reaction: Heat the mixture to reflux and stir for 6 hours.

  • Quenching: Cool the reaction mixture to 5 °C and cautiously add water (2.25 L). Stir at room temperature for 30 minutes. The resulting solution containing (S)-azetidine-2-methanol is used directly in the next step.

Step 4: N-Protection to (S)-N-Benzyloxycarbonylazetidine-2-methanol

  • pH Adjustment and Reagent Addition: To the aqueous solution from the previous step, adjust the pH to 10 with 10% sulfuric acid. Add sodium hydrogen carbonate (150 g, 1.79 mol) followed by benzyloxycarbonyl chloride (300 g, 1.76 mol) at room temperature.

  • Reaction: Stir the mixture for 14 hours.

  • Work-up and Extraction: Adjust the pH to 7 and extract with ethyl acetate (2 x 0.75 L). Wash the combined organic layers with water (0.75 L), dry over magnesium sulfate, and concentrate.

  • Purification: The crude product can be purified by column chromatography to yield (S)-N-benzyloxycarbonylazetidine-2-methanol as a pale yellow oil. (Expected Yield: ~69-97%, depending on the purity of the starting material and reaction conditions).

Step 5: Oxidation to (S)-N-Benzyloxycarbonylazetidine-2-carboxylic Acid

  • Reaction Setup: In a reactor, combine (S)-N-benzyloxycarbonylazetidine-2-methanol, TEMPO (catalytic amount), and a bromide salt (e.g., sodium bromide) in a two-phase solvent system (e.g., toluene/water or ethyl acetate/water).

  • Oxidant Addition: Cool the mixture to 0-10 °C and add an aqueous solution of sodium hypochlorite.

  • Reaction: Stir the mixture for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching and Extraction: Quench the reaction by adding sodium thiosulfate to decompose excess sodium hypochlorite. Adjust the pH of the aqueous layer to 1-3 with concentrated hydrochloric acid and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the N-protected carboxylic acid.

Step 6: Deprotection to L-Azetidine-2-carboxylic Acid

  • Reaction Setup: Dissolve the N-protected carboxylic acid from the previous step in a suitable solvent such as methanol in a hydrogenation reactor.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically balloon pressure or slightly higher) and stir until the reaction is complete (monitored by TLC or HPLC).

  • Filtration and Isolation: Filter off the catalyst and wash with water. Combine the filtrate and washings, concentrate under reduced pressure, and recrystallize the crude product to obtain pure L-azetidine-2-carboxylic acid.

Chromatography-Free Synthesis from L-Aspartic Acid[2]

For large-scale synthesis, avoiding column chromatography is highly desirable to reduce solvent waste and processing time. A multi-step synthesis starting from L-aspartic acid has been developed that relies on pH-controlled extractions for purification.[1] This process involves selective esterification, protection of the amino group, reduction of the carboxylic acid, and intramolecular cyclization via N-alkylation.[1]

Synthesis from γ-Butyrolactone: A Racemic Approach

An alternative synthetic route utilizes the inexpensive commodity chemical γ-butyrolactone as the starting material. However, this method yields a racemic mixture of azetidine-2-carboxylic acid, necessitating a subsequent resolution step to isolate the desired L-enantiomer.

Mechanistic Rationale

This synthesis proceeds through a four-step sequence: bromination and esterification, cyclization, hydrogenation, and resolution.[2][3] The initial step involves the opening of the lactone ring and bromination at the α- and γ-positions. The resulting dibromo ester is then cyclized by reaction with an amine, followed by deprotection via hydrogenation to give DL-azetidine-2-carboxylic acid. The final and most challenging step for large-scale production is the resolution of the racemic mixture, which can be achieved through enzymatic methods or by forming diastereomeric salts with a chiral resolving agent.

Experimental Workflow Diagram

cluster_1 Synthesis from γ-Butyrolactone γ-Butyrolactone γ-Butyrolactone Bromination & Esterification Bromination & Esterification γ-Butyrolactone->Bromination & Esterification Br2, Red P, Alcohol Cyclization Cyclization Bromination & Esterification->Cyclization Amine (e.g., Benzhydrylamine) Hydrogenation Hydrogenation Cyclization->Hydrogenation H2, Pd/C Resolution Resolution Hydrogenation->Resolution Chiral Resolving Agent or Enzyme L-Azetidine-2-carboxylic Acid L-Azetidine-2-carboxylic Acid Resolution->L-Azetidine-2-carboxylic Acid

Caption: Workflow for the synthesis of L-azetidine-2-carboxylic acid from γ-butyrolactone.

Detailed Protocol: Kilogram-Scale Synthesis from γ-Butyrolactone[4]

This protocol outlines a general procedure that has been successfully applied on a kilogram scale.

Step 1: Bromination and Esterification

  • Reaction Setup: In a suitable reactor, charge γ-butyrolactone and red phosphorus.

  • Bromination: Heat the mixture and slowly add bromine. The reaction is highly exothermic and requires careful temperature control.

  • Esterification: After the bromination is complete, add an alcohol (e.g., tert-butanol) to esterify the resulting acid bromide.

  • Work-up: The crude product, a dibromo ester, is typically used in the next step without extensive purification due to its high boiling point.

Step 2: Cyclization

  • Reaction Setup: Dissolve the crude dibromo ester in a suitable solvent.

  • Amine Addition: Add an amine, such as benzhydrylamine, to the solution. The amine acts as both the nucleophile for cyclization and a protecting group for the nitrogen.

  • Reaction: Heat the mixture to drive the cyclization reaction to completion.

  • Work-up and Isolation: After cooling, the product can be isolated by extraction and precipitation.

Step 3: Hydrogenation

  • Reaction Setup: Dissolve the cyclized product in a suitable solvent in a hydrogenation reactor.

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere to cleave the protecting group.

  • Isolation: After the reaction is complete, filter off the catalyst and concentrate the solution to obtain racemic azetidine-2-carboxylic acid.

Step 4: Resolution

  • Method Selection: Choose a suitable resolution method, such as enzymatic resolution or diastereomeric salt formation with a chiral acid or base.

  • Execution: Carry out the chosen resolution procedure on the racemic mixture.

  • Isolation: Isolate the desired L-enantiomer through selective crystallization or extraction. This step often requires significant optimization for large-scale production.

Synthesis from L-2,4-Diaminobutyric Acid: A Chiral but Costly Route

The synthesis from L-2,4-diaminobutyric acid offers a direct route to the desired L-enantiomer, but its application on a large scale is severely limited by the high cost of the starting material.[4]

Mechanistic Rationale

This method involves the diazotization of the α-amino group of L-2,4-diaminobutyric acid with nitrous acid, followed by an intramolecular nucleophilic substitution where the γ-amino group displaces the resulting diazonium group to form the azetidine ring.[4]

Experimental Workflow Diagram

cluster_2 Synthesis from L-2,4-Diaminobutyric Acid L-2,4-Diaminobutyric Acid L-2,4-Diaminobutyric Acid Diazotization & Cyclization Diazotization & Cyclization L-2,4-Diaminobutyric Acid->Diazotization & Cyclization HCl, NaNO2 L-Azetidine-2-carboxylic Acid L-Azetidine-2-carboxylic Acid Diazotization & Cyclization->L-Azetidine-2-carboxylic Acid

Caption: Workflow for the synthesis of L-azetidine-2-carboxylic acid from L-2,4-diaminobutyric acid.

Large-Scale Purification and Isolation

The final purification of L-azetidine-2-carboxylic acid on a large scale is a critical step to achieve the desired product quality. While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable for industrial production.

Crystallization is the most common method for the large-scale purification of amino acids.[5] The choice of solvent system is crucial and often requires extensive screening to find conditions that provide good recovery and high purity. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The resulting crystals are then isolated by filtration and dried.

Process Analytical Technology (PAT) can be a valuable tool for monitoring and controlling crystallization processes in real-time.[6][7][8][9] Techniques such as in-situ infrared spectroscopy (FT-IR) or Raman spectroscopy can provide information on solute concentration and crystal form, allowing for better process control and more consistent product quality.

Safety and Environmental Considerations

The large-scale synthesis of L-azetidine-2-carboxylic acid involves the use of several hazardous reagents and solvents, necessitating strict adherence to safety protocols and a commitment to minimizing environmental impact.

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases.[10][11][12] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be worn.

  • Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that is highly reactive with water and other protic solvents, potentially leading to fires or explosions.[13] Large-scale reactions require careful temperature control and a well-defined quenching procedure.[14][15]

  • Grignard Reagents: These organometallic compounds are flammable and can be pyrophoric.[16][17][18][19] Reactions should be conducted under an inert atmosphere, and appropriate fire suppression equipment should be readily available.

  • Solvent Selection and Waste Management: The choice of solvents should be guided by principles of green chemistry, favoring less toxic and more environmentally benign options where possible.[20][21][22] Solvent recovery and recycling should be implemented to minimize waste generation.[23][24] The disposal of chemical waste must comply with all local and national regulations.[25]

Conclusion

The large-scale synthesis of L-azetidine-2-carboxylic acid is a challenging yet essential endeavor for the pharmaceutical industry. While several synthetic routes have been developed, the pathway starting from L-aspartic acid currently offers the most practical and economically viable option for industrial-scale production, particularly methods that avoid chromatographic purification. Careful consideration of process safety, environmental impact, and efficient purification strategies are paramount for the successful and sustainable manufacturing of this important chiral building block. Continued innovation in process chemistry, including the development of more efficient catalytic methods and the application of process analytical technology, will undoubtedly lead to further improvements in the large-scale synthesis of L-azetidine-2-carboxylic acid.

References

  • Mizuno, M., et al. (2018).
  • Kanegafuchi Chemical Industry Co., Ltd. (2000).
  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • African Journal of Biomedical Research. (n.d.). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • BioPharm International. (n.d.). Process Analytical Technology (PAT): Online Monitoring and Control of Upstream Titer, Product Quality and Amino Acid Content Using 2D-LC with SegFlow Interface-Use Material Selection for Critical Storage Operations in Gene Therapy Development and Scale-up.
  • orientjchem.org. (n.d.). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review.
  • American Chemical Society. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
  • Mettler Toledo. (n.d.).
  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride.
  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018).
  • PubMed Central. (n.d.). Solvents and sustainable chemistry. PMC.
  • Google Patents. (n.d.).
  • Laboratory Safety Standard Operating Procedure (SOP). (n.d.).
  • GEA. (n.d.).
  • BioProcess International. (2022). Process Analytical Technologies (PAT)
  • Sigma-Aldrich. (2025).
  • Reddit. (2022). Tips for handling LAH? : r/Chempros.
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Taylor & Francis Online. (2009). Green process chemistry in the pharmaceutical industry.
  • IUCr Journals. (2007).
  • International Academic Publishing House (IAPH). (2024). Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach.
  • YouTube. (2024). Intramolecular Nucleophilic Substitution and Ring Closures.
  • Fisher Scientific. (2024).
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions.
  • IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
  • White Rose Research Online. (n.d.). green solvent selection guides.
  • Mettler Toledo. (n.d.).
  • ResearchGate. (n.d.). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • National Institutes of Health. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. PMC.
  • FUJIFILM Wako Chemicals. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Sigma-Aldrich. (2013).
  • White Rose Research Online. (n.d.). Tools and techniques for solvent selection: green solvent selection guides.
  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
  • Chemical Engineering Transactions. (n.d.).

Sources

Method

Application Note: Probing Protein Folding and Stability with L-Azetidine-2-Carboxylic Acid

A Strategic Overview: Inducing Misfolding to Understand Folding The study of protein folding is fundamental to understanding biological function and the molecular basis of numerous diseases. A critical challenge lies in...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Overview: Inducing Misfolding to Understand Folding

The study of protein folding is fundamental to understanding biological function and the molecular basis of numerous diseases. A critical challenge lies in experimentally probing the conformational landscape of proteins and the determinants of their stability. This guide details the application of L-Azetidine-2-carboxylic acid (Aze), a potent proline analogue, as a tool to systematically induce protein misfolding and destabilization. By replacing the canonical five-membered proline ring with Aze's more constrained four-membered ring, researchers can introduce localized perturbations to protein structure, providing invaluable insights into folding pathways, structural resilience, and the cellular response to misfolded proteins.

A note on nomenclature: The topic of this guide is L-Azetidine-2-carboxylic acid (Aze) . While the user initially inquired about Azetidine-2,4-dicarboxylic acid, the vast body of scientific literature on proline analogues in protein folding focuses overwhelmingly on the 2-carboxylic acid variant. This compound is the established and effective tool for the applications described herein.

The Underlying Principle: The "Kink in the Armor"

L-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a structural mimic of L-proline.[1] Due to this resemblance, it is recognized by prolyl-tRNA synthetase (ProRS) and erroneously incorporated into nascent polypeptide chains during protein synthesis in place of proline.[1] This misincorporation is the linchpin of its utility.

Proline's unique five-membered ring imparts significant conformational rigidity to the polypeptide backbone, often inducing specific "kinks" or turns that are critical for achieving the final, stable tertiary structure.[2] Aze, with its smaller, four-membered ring, has different geometric preferences.[3] Its incorporation alters the allowable bond angles and introduces steric constraints that are incompatible with the native structure.[2][4]

This substitution leads to several key outcomes:

  • Destabilization of Secondary and Tertiary Structures: The altered geometry disrupts local and long-range interactions necessary for proper folding. This is particularly pronounced in proline-rich proteins like collagen, where Aze incorporation dramatically destabilizes the triple helix.[4]

  • Induction of Misfolding and Aggregation: Proteins containing Aze are often unable to achieve their native, low-energy conformation, leading to misfolding.[5] This can result in the formation of labile, aggregation-prone species.

  • Triggering Cellular Stress Responses: The accumulation of misfolded proteins in the endoplasmic reticulum (ER) activates the Unfolded Protein Response (UPR), a complex signaling network designed to restore homeostasis.[5][6] Aze treatment is therefore a reliable method for studying the UPR and ER stress pathways.[1][7]

The following diagram illustrates the mechanism by which Aze is incorporated and subsequently disrupts protein structure.

cluster_0 Cellular Protein Synthesis cluster_1 Ribosome-Mediated Translation cluster_2 Protein Folding Outcomes ProRS Prolyl-tRNA Synthetase tRNA_Pro tRNAPro ProRS->tRNA_Pro Charges tRNA Pro L-Proline Pro->ProRS Correct Substrate Aze L-Azetidine-2-CA (Aze) Aze->ProRS Mistaken Substrate Ribosome Ribosome tRNA_Pro->Ribosome Delivers Proline or Aze Correct_Protein Correctly Folded Protein (Stable & Functional) Ribosome->Correct_Protein Proline Incorporated Misfolded_Protein Misfolded Protein (Unstable & Prone to Aggregation) Ribosome->Misfolded_Protein Aze Incorporated mRNA mRNA template mRNA->Ribosome UPR Unfolded Protein Response (ER Stress) Misfolded_Protein->UPR Triggers A 1. Transform Expression Plasmid into Proline Auxotrophic E. coli B 2. Culture Cells in Proline-Free Minimal Media A->B C 3. Induce Protein Expression & Add L-Azetidine-2-CA B->C D 4. Harvest Cells & Purify Protein (Wild-Type and Aze-Variant) C->D E 5. Biophysical Characterization (CD, Thermal Shift, etc.) D->E F 6. Data Analysis & Comparison E->F

Caption: Experimental workflow for Aze incorporation and analysis.

Protocol 1: Incorporation of Aze into Recombinant Proteins

This protocol is designed for residue-specific global replacement of proline using a proline auxotrophic E. coli strain. [8]These strains cannot synthesize their own proline and are thus dependent on an external supply, which allows the researcher to control whether proline or its analogue is incorporated.

Self-Validation: The success of this protocol is validated by comparing the growth curves of the auxotrophic strain in the presence of proline vs. Aze (expecting slower growth with Aze) and ultimately confirmed by mass spectrometry of the purified protein to quantify the extent of Aze incorporation.

Materials:

  • Proline auxotrophic E. coli strain (e.g., JM83 or a derivative with proA/proB gene deletion).

  • Expression plasmid for the protein of interest.

  • M9 minimal media supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics.

  • Stock solutions: 20 mg/mL L-proline, 20 mg/mL L-Azetidine-2-carboxylic acid (filter-sterilized).

  • IPTG (or other appropriate inducer) stock solution.

Methodology:

  • Transformation: Transform the expression plasmid into the proline auxotrophic E. coli strain using standard procedures.

  • Starter Culture: Inoculate a single colony into 5 mL of M9 minimal media supplemented with L-proline (final concentration 40 µg/mL) and antibiotics. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate a larger volume (e.g., 1 L) of M9 minimal media (supplemented with antibiotics but without proline ) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

  • Growth to Mid-Log Phase: Grow the main culture at 37°C with vigorous shaking (e.g., 200 rpm) until it reaches an OD₆₀₀ of 0.5 - 0.7. [2]This step depletes any residual proline carried over from the starter culture.

  • Induction and Analogue Addition:

    • For Aze-containing protein: Add L-Azetidine-2-carboxylic acid to a final concentration of 40-50 µg/mL.

    • For Wild-Type (Control) protein: Add L-proline to a final concentration of 40 µg/mL.

    • Immediately add the inducer (e.g., IPTG to a final concentration of 0.5-1 mM).

  • Expression: Reduce the temperature to a suitable level for your protein (e.g., 18-25°C) and continue shaking for 12-16 hours. [2]7. Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

  • Purification: Purify the recombinant protein from both the Aze-containing and wild-type cell pellets using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Keep purification buffers and conditions identical for both preparations.

Protocol 2: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique to assess the secondary structure of a protein. [9][10]Misfolding induced by Aze will likely alter the CD spectrum compared to the wild-type protein.

Self-Validation: The protocol's validity is ensured by running a buffer blank, using a standard protein with a known spectrum (e.g., myoglobin) for instrument calibration, and ensuring the high-tension (HT) voltage remains below ~600V to guarantee signal quality.

Materials:

  • Purified wild-type and Aze-containing protein samples (~0.1-0.2 mg/mL).

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, 50 mM NaF, pH 7.4). Avoid buffers with high absorbance in the far-UV range, like Tris or high concentrations of chloride.

  • Quartz cuvette with a short path length (e.g., 1 mm).

  • CD Spectropolarimeter.

Methodology:

  • Sample Preparation: Dialyze both protein samples extensively against the CD-compatible buffer to remove any interfering substances. Determine the precise protein concentration using a reliable method (e.g., A₂₈₀ with the correct extinction coefficient).

  • Instrument Setup: Turn on the instrument and nitrogen purge well in advance (at least 30 minutes). Set the measurement parameters:

    • Wavelength Range: 190-260 nm. [11] * Data Pitch: 1 nm.

    • Scanning Speed: 50 nm/min.

    • Bandwidth: 1 nm.

    • Averaging Time: 1-2 seconds.

    • Number of Accumulations: 3-5.

  • Blank Measurement: Record a spectrum of the buffer alone in the cuvette. This will be subtracted from the protein spectra.

  • Sample Measurement: Record the spectra for the wild-type and Aze-containing proteins under identical conditions.

  • Data Processing:

    • Average the accumulated scans for each sample.

    • Subtract the buffer blank spectrum from each protein spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) where MRW (Mean Residue Weight) is the protein's molecular weight divided by the number of amino acids.

  • Analysis: Compare the spectra. A loss of defined α-helical (negative peaks at 222 and 208 nm) or β-sheet (negative peak around 218 nm) features in the Aze-variant relative to the wild-type indicates a loss of secondary structure and misfolding.

Protocol 3: Assessment of Protein Stability via Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry, measures a protein's melting temperature (Tm) by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds. [12][13]A decrease in Tm for the Aze-variant indicates reduced thermal stability.

Self-Validation: The assay includes a "no protein" control to ensure the dye itself does not fluoresce significantly with temperature, and a "no dye" control to check for intrinsic protein fluorescence changes. The sigmoidal shape of the melting curve is characteristic of a cooperative unfolding transition.

Materials:

  • Purified wild-type and Aze-containing protein samples (e.g., final concentration 2-5 µM).

  • Assay buffer (e.g., PBS or HEPES-buffered saline).

  • SYPRO Orange dye (e.g., 5000x stock in DMSO).

  • Real-time PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient.

  • 96-well PCR plates.

Methodology:

  • Master Mix Preparation: For each protein, prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. A final dye concentration of 5x is typical.

    • Example for one 20 µL reaction: 4 µL of 25 µM protein stock, 0.02 µL of 5000x SYPRO Orange, 15.98 µL of buffer.

  • Plate Setup: Aliquot the master mix into at least three replicate wells of a 96-well PCR plate. Include controls (buffer + dye only).

  • Instrument Program: Set up a "melt curve" protocol on the qPCR instrument.

    • Initial hold: 25°C for 1-2 minutes.

    • Ramp: Increase temperature from 25°C to 95°C with a ramp rate of ~1°C/minute, acquiring fluorescence data at each interval (e.g., every 0.5°C). Use the appropriate excitation/emission filter set for SYPRO Orange (e.g., 490/580 nm). [12]4. Data Analysis:

    • Plot fluorescence intensity versus temperature. The data should yield a sigmoidal curve.

    • The melting temperature (Tm) is the midpoint of this transition, which corresponds to the peak of the first derivative of the curve (-dF/dT). Most instrument software can calculate this automatically.

  • Interpretation: Compare the average Tm of the wild-type protein to the Aze-containing variant. A statistically significant decrease in the Tm for the Aze-protein confirms that its incorporation has destabilized the structure.

Data Presentation & Expected Outcomes

The incorporation of Aze is expected to decrease the thermal stability of the target protein. This can be effectively summarized in a data table.

Protein VariantMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Wild-Type
Wild-Type Protein58.2 ± 0.3-
Aze-Containing Protein51.7 ± 0.5-6.5 °C
Hypothetical Data

This quantitative data, combined with the qualitative changes observed in CD spectra, provides strong evidence for the structural disruption caused by Aze.

References

  • Rubio, V., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]

  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Cai, L., et al. (2022). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. [Link]

  • Rubio, V., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

  • Knowles, S. E., & Ballard, F. J. (1978). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. The Biochemical journal. [Link]

  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. PubMed Central. [Link]

  • Payne, A. D., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Schroder, M. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Society for Experimental Biology. [Link]

  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Analytik Jena. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. PubMed Central. [Link]

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]

  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca-Dependent Manner. ResearchGate. [Link]

  • Kelly, S. M., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Royal Society of Chemistry. [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. [Link]

  • Van Veller, B., & Coppock, M. B. (2017). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Azetidine-2,4-dicarboxylic Acid

Welcome to the technical support center for the stereoselective synthesis of Azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of Azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges encountered during the synthesis of this valuable constrained amino acid.

The stereoselective synthesis of Azetidine-2,4-dicarboxylic acid presents a significant challenge due to the inherent ring strain of the four-membered azetidine core and the need to control two stereocenters. This guide provides a structured approach to understanding and overcoming these hurdles, drawing from established principles in heterocyclic and asymmetric synthesis.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low to no yield of the azetidine ring.

Question: My intramolecular cyclization to form the azetidine ring is failing or giving very low yields. What are the likely causes and how can I improve the outcome?

Answer: The formation of the strained four-membered azetidine ring is often the most challenging step. Several factors could be contributing to low yields:

  • Ring Strain: The high ring strain of approximately 25.4 kcal/mol makes the azetidine ring thermodynamically less favorable than its five-membered pyrrolidine counterpart.[1]

  • Leaving Group Efficiency: The choice of the leaving group on the γ-carbon is critical. A poor leaving group will not facilitate the intramolecular nucleophilic substitution.

  • Steric Hindrance: Bulky substituents on the precursor can sterically hinder the intramolecular cyclization.

  • Reaction Conditions: Inappropriate base, solvent, or temperature can favor side reactions over the desired cyclization.

Troubleshooting Steps:

  • Optimize the Leaving Group:

    • Initial Choice: Mesylates (OMs) and tosylates (OTs) are commonly used and effective leaving groups.

    • Enhancement: If these are not effective, consider more reactive leaving groups like triflates (OTf) or halides (I > Br > Cl).

  • Select the Appropriate Base and Solvent:

    • Non-nucleophilic, strong bases are often preferred to avoid side reactions. Potassium tert-butoxide or sodium hydride are common choices.

    • Solvent: A polar aprotic solvent like THF, DMF, or DMSO is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Control the Temperature:

    • Some cyclizations may require elevated temperatures to overcome the activation energy, while others may need lower temperatures to prevent decomposition. It is crucial to screen a range of temperatures.

  • Consider Alternative Cyclization Strategies:

    • Mitsunobu Reaction: This can be an effective method for forming the azetidine ring from a γ-amino alcohol.[2]

    • Reductive Amination: Intramolecular reductive amination of a γ-keto-α-amino acid derivative can also yield the azetidine ring.

Issue 2: Poor diastereoselectivity (incorrect cis/trans ratio).

Question: I am obtaining a mixture of cis- and trans-Azetidine-2,4-dicarboxylic acid derivatives and the ratio is not what I desire. How can I control the diastereoselectivity?

Answer: Controlling the relative stereochemistry of the substituents at C2 and C4 is a significant challenge. The diastereoselectivity is often determined during the ring formation or a subsequent functionalization step.

  • Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio can be a result of either kinetic or thermodynamic control. The trans isomer is often the thermodynamically more stable product due to reduced steric interactions. However, under kinetic control, the cis isomer may be formed preferentially depending on the transition state geometry.

Strategies for Diastereocontrol:

  • Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For instance, using a starting material with pre-defined stereocenters can influence the facial selectivity of the ring-closing step.

  • Directed C-H Functionalization: Recent advances have shown that directing groups at the C2 position can promote a cis-selective functionalization at other positions on the ring through C-H activation strategies.[3]

  • Epimerization: If an undesired diastereomer is formed, it may be possible to epimerize one of the stereocenters to the desired configuration. This is often achieved by treating the ester of the undesired product with a base to form an enolate, which can then be protonated to give a mixture of diastereomers, hopefully enriched in the desired isomer.

  • Separation of Diastereomers: If achieving high diastereoselectivity proves difficult, careful purification by column chromatography or crystallization may be necessary to separate the cis and trans isomers.

Issue 3: Loss of enantiopurity (racemization).

Question: I am starting with an enantiomerically pure precursor, but my final azetidine product shows significant racemization. Where is this happening and how can I prevent it?

Answer: Racemization can occur at either the C2 or C4 stereocenter if a proton is abstracted to form a planar enolate intermediate, which can then be protonated from either face.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Strongly basic or acidic conditions, especially at elevated temperatures, can promote epimerization at the α-carbon to the carboxylic acid group (C2 or C4).

  • Protecting Group Strategy: The choice of protecting groups for the carboxylic acids is crucial. Ester groups that are prone to enolization under basic conditions can lead to racemization.

Preventative Measures:

  • Milder Reaction Conditions: Use the mildest possible conditions (base, acid, temperature) for all reaction steps.

  • Protecting Group Selection:

    • Use bulky ester groups (e.g., tert-butyl esters) that can sterically hinder deprotonation at the α-position.

    • Alternatively, use protecting groups that can be removed under neutral conditions (e.g., benzyl esters, which can be removed by hydrogenolysis).

  • Timing of Stereocenter Introduction: If possible, introduce one of the stereocenters late in the synthesis to minimize the number of steps where it is exposed to potentially racemizing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the enantioselective synthesis of Azetidine-2,4-dicarboxylic acid?

A1: A chiral pool approach is one of the most effective strategies. This involves using a readily available, enantiomerically pure starting material that already contains one or more of the required stereocenters. For (2S)-Azetidine-2,4-dicarboxylic acid, L-aspartic acid is an excellent and common starting material as it provides the C2 stereocenter and the nitrogen atom.[2] The synthesis then involves manipulation of the side chain to introduce the C4 carboxylic acid and subsequent cyclization.

Q2: What are the best protecting groups for the nitrogen and carboxylic acid functionalities during the synthesis?

A2: The choice of protecting groups is critical and depends on the specific reaction conditions of your synthetic route.

  • Nitrogen Protecting Groups:

    • Boc (tert-butoxycarbonyl): Widely used due to its stability under many reaction conditions and its facile removal with mild acid. The Boc group can also influence the conformation of the ring, which can be beneficial for stereocontrol.[3]

    • Cbz (benzyloxycarbonyl): Stable to a wide range of conditions and can be removed by hydrogenolysis, which is a mild and neutral method.

    • Sulfonyl groups (e.g., Ts, Ns): These are very robust but require harsh conditions for removal, which could be detrimental to the azetidine ring.

  • Carboxylic Acid Protecting Groups:

    • Esters (Methyl, Ethyl, Benzyl, tert-Butyl): The choice depends on the desired deprotection conditions. tert-Butyl esters are removed with acid, while benzyl esters are removed by hydrogenolysis. Methyl and ethyl esters are typically removed by saponification, which involves basic conditions that could lead to epimerization.

An orthogonal protecting group strategy is highly recommended, where each protecting group can be removed selectively without affecting the others.

Q3: How can I purify my final Azetidine-2,4-dicarboxylic acid product?

A3: The purification of Azetidine-2,4-dicarboxylic acid and its derivatives can be challenging due to their high polarity and potential for zwitterion formation.

  • Protected Derivatives: The protected diester derivatives are generally less polar and can be purified using standard silica gel column chromatography.[4]

  • Final Deprotected Product: The final deprotected diacid is a polar, zwitterionic compound.

    • Ion-exchange chromatography is often the most effective method for purification.

    • Recrystallization from a suitable solvent system (e.g., water/ethanol, water/acetone) can also be used for purification if the product is crystalline.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization via Mesylation

This protocol describes a general method for the cyclization of a γ-amino alcohol precursor to form the azetidine ring.

  • Dissolve the Precursor: Dissolve the N-protected γ-amino-α-hydroxy acid ester (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Add Mesyl Chloride: Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise.

  • Monitor the Reaction: Monitor the progress of the mesylation by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Base for Cyclization: Once the mesylation is complete, add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 eq) or sodium hydride (1.5 eq) portion-wise at 0 °C.

  • Warm to Room Temperature: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the Reaction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Cyclization Yield

G start Low Yield of Azetidine Ring strain Inherent Ring Strain start->strain leaving_group Poor Leaving Group start->leaving_group sterics Steric Hindrance start->sterics conditions Suboptimal Conditions start->conditions alternative_methods Consider alternative cyclization (Mitsunobu, Reductive Amination) strain->alternative_methods Solution optimize_lg Use more reactive leaving group (e.g., OTs, OTf, I) leaving_group->optimize_lg Solution substrate_design Redesign precursor to minimize steric clash sterics->substrate_design Solution optimize_cond Screen bases, solvents, and temperature conditions->optimize_cond Solution

Caption: Troubleshooting workflow for low azetidine ring formation yield.

Proposed Synthetic Pathway from L-Aspartic Acid

G start L-Aspartic Acid protect Protection of N and Carboxylic Acids start->protect reduce Selective Reduction of Side-Chain Carboxylic Acid protect->reduce activate Activation of Primary Alcohol (e.g., Mesylation) reduce->activate cyclize Intramolecular Cyclization activate->cyclize deprotect Final Deprotection cyclize->deprotect product (2S,4S)-Azetidine-2,4-dicarboxylic Acid deprotect->product

Caption: Proposed synthetic route from a chiral pool starting material.

Data Summary

The following table summarizes key considerations for the stereoselective synthesis of Azetidine-2,4-dicarboxylic acid.

Challenge Key Considerations Recommended Strategies
Ring Formation High ring strain, leaving group choice, reaction conditions.Use of highly reactive leaving groups (OTs, OTf), strong non-nucleophilic bases, and screening of reaction temperatures.
Diastereoselectivity Control of cis vs. trans isomers.Substrate-controlled synthesis, directed C-H functionalization, epimerization, or chromatographic separation.
Enantioselectivity Prevention of racemization at C2 and C4.Chiral pool synthesis (e.g., from L-aspartic acid), use of mild reaction conditions, and appropriate protecting groups.
Protection/Deprotection Orthogonal protection of two carboxylic acids and the amine.Boc/benzyl ester combination for selective deprotection; Cbz for nitrogen protection with removal by hydrogenolysis.
Purification High polarity and zwitterionic nature of the final product.Silica gel chromatography for protected intermediates; ion-exchange chromatography or recrystallization for the final product.

References

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. [Link]

  • 2-Azetidinecarboxylic acid, (S)-. PubChem. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving Yield in Azetidine-2,4-dicarboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable non-proteinogenic amino acid. Azetidine-2,4-dicarboxylic acid and its analogs are of significant interest in neuroscience as they can act as modulators of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on improving yield and diastereoselectivity. The protocols and insights provided are grounded in established synthetic routes and aim to provide a clear understanding of the chemical principles at play.

Core Synthesis Pathway: An Overview

A widely recognized method for the stereoselective synthesis of trans-azetidine-2,4-dicarboxylic acid involves the use of a chiral auxiliary. The following pathway, based on the work of Hoshino et al. (1995), serves as the foundation for our discussion.[1] The key steps include the cyclization of a dibrominated precursor with a chiral amine, followed by separation of the resulting diastereomers and subsequent deprotection.

G A Dimethyl 2,4-dibromopentanedioate C Cyclization Reaction (Toluene, aq. K2CO3, Heat) A->C B (S)-1-Phenylethylamine (Chiral Auxiliary) B->C D Diastereoisomeric Mixture of N-(1-phenylethyl)azetidine-2,4-dicarboxylates C->D E Chromatographic Separation D->E F Isolated trans-Diastereomer E->F G Isolated cis-Diastereomer E->G H Deprotection (e.g., Hydrogenolysis) F->H I trans-Azetidine-2,4-dicarboxylic Acid H->I

Caption: Overall synthetic pathway for trans-Azetidine-2,4-dicarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by the key stages of the synthesis to help you pinpoint and resolve issues as they arise in your experiments.

Stage 1: Starting Materials and Reagents

Q1: What is the required purity for the starting material, dimethyl 2,4-dibromopentanedioate?

A1: The purity of your starting dibromoester is critical for a successful cyclization reaction. It is highly recommended to use a freshly prepared or purified starting material. Impurities can lead to unwanted side reactions and complicate the purification of the desired azetidine product.

Troubleshooting: Issues with the Synthesis or Purity of Dimethyl 2,4-dibromopentanedioate

  • Problem: Low yield during the bromination of dimethyl glutarate.

    • Underlying Cause: Inadequate activation of the alpha-positions or decomposition of the product.

    • Solution: Ensure anhydrous conditions and use a reliable brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide). Monitor the reaction progress carefully by TLC or GC to avoid over-bromination.

  • Problem: Presence of mono-brominated or other impurities after synthesis.

    • Underlying Cause: Incomplete reaction or side reactions.

    • Solution: Purify the crude product by column chromatography or distillation before proceeding to the cyclization step.

Stage 2: The Cyclization Reaction

Q2: Why is (S)-1-phenylethylamine used as the chiral auxiliary?

A2: (S)-1-phenylethylamine serves a dual purpose in this synthesis.[1] Firstly, it acts as the nitrogen source for the azetidine ring. Secondly, as a chiral molecule, it induces diastereoselectivity during the cyclization, leading to a mixture of diastereomeric azetidine products. The use of a single enantiomer of the amine allows for the eventual separation of the desired stereoisomer of the final product. The phenylethyl group can also be removed under relatively mild hydrogenolysis conditions.

Troubleshooting: Low Yield of the Azetidine Product

  • Problem: The cyclization reaction results in a low yield of the desired N-(1-phenylethyl)azetidine-2,4-dicarboxylates.

    • Underlying Cause & Solution:

      • Inefficient Ring Closure: The formation of the four-membered azetidine ring can be entropically disfavored. Ensure the reaction is run at a suitable temperature (refluxing toluene is often used) to provide sufficient energy for the cyclization.[1]

      • Intermolecular Side Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product.

      • Base Strength: The base (e.g., potassium carbonate) is crucial for deprotonating the amine and facilitating the nucleophilic attack. Ensure the base is of good quality and present in a sufficient molar excess.

      • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

G A Low Cyclization Yield B Check Reaction Conditions A->B C Check Reagent Quality A->C D Optimize Concentration A->D E Increase Temperature/Time B->E F Verify Base Strength B->F G Use High Dilution D->G

Caption: Troubleshooting logic for low cyclization yield.

Troubleshooting: Poor Diastereoselectivity

  • Problem: The reaction produces a nearly 1:1 ratio of the trans and cis diastereomers, making the separation less efficient.

    • Underlying Cause: The transition state energies for the formation of the two diastereomers are very similar under the reaction conditions.

    • Solution:

      • Solvent Effects: The polarity of the solvent can influence the diastereoselectivity. Experiment with different solvent systems, although toluene is a common starting point.[1]

      • Temperature: Lowering the reaction temperature may enhance the energy difference between the diastereomeric transition states, favoring the formation of one isomer. However, this may also decrease the reaction rate.

      • Alternative Chiral Auxiliaries: While beyond the scope of this specific protocol, using a bulkier or electronically different chiral auxiliary could potentially increase the diastereoselectivity.

Stage 3: Purification of Diastereomers

Q3: What are the recommended methods for separating the trans and cis diastereomers?

A3: The most common method for separating diastereomers is column chromatography on silica gel.[1] The different spatial arrangements of the functional groups in the diastereomers lead to different interactions with the stationary phase, allowing for their separation.

Troubleshooting: Difficulty in Separating Diastereomers

  • Problem: The diastereomers co-elute or have very poor separation on a silica gel column.

    • Underlying Cause: The polarity difference between the diastereomers is insufficient for good separation with the chosen eluent system.

    • Solution:

      • Optimize the Eluent System: Systematically screen different solvent mixtures. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether). Small additions of a third solvent, such as dichloromethane or methanol, can sometimes significantly improve separation.

      • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable stationary phase (normal or reverse phase) can provide much higher resolution.

      • Recrystallization: In some cases, it may be possible to selectively crystallize one of the diastereomers from a suitable solvent system. This can be a very effective method for obtaining highly pure material.

Stage 4: Deprotection of the Chiral Auxiliary

Q4: What are the typical conditions for removing the 1-phenylethyl group?

A4: The N-(1-phenylethyl) group is typically removed by catalytic hydrogenolysis. This involves reacting the protected azetidine with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C) in a suitable solvent like methanol or ethanol.

Troubleshooting: Incomplete Deprotection

  • Problem: The deprotection reaction does not go to completion, leaving starting material in the reaction mixture.

    • Underlying Cause & Solution:

      • Catalyst Activity: The palladium catalyst may be old or poisoned. Use fresh, high-quality catalyst.

      • Hydrogen Pressure: Ensure the reaction is carried out under a positive pressure of hydrogen. For difficult substrates, increasing the pressure may be necessary.

      • Solvent Choice: The solvent should be able to dissolve the substrate and not interfere with the catalyst. Protic solvents like methanol or ethanol are generally effective.

      • Reaction Time: Hydrogenolysis can sometimes be slow. Allow the reaction to proceed for an extended period, monitoring its progress.

Experimental Protocols

Protocol 1: Synthesis of the Diastereoisomeric Mixture of N-(1-phenylethyl)azetidine-2,4-dicarboxylate
  • To a solution of dimethyl 2,4-dibromopentanedioate (1.0 eq) in toluene, add (S)-1-phenylethylamine (1.1 eq) and potassium carbonate (2.5 eq) in water.

  • Heat the biphasic mixture to reflux with vigorous stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude diastereoisomeric mixture.

Protocol 2: Chromatographic Separation of Diastereomers
  • Prepare a silica gel column with a suitable diameter and length for the amount of crude product.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with a pre-determined solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure desired diastereomer.

Protocol 3: Deprotection to Yield trans-Azetidine-2,4-dicarboxylic Acid
  • Dissolve the purified trans-diastereomer (1.0 eq) in methanol.

  • Add palladium on carbon (10% w/w, ~5-10 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • After the reaction is complete (as determined by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the crude product, which can be further purified by recrystallization.

Data Summary Tables

Table 1: Key Reaction Parameters and Their Impact

ParameterStageEffect on YieldEffect on SelectivityRecommended Action
Reaction Temperature CyclizationHigher temp. can increase rate and yield.May decrease diastereoselectivity.Optimize for a balance between rate and selectivity.
Concentration CyclizationHigh dilution favors intramolecular cyclization.Minimal direct effect.Run the reaction at a concentration of ~0.1 M or lower.
Base Stoichiometry CyclizationAt least 2 eq. required for deprotonation.Minimal direct effect.Use a slight excess (e.g., 2.5 eq.).
Eluent Polarity PurificationAffects the retention time of the products.Critical for separating diastereomers.Perform systematic screening of solvent mixtures.
Catalyst Loading DeprotectionHigher loading can increase reaction rate.Not applicable.Use 5-10 mol% of Pd/C.

Table 2: Troubleshooting Summary

ProblemPossible Cause(s)Recommended Solution(s)
Low Cyclization Yield Inefficient ring closure, side reactions.Increase temperature, use high dilution, check base quality.
Poor Diastereoselectivity Similar transition state energies.Optimize solvent and temperature.
Difficult Diastereomer Separation Insufficient polarity difference.Optimize eluent system for column chromatography, consider HPLC or recrystallization.
Incomplete Deprotection Inactive catalyst, insufficient hydrogen.Use fresh catalyst, ensure adequate hydrogen pressure.

References

  • Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (2), 159-164. [Link]

  • Fagg, G. E., Olpe, H. R., Pozza, M. F., Baud, J., Mühlemann, A., Schmutz, M., & van der Putten, H. (1990). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. British Journal of Pharmacology, 101(3), 569–575. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Azetidine Dicarboxylic Acids

Introduction: The synthesis of substituted azetidines, particularly those bearing multiple carboxylic acid functionalities like Azetidine-2,4-dicarboxylic acid (Aze-2,4-diCOOH), is a significant challenge in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of substituted azetidines, particularly those bearing multiple carboxylic acid functionalities like Azetidine-2,4-dicarboxylic acid (Aze-2,4-diCOOH), is a significant challenge in modern medicinal chemistry. These strained four-membered rings are valuable scaffolds, but their inherent ring strain (approx. 25.4 kcal/mol) makes them susceptible to undesired ring-opening reactions.[1] This guide provides in-depth troubleshooting for common side reactions encountered during their synthesis, focusing on mechanistic causality and field-proven solutions to guide researchers toward successful outcomes.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Dominant Ring-Opening Byproduct during β-Lactam Reduction

Question: During the hydride reduction (e.g., with LiAlH₄) of my 4-oxo-azetidine-2-carboxylate precursor, I'm observing very low yields of the desired azetidine-2-methanol intermediate. My primary product appears to be an acyclic amino-diol, specifically 2-amino-1,4-butanediol. What is causing this, and how can I prevent it?

Answer:

Causality of the Side Reaction: This is a classic and frequently encountered problem when reducing azetidin-4-one (β-lactam) rings. The issue stems from a competitive reaction pathway where the hydride reagent, instead of simply reducing the lactam carbonyl, facilitates the cleavage of the amide C-N bond. This process, driven by the release of ring strain, leads to the formation of the undesired linear 2-amino-1,4-butanediol byproduct.

The reaction proceeds via two competing pathways:

  • Desired Pathway: Reduction of the C4 carbonyl group to a methylene group, preserving the azetidine ring.

  • Side Reaction Pathway: Reductive cleavage of the C4-N1 bond, leading to complete ring opening.

Without proper control, the ring-opening pathway can unfortunately dominate, leading to significantly reduced yields of the target cyclic intermediate.[2]

Field-Proven Solution: N-Magnesiation to Suppress Ring Cleavage From an application standpoint, the most effective way to suppress this side reaction is to modify the substrate before introducing the hydride reducing agent. A patented and highly effective method involves the pre-treatment of the 4-oxo-azetidine-2-carboxylate starting material with a Grignard reagent (e.g., t-butylmagnesium chloride) and/or a magnesium salt like magnesium chloride (MgCl₂).[2]

Mechanism of Action: This pre-treatment step forms a stable N-magnesium salt of the lactam. This N-magnesiated intermediate is the key to success for two reasons:

  • Electronic Deactivation: It deactivates the nitrogen atom, preventing its lone pair from participating in electronic rearrangements that facilitate C-N bond cleavage.

  • Steric Shielding: The magnesium complex can sterically guide the incoming hydride reagent to the C4 carbonyl, favoring the desired reduction over the cleavage pathway.

This simple addition transforms the reaction, dramatically shifting the equilibrium toward the formation of the desired azetidine-2-methanol.[2]

Workflow for Mitigating Ring-Opening

Below is a diagram illustrating the standard versus the improved, magnesium-mediated reduction pathway.

G cluster_0 Standard Reduction Pathway cluster_1 Improved Method (N-Magnesiation) Start_Std 4-Oxo-Azetidine Precursor LAH_Std LiAlH₄ Desired_Std Azetidine-2-Methanol (Low Yield) LAH_Std->Desired_Std Desired Reduction Byproduct 2-Amino-1,4-butanediol (Major Byproduct) LAH_Std->Byproduct Side Reaction: Ring Opening Start_Imp 4-Oxo-Azetidine Precursor Mg_Salt t-BuMgCl and/or MgCl₂ Start_Imp->Mg_Salt Pre-treatment Intermediate N-Magnesiated Intermediate LAH_Imp LiAlH₄ Intermediate->LAH_Imp Reduction Desired_Imp Azetidine-2-Methanol (High Yield) LAH_Imp->Desired_Imp Byproduct_Suppressed Ring-Opening Byproduct (Suppressed) LAH_Imp->Byproduct_Suppressed

Caption: Competing reaction pathways during β-lactam reduction.

Quantitative Impact of N-Magnesiation

The following table summarizes comparative yield data derived from experimental examples, highlighting the dramatic improvement when using the pre-treatment method.[2]

MethodDesired Product Yield (Azetidine-2-methanol derivative)Byproduct Yield (Ring-opened diol derivative)
Standard (LiAlH₄ alone)69.1%11.4%
Pre-treatment with t-BuMgCl91.0%7.0%
Pre-treatment with MgCl₂85.0%3.0%
Pre-treatment with t-BuMgCl and MgCl₂97.0% 2.5%
Frequently Asked Questions (FAQs)

Q1: My cyclization step to form the azetidine ring (e.g., from a γ-halobutyrate precursor) is inefficient. What are the likely causes?

A1: Low yields in the intramolecular cyclization to form the azetidine ring often point to two issues:

  • Competing Intermolecular Reactions: The amine and the halide can react between molecules (dimerization or polymerization) instead of within the same molecule. This is favored at high concentrations. Solution: Run the cyclization under high-dilution conditions to favor the intramolecular pathway.

  • Base Strength and Type: The choice of base is critical. A base that is too weak may not deprotonate the amine sufficiently. A base that is too strong or bulky can promote elimination (E2) side reactions. Solution: Screen common bases like sodium hydride (NaH) in DMF or potassium carbonate (K₂CO₃) in a polar aprotic solvent. The optimal choice will depend on your specific substrate.[2]

Q2: I am experiencing racemization during my synthesis. Which steps are most vulnerable?

A2: If you are synthesizing an optically active azetidine derivative, racemization is a significant concern. The α-carbon (C2 in this case) is most susceptible, particularly if a strong base is used in proximity to steps involving this chiral center. For example, deprotonation at the C2 position can lead to a loss of stereochemical integrity. Solution: Use non-nucleophilic, sterically hindered bases where possible. Keep reaction temperatures as low as feasible, and minimize reaction times, especially when a base is present. A robust synthesis route, such as the one starting from optically active aspartic acid, is designed to minimize racemization throughout the process.[2]

Q3: During the final deprotection of my N-protected Azetidine-2,4-dicarboxylic acid ester, the ring seems to be opening. How can I avoid this?

A3: Azetidines are sensitive to harsh acidic or reductive conditions, which can lead to ring cleavage.

  • Acid-Labile Protecting Groups (e.g., Boc): Strong acids (like neat TFA) can protonate the ring nitrogen, making the ring more susceptible to nucleophilic attack and cleavage. Solution: Use milder deprotection conditions, such as 4N HCl in dioxane for a shorter duration, or consider alternative protecting groups.

  • Hydrogenolysis (e.g., Cbz, Bn): While generally clean, prolonged reaction times or overly active catalysts can sometimes lead to ring reduction and opening. Solution: Carefully monitor the reaction by TLC or LCMS. Use a less active catalyst if necessary (e.g., Pearlman's catalyst) and ensure the reaction is stopped as soon as the starting material is consumed.

Part 2: Validated Experimental Protocol

The following protocol details the high-yield, side-reaction-suppressed reduction of a 4-oxo-azetidine-2-carboxylate, based on the principles discussed above.[2] This serves as a self-validating system for overcoming the ring-opening side reaction.

Protocol: High-Yield Reduction of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate

Objective: To synthesize (S)-azetidine-2-methanol with minimal formation of the 2-amino-1,4-butanediol byproduct.

Reagents & Equipment:

  • Isopropyl (2S)-4-oxo-2-azetidinecarboxylate

  • Magnesium chloride (anhydrous)

  • t-Butylmagnesium chloride (2 M solution in THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Vessel Preparation: Under a nitrogen atmosphere, charge a flame-dried, three-neck round-bottom flask with anhydrous magnesium chloride (1.5 equivalents).

  • Substrate Addition: Add anhydrous THF to the flask, followed by the isopropyl (2S)-4-oxo-2-azetidinecarboxylate (1.0 equivalent). Stir to dissolve/suspend.

  • N-Magnesiation: Cool the solution to 5-15 °C using an ice bath. Slowly add t-butylmagnesium chloride (1.0 equivalent, 2 M solution in THF) dropwise, maintaining the internal temperature. After the addition is complete, stir the mixture at this temperature for 1.5 hours to ensure complete formation of the N-magnesiated intermediate.

  • Hydride Reduction: In a separate flask under nitrogen, prepare a solution of LiAlH₄ (1.5 equivalents) in anhydrous THF. While maintaining the N-magnesiated intermediate solution at 5-15 °C, add the LiAlH₄ solution slowly via cannula or dropping funnel.

  • Reaction Completion: After the addition, slowly warm the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.

  • Workup & Quench: Cool the reaction mixture to 5 °C. Cautiously quench the reaction by the slow, dropwise addition of water. This is a highly exothermic step and requires careful temperature control.

  • Purification: The resulting solution containing the crude (S)-azetidine-2-methanol can be carried forward to the next step (e.g., N-protection) without purification. If isolation is required, standard aqueous workup and extraction followed by column chromatography can be performed.[2]

This protocol reliably produces the desired product in yields exceeding 95%, effectively eliminating the problematic ring-opening side reaction.

References

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Source: Google Patents (EP0992491A1)
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Org. Biomol. Chem., 2021,19, 3613-3624) URL: [Link]

  • Title: Synthesis of L-Azetidine-2-Carboxylic Acid Source: ResearchGate (Advanced Materials Research, Vol. 158, pp. 110-113, 2011) URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing (RSC Adv., 2017,7, 50029-50058) URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Source: PubMed Central (Molecules. 2023 Jan; 28(2): 865) URL: [Link]

  • Title: Resolution of D -azetidine-2-carboxylic acid Source: ResearchGate (Publication, January 2011) URL: [Link]

  • Title: AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW Source: Taylor & Francis Online (Organic Preparations and Procedures International, Vol. 38, No. 5, pp. 427-465, 2006) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Peptide Coupling with Azetidine-2,4-dicarboxylic Acid

Welcome to the technical support center for optimizing peptide coupling reactions involving Azetidine-2,4-dicarboxylic acid (Aze). This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving Azetidine-2,4-dicarboxylic acid (Aze). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, constrained di-acid into their peptide synthesis workflows. The inherent structural rigidity and bifunctional nature of Aze can present specific challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful and efficient peptide synthesis.

I. Troubleshooting Guide: Navigating Common Hurdles

This section addresses specific problems you may encounter during the synthesis of peptides containing Azetidine-2,4-dicarboxylic acid. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Low Coupling Efficiency and Incomplete Reactions

Question: I am observing low yields and incomplete coupling when trying to incorporate Azetidine-2,4-dicarboxylic acid into my peptide sequence. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low coupling efficiency with Aze is a common challenge, primarily stemming from its sterically hindered nature and the electronic properties of the four-membered ring.[1] The strained ring structure can influence the reactivity of both the carboxylic acid groups and the secondary amine. Here’s a breakdown of potential causes and solutions:

  • Inadequate Activation of Carboxylic Acids: The carboxylic acid groups of Aze may require more potent activation methods compared to standard amino acids. Standard carbodiimide coupling reagents like DCC or DIC alone might not be sufficient.[2]

    • Solution: Employ stronger, in-situ activating reagents. Phosphonium-based reagents (e.g., PyBOP, PyAOP) or aminium/uronium-based reagents (e.g., HATU, HBTU, HCTU) are generally more effective for hindered couplings.[3] These reagents rapidly form highly reactive activated esters (OBt, OAt, or O-6-ClBt esters), which can overcome the steric hindrance of the azetidine ring.[3]

  • Steric Hindrance: The compact structure of the azetidine ring can sterically hinder the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain).

    • Solution:

      • Optimize Reaction Time and Temperature: Prolonged reaction times (e.g., 4-24 hours) may be necessary to drive the reaction to completion. While elevated temperatures can sometimes improve coupling efficiency, they also increase the risk of side reactions, so this should be approached with caution.[4]

      • Solvent Choice: The choice of solvent can influence the solvation of reactants and the transition state. N,N-Dimethylformamide (DMF) is a standard solvent, but in some cases, a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) might be beneficial.

Unwanted Side Reactions and Byproduct Formation

Question: I am observing significant byproduct formation in my reaction mixture, complicating purification. What are the common side reactions with Aze and how can I minimize them?

Answer:

Side reactions are a frequent issue in peptide synthesis, and the unique structure of Aze can lead to specific byproducts.

  • Dimerization/Polymerization: Since Aze has two carboxylic acid groups and a secondary amine, it can potentially self-condense or polymerize if not properly protected.

    • Solution: A robust protecting group strategy is crucial. One carboxylic acid and the amine must be protected to allow for selective coupling at the desired carboxyl group. Common protecting groups include Boc or Fmoc for the amine and ester-based protecting groups (e.g., methyl, ethyl, benzyl) for one of the carboxylic acids.[5][6]

  • N-Acylurea Formation: When using carbodiimide coupling reagents (DCC, DIC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling reaction.[4][7] This is more likely to occur with sterically hindered amino acids where the nucleophilic attack is slow.[4]

    • Solution: The addition of a coupling catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress N-acylurea formation by trapping the O-acylisourea intermediate to form a more stable and reactive activated ester.[7]

  • Guanidinylation: With uronium-based coupling reagents (HBTU, HATU), a side reaction can occur where the N-terminal amine of the peptide is guanidinylated, leading to chain termination.[3] This is particularly problematic with slow coupling reactions.[3]

    • Solution: If guanidinylation is a persistent issue, switching to a phosphonium-based coupling reagent like PyBOP is recommended, as they do not cause this side reaction.[3] Alternatively, using a minimal excess of the uronium reagent can help.

Challenges with Protecting Group Strategy

Question: I am unsure about the optimal protecting group strategy for Azetidine-2,4-dicarboxylic acid. What should I consider?

Answer:

A well-designed protecting group strategy is fundamental for the successful use of Aze in peptide synthesis.[8] The key is to ensure orthogonal protection of the two carboxylic acids and the amine, allowing for their selective deprotection at different stages of the synthesis.

  • Amine Protection: The secondary amine of the azetidine ring is typically protected with either a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.[9] The choice depends on the overall synthetic strategy (Boc-SPPS or Fmoc-SPPS).

  • Carboxylic Acid Protection: The two carboxylic acid groups must be differentially protected. One will be activated for coupling, while the other remains protected until a later stage (e.g., if it's intended for side-chain modification).

    • Orthogonal Protection: A common strategy is to protect one carboxylic acid as a benzyl ester (Bn) and the other as a tert-butyl ester (tBu). The Bn ester can be removed by hydrogenolysis, while the tBu ester is cleaved with acid (e.g., TFA), providing orthogonality with both Boc and Fmoc amine protecting groups.

    • Monoprotection: If one carboxylic acid is to be coupled to the growing peptide chain and the other is not part of the final peptide backbone, the latter can be protected with a group that is stable throughout the synthesis and removed during the final cleavage from the resin.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the use of Azetidine-2,4-dicarboxylic acid in peptide synthesis.

1. What is the impact of Azetidine-2,4-dicarboxylic acid on peptide structure?

The incorporation of the rigid, four-membered ring of Aze into a peptide backbone significantly constrains the local conformation.[1] This can be advantageous for designing peptides with specific secondary structures, such as turns or helices, and can also enhance metabolic stability by making the peptide less susceptible to proteolytic degradation.[9]

2. Which coupling reagents are recommended for Aze?

For sterically hindered amino acids like Aze, high-reactivity coupling reagents are generally preferred. The following table summarizes some recommended options:

Coupling ReagentClassAdvantagesPotential Issues
HATU Aminium/UroniumHigh reactivity, very effective for hindered couplings.[3]Can cause guanidinylation of the N-terminus.[3]
HCTU Aminium/UroniumMore reactive than HBTU.[3]Can cause guanidinylation.[3]
PyBOP PhosphoniumHigh reactivity, does not cause guanidinylation.[3]Generally good for hindered couplings.
COMU Aminium/UroniumHigh reactivity, comparable to HATU, with improved safety profile (non-explosive).[4]May still have potential for side reactions.

3. How does pH affect the coupling reaction?

The pH of the reaction medium is critical for efficient peptide coupling. The amine nucleophile must be in its deprotonated, free-base form to be reactive. Therefore, the reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, to maintain a basic pH (typically around 8-9). However, excessively high pH can increase the risk of racemization. Some studies suggest that under certain acidic aqueous conditions, selective peptide elongation can occur via a mixed anhydride intermediate.[10][11]

4. What analytical techniques can be used to monitor the reaction and characterize the final peptide?

  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the progress of the coupling reaction by observing the disappearance of the starting materials and the appearance of the product.

  • Product Characterization:

    • HPLC: To assess the purity of the final peptide. A method using a cation exchange resin column with post-column derivatization and fluorescence detection has been reported for the determination of azetidine-2-carboxylic acid.[12]

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the peptide and the incorporation of the Aze residue.

III. Experimental Protocols & Visualizations

General Protocol for Coupling Azetidine-2,4-dicarboxylic acid

This protocol provides a general guideline for coupling a suitably protected Aze derivative in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.

  • N-terminal Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve the protected Azetidine-2,4-dicarboxylic acid derivative (e.g., Fmoc-Aze(OtBu)-OH) (3-5 equivalents), the coupling reagent (e.g., HATU) (3-5 equivalents), and an additive (e.g., HOAt) (3-5 equivalents) in DMF.

    • Add a non-nucleophilic base (e.g., DIPEA) (6-10 equivalents) to the activation mixture.

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Workflow Diagrams

PeptideCouplingWorkflow Resin Resin Swelling Deprotection N-terminal Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Aze Activation Activation->Coupling Wash2 Washing Coupling->Wash2 NextCycle Next Coupling Cycle Wash2->NextCycle TroubleshootingDecisionTree Start Low Coupling Yield? CheckReagents Use Stronger Activator? (e.g., HATU, PyBOP) Start->CheckReagents Yes CheckProtection Side Reactions Observed? Start->CheckProtection No IncreaseTime Increase Reaction Time? CheckReagents->IncreaseTime ChangeReagent Switch to Phosphonium Reagent? (e.g., PyBOP) CheckProtection->ChangeReagent Yes (Guanidinylation) OptimizeBase Optimize Base Concentration? CheckProtection->OptimizeBase Yes (Racemization) ReviewPG Review Protecting Group Strategy CheckProtection->ReviewPG Yes (Polymerization)

Caption: Decision tree for troubleshooting low coupling efficiency and side reactions.

IV. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from

  • Sigma-Aldrich. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Retrieved from

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from

  • Galonić, D., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Retrieved from

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Mandle, R. J., et al. (1976). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Retrieved from

  • The Organic Chemistry Tutor. (2020, June 4). Peptide Coupling Reagents [Video]. YouTube. Retrieved from

  • Adam, Z. R., et al. (2021). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. PubMed. Retrieved from

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from

  • LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Retrieved from

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from

  • Adam, Z. R., et al. (2021). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry. Retrieved from

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-2. Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of Azetidine-2,4-dicarboxylic Acid Derivatives

A Foreword from Your Senior Application Scientist Welcome to the dedicated technical support center for the synthesis of azetidine-2,4-dicarboxylic acid derivatives. As a Senior Application Scientist, I understand that n...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support center for the synthesis of azetidine-2,4-dicarboxylic acid derivatives. As a Senior Application Scientist, I understand that navigating the synthesis of strained heterocyclic systems presents unique challenges. The high ring strain of the azetidine core, approximately 25.4 kcal/mol, makes it a fascinating and valuable scaffold in medicinal chemistry, but also renders its synthesis sensitive to reaction conditions.[1] This guide is designed to move beyond simple procedural lists, offering a deep dive into the causality behind common experimental pitfalls and providing robust, field-proven solutions. My goal is to equip you with the expertise to not only solve immediate issues but also to proactively design more successful synthetic strategies.

This resource is structured into two main parts: a Troubleshooting Guide for immediate, problem-specific assistance, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding. We will explore everything from reaction setup and choice of reagents to diastereoselectivity and final purification.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The typical route involves the intramolecular cyclization of a γ-substituted α-amino acid derivative, where a nitrogen nucleophile displaces a leaving group at the γ-position.

Q1: My cyclization reaction is resulting in low or no yield of the desired azetidine product. What's going wrong?

This is the most common issue, often stemming from one of several root causes. Let's diagnose it systematically.

Probable Cause A: Inefficient Activation of the γ-Leaving Group

The intramolecular SN2 cyclization is critically dependent on the quality of the leaving group.[2] If the leaving group is not "good" enough, the rate of the desired reaction will be too slow to compete with side reactions.

  • Suggested Solution:

    • Verify Activation: If you are converting a γ-hydroxyl group to a tosylate (OTs) or mesylate (OMs), ensure the reaction has gone to completion by TLC or ¹H NMR before proceeding. Incomplete conversion is a common failure point.

    • Optimize Leaving Group: The reactivity order is generally I > OTs ≈ OTf > Br > OMs > Cl. If mesylate is failing, consider converting the alcohol to a tosylate or, even better, performing a Finkelstein reaction to generate the more reactive γ-iodo derivative from a chloride or bromide.

    • Reagent Quality: Ensure activating agents (e.g., TsCl, MsCl) and bases (e.g., pyridine, Et₃N) are pure and anhydrous. Moisture can quench these reagents.

Probable Cause B: Inappropriate Base or Reaction Conditions for Cyclization

Base selection is a delicate balance. It must be strong enough to deprotonate the nitrogen nucleophile (e.g., the N-H of a sulfonamide) but not so strong or sterically unhindered that it promotes a competing E2 elimination reaction to form an undesired alkene.

  • Suggested Solution:

    • Select the Right Base: For N-tosylated precursors, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Carbonates are generally milder and can reduce elimination byproducts. NaH is stronger but can increase the risk of epimerization at the α-carbon (see Q3).

    • High Dilution Principle: To favor the intramolecular cyclization over intermolecular side reactions (like dimerization), the reaction must be run at high dilution (typically 0.01–0.05 M). This is often achieved by the slow addition of the substrate and base to a large volume of solvent.

    • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is typically required to dissolve the reagents and facilitate the SN2 reaction.

Probable Cause C: Competing Side Reactions (Elimination or Dimerization)

If you observe significant byproduct formation, it's crucial to identify the structure to diagnose the problem. An E2 elimination is often a major competitor to the SN2 cyclization.

  • Suggested Solution:

    • Lower the Temperature: Both elimination and dimerization have higher activation energies than the desired cyclization. Running the reaction at a lower temperature can often favor the SN2 pathway.

    • Use a Bulkier Base: Sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes suppress substitution, but in this context, a weaker, bulkier carbonate like Cs₂CO₃ is often preferred as it is less likely to promote elimination than a strong, small base like NaH.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low / No Yield check_lg Check Leaving Group Activation (TLC, NMR) start->check_lg check_cond Review Cyclization Conditions start->check_cond check_side Analyze Byproducts (NMR, MS) start->check_side sol_lg Improve Leaving Group (e.g., OMs -> OTs -> I) check_lg->sol_lg Incomplete? sol_cond_base Optimize Base (e.g., K2CO3, Cs2CO3) check_cond->sol_cond_base Strong Base? sol_cond_dilution Use High Dilution (<0.05 M) check_cond->sol_cond_dilution Concentrated? sol_side_temp Lower Reaction Temperature check_side->sol_side_temp Elimination?

Figure 1: Troubleshooting workflow for low-yield azetidine synthesis.
Q2: I'm getting a mixture of diastereomers (cis/trans). How can I improve the stereoselectivity?

The stereocenters at C2 and C4 make diastereoselectivity a critical issue. The desired stereochemistry is usually dictated by the starting material, as the SN2 cyclization is stereospecific.

Probable Cause A: Epimerization of Stereocenters

The α-protons at both C2 and C4 (adjacent to the ester groups) are acidic. In the presence of a sufficiently strong base, these protons can be removed, leading to enolate formation and subsequent re-protonation that scrambles the stereocenter (epimerization).

  • Suggested Solution:

    • Use a Weaker Base: This is the most effective solution. Switch from strong bases like NaH or KHMDS to milder inorganic bases like K₂CO₃ or Cs₂CO₃. These are often basic enough to deprotonate the N-H for cyclization but not acidic C-H bonds.

    • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Epimerization is often more pronounced at higher temperatures.

    • Protecting Group Choice: If possible, using bulkier ester protecting groups (e.g., tert-butyl instead of methyl) can sterically hinder the approach of the base to the α-proton, reducing the rate of epimerization.

Probable Cause B: Impure Starting Material

The diastereomeric ratio of your product can never be better than that of your starting linear precursor.

  • Suggested Solution:

    • Verify Precursor Purity: Carefully purify the linear precursor (the γ-halo or γ-hydroxy compound) before the cyclization step.

    • Confirm Stereochemistry: Use NMR (NOE experiments) or X-ray crystallography if possible to confirm the relative stereochemistry of your precursor before cyclization.

Q3: My product seems unstable during purification by silica gel column chromatography. What can I do?

The combination of ring strain and functional groups can make these molecules sensitive, particularly to the acidic environment of standard silica gel.[1]

Probable Cause: Acid-Catalyzed Ring Opening or Degradation

Silica gel is acidic and can catalyze the hydrolysis of sensitive protecting groups (like N-Boc) or even promote the ring-opening of the strained azetidine, especially if there are nucleophilic solvents or impurities present.

  • Suggested Solution:

    • Neutralize the Silica: Prepare a slurry of the silica gel in the starting eluent and add 1-2% triethylamine (or another volatile base) to neutralize the acidic sites. Let it sit for 30 minutes before packing the column.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica for acid-sensitive compounds.

    • Avoid Protic Solvents: Do not use methanol as a co-solvent in your eluent if your compound is acid-sensitive, as it can act as a nucleophile for ring-opening. If high polarity is needed, consider using acetonitrile or increasing the proportion of ethyl acetate or acetone.

    • Alternative Purification: If chromatography is consistently problematic, consider purification by crystallization or recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best N-protecting group for this synthesis?

A: The choice depends on the overall synthetic route and desired final product. A summary of common choices is presented below.

Protecting GroupAdvantagesDisadvantagesDeprotection Conditions
Tosyl (Ts) Highly stable, activates the N-H for deprotonation, crystalline derivatives.Harsh removal conditions.Na/NH₃, HBr/phenol
Boc Easily removed with acid, generally stable to bases used in cyclization.Can be labile during silica gel chromatography.TFA, HCl in Dioxane
Benzyl (Bn) Very stable to a wide range of conditions.Requires hydrogenolysis, which can be difficult with some substrates.H₂, Pd/C

For most applications, the Tosyl group is a robust choice for the cyclization step itself due to its stability and electron-withdrawing nature, which increases the acidity of the N-H proton.[3][4]

Q: How can I effectively monitor the reaction progress?

A: A combination of techniques is best.

  • TLC: This is the quickest method. Use a stain that visualizes your product (e.g., KMnO₄, ninhydrin if a free amine is present, or iodine). The azetidine product should have a different Rf from the linear starting material.

  • LC-MS: This is the most definitive method for monitoring. It will show the disappearance of the starting material mass and the appearance of the product mass, confirming the reaction is proceeding as expected.

Q: What are the key NMR signals to confirm the formation of the azetidine ring?

A: The ¹H NMR spectrum of a 2,4-disubstituted azetidine will show characteristic signals for the ring protons. These protons form a complex, coupled spin system. Look for:

  • Highly diastereotopic methylene protons (the C3-H₂) that often appear as complex multiplets.

  • Distinct signals for the C2-H and C4-H methine protons.

  • The coupling constants (J-values) between adjacent ring protons can help determine the relative stereochemistry (cis vs. trans), though this often requires advanced analysis or simulation.

Section 3: Key Experimental Protocols

Protocol 1: Representative Synthesis of Diethyl 1-(4-toluenesulfonyl)azetidine-2,4-dicarboxylate

This protocol assumes the starting material is diethyl 2-amino-4-((methylsulfonyl)oxy)adipate.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous acetonitrile (to make a final concentration of 0.05 M).

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Substrate Addition: Dissolve the linear precursor (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension of the base over 2-3 hours using a syringe pump. This slow addition is crucial for maintaining high dilution.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction by TLC or LC-MS every 2 hours. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a gradient of hexane/ethyl acetate.

G sub Linear Precursor (γ-OMs) base K2CO3 (3 eq.) Acetonitrile (0.05 M) sub->base Slow Addition heat Heat (60-70 °C) 12-24 h base->heat Stir workup Filter & Concentrate heat->workup Cool purify Column Chromatography workup->purify

Sources

Optimization

Technical Support Center: Deprotection Strategies for N-Protected Azetidine-2,4-dicarboxylic Acid

Welcome to the technical support center for the synthesis and manipulation of N-protected Azetidine-2,4-dicarboxylic acid derivatives. This resource is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and manipulation of N-protected Azetidine-2,4-dicarboxylic acid derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique strained heterocyclic amino acid into their synthetic workflows. Due to its inherent ring strain and bifunctional nature, deprotection of N-protected Azetidine-2,4-dicarboxylic acid can present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.

I. Understanding the Core Challenges

The primary challenges in the deprotection of N-protected Azetidine-2,4-dicarboxylic acid derivatives stem from two key structural features:

  • Ring Strain: The four-membered azetidine ring is significantly strained (~25.4 kcal/mol) compared to its five-membered counterpart, proline.[1] This strain makes the ring susceptible to nucleophilic attack and ring-opening under harsh acidic or basic conditions, or during certain catalytic processes.

  • Dicarboxylic Acid Functionality: The presence of two carboxylic acid groups introduces additional reactivity and potential for side reactions. These groups can also influence the solubility and purification of the final product.

A thorough understanding of these factors is crucial for selecting the appropriate deprotection strategy and for troubleshooting unexpected results.

II. Troubleshooting Guide: A Protecting Group-Specific Approach

This section is organized by the most commonly used nitrogen protecting groups for azetidine derivatives: Boc, Cbz, and Fmoc. Each subsection addresses specific issues, their probable causes, and recommended solutions with detailed protocols.

A. N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many synthetic conditions and its facile removal under acidic conditions.[2] However, the acidic deprotection of N-Boc-Azetidine-2,4-dicarboxylic acid requires careful optimization to avoid side reactions.

Issue 1: Incomplete Deprotection

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

  • Probable Cause:

    • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient to efficiently cleave the Boc group.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Steric Hindrance: While less common for the azetidine nitrogen, bulky substituents elsewhere on the molecule could hinder access of the acid to the Boc group.[3]

  • Solutions & Protocols:

Solution Detailed Protocol Causality & Expert Insights
Increase Acid Concentration/Strength 1. Dissolve the N-Boc-Azetidine-2,4-dicarboxylic acid derivative in a minimal amount of a suitable solvent (e.g., CH₂Cl₂, Dioxane). 2. Add a solution of 4M HCl in dioxane (5-10 equivalents) and stir at room temperature.[4][5] 3. Monitor the reaction by TLC or LC-MS every 30 minutes.HCl in dioxane is often more effective than TFA for substrates prone to side reactions. The anhydrous nature of the reagent minimizes water-related side products.
Optimize Reaction Time and Temperature 1. If the reaction is sluggish at room temperature, consider gentle heating to 30-40°C. 2. Extend the reaction time, monitoring closely to avoid degradation of the product.For some sterically hindered substrates, increased thermal energy can overcome the activation barrier for deprotection. However, prolonged heating can increase the risk of ring-opening.
Alternative Acidic Conditions 1. Use a solution of 20-50% Trifluoroacetic acid (TFA) in CH₂Cl₂.[6] 2. Perform the reaction at 0°C to room temperature, monitoring carefully.TFA is a stronger acid than HCl and can be very effective. However, it also increases the risk of side reactions, particularly t-butylation of electron-rich aromatic rings if present in the molecule.

Issue 2: Azetidine Ring Opening

  • Symptom: Formation of a byproduct with a mass corresponding to the ring-opened product (e.g., 4-amino-2-carboxy-butanoic acid derivatives).

  • Probable Cause:

    • Harsh Acidic Conditions: Strong acids, especially at elevated temperatures, can protonate the ring nitrogen, making the C-N bonds more susceptible to nucleophilic attack by the counter-ion or solvent.

    • Presence of Nucleophiles: Water or other nucleophiles in the reaction mixture can attack the azetidinium ion, leading to ring cleavage.

  • Solutions & Protocols:

Solution Detailed Protocol Causality & Expert Insights
Milder Acidic Conditions 1. Use a lower concentration of acid (e.g., 2M HCl in dioxane). 2. Perform the reaction at a lower temperature (0°C).Reducing the acid concentration and temperature lowers the rate of the desired deprotection but can significantly suppress the undesired ring-opening pathway.
Anhydrous Conditions 1. Ensure all solvents and reagents are rigorously dried. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).The exclusion of water is critical to prevent it from acting as a nucleophile in the ring-opening reaction.
Alternative Deprotection Reagents 1. Consider using trimethylsilyl iodide (TMSI) in an aprotic solvent like acetonitrile or dichloromethane.TMSI can cleave Boc groups under neutral conditions, which can be advantageous for highly acid-sensitive substrates.

Workflow for N-Boc Deprotection Troubleshooting

start Start: N-Boc Deprotection incomplete Incomplete Deprotection? start->incomplete ring_opening Ring Opening? incomplete->ring_opening No increase_acid Increase Acid Strength/Conc. incomplete->increase_acid Yes milder_acid Use Milder Acid ring_opening->milder_acid Yes success Successful Deprotection ring_opening->success No optimize_time_temp Optimize Time/Temp. increase_acid->optimize_time_temp optimize_time_temp->ring_opening anhydrous Ensure Anhydrous Conditions milder_acid->anhydrous anhydrous->success failure Re-evaluate Strategy anhydrous->failure Still Fails start Start: N-Cbz Deprotection incomplete Incomplete Deprotection? start->incomplete epimerization Epimerization? incomplete->epimerization No catalyst Check Catalyst/Poisons incomplete->catalyst Yes monitor Monitor Reaction Closely epimerization->monitor Yes success Successful Deprotection epimerization->success No pressure Increase H2 Pressure catalyst->pressure transfer Try Transfer Hydrogenolysis pressure->transfer transfer->epimerization ph_control Control pH monitor->ph_control ph_control->success failure Re-evaluate Strategy ph_control->failure Still Fails

Caption: Troubleshooting workflow for N-Cbz deprotection.

C. N-Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions, typically with piperidine, making it orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) protecting groups.

Issue 1: Incomplete Deprotection

  • Symptom: Starting material remains after the standard deprotection time.

  • Probable Cause:

    • Steric Hindrance: Bulky groups near the azetidine nitrogen can slow down the approach of the piperidine base.

    • Aggregation: In solid-phase synthesis, peptide aggregation can hinder reagent access.

  • Solutions & Protocols:

Solution Detailed Protocol Causality & Expert Insights
Increase Reaction Time/Temperature 1. Extend the deprotection time (e.g., from 20 minutes to 1-2 hours). 2. Gentle heating (to 30-40°C) can sometimes be beneficial, but should be used with caution.For solution-phase synthesis, simply extending the reaction time is often sufficient.
Alternative Bases 1. Use a stronger, less sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU, 2% piperidine in DMF).DBU is a non-nucleophilic, strong base that can accelerate the initial proton abstraction from the fluorenyl group.
Alternative Reagents 1. Consider using piperazine as an alternative to piperidine. [7]Piperazine has been shown to be an effective deprotection reagent and may offer advantages in terms of reduced side reactions in some cases.

Issue 2: Formation of Piperidine-Dibenzofulvene Adduct

  • Symptom: A significant byproduct with a mass corresponding to the piperidine-dibenzofulvene (DBF) adduct is observed. This is more of a purification challenge than a direct issue with the desired product.

  • Probable Cause:

    • This is an inherent and unavoidable part of the Fmoc deprotection mechanism. [8]* Solutions & Protocols:

Solution Detailed Protocol Causality & Expert Insights
Efficient Purification 1. For zwitterionic products, precipitation from a suitable solvent system can effectively remove the non-polar adduct. 2. Reverse-phase HPLC is highly effective for separating the desired product from the adduct.The adduct is relatively non-polar and can usually be separated from the highly polar dicarboxylic acid product by standard purification techniques.
Use of Scavengers 1. Some protocols advocate for the use of scavengers like piperazine to trap the DBF, forming a more water-soluble adduct that is easier to remove during aqueous workup.While not always necessary, this can simplify purification in some instances.

III. Frequently Asked Questions (FAQs)

Q1: How stable is the azetidine-2,4-dicarboxylic acid ring to strongly acidic or basic conditions?

The azetidine ring is susceptible to cleavage under harsh conditions. Strongly acidic conditions (e.g., concentrated HCl at high temperatures) can lead to ring-opening. Similarly, strong bases at elevated temperatures can also promote ring-opening, although this is generally less of a concern under standard Fmoc deprotection conditions. It is always advisable to use the mildest possible conditions for deprotection and to monitor the reaction closely for the formation of ring-opened byproducts.

Q2: Can I deprotect the N-Boc group in the presence of ester protecting groups on the carboxylic acids?

Yes, this is a common strategy. The N-Boc group can be selectively removed with acid (e.g., TFA or HCl in dioxane) while leaving common ester protecting groups like methyl, ethyl, or benzyl esters intact. However, tert-butyl esters will also be cleaved under these conditions. [5] Q3: What is the best way to purify the final deprotected azetidine-2,4-dicarboxylic acid?

The deprotected product is a zwitterionic amino acid and is typically highly polar and water-soluble.

  • Crystallization/Precipitation: If the product is crystalline, this can be an excellent method for purification. Trituration with a solvent in which the product is insoluble (e.g., diethyl ether, acetone) can help to remove non-polar impurities.

  • Ion-Exchange Chromatography: This is a very effective method for purifying zwitterionic compounds. The product can be bound to a cation-exchange resin and then eluted with a gradient of a volatile base like ammonia or pyridine.

  • Reverse-Phase HPLC: For small quantities or for achieving very high purity, reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) is often the method of choice.

Q4: Is there a risk of epimerization at the C2 or C4 positions during deprotection?

Epimerization is a potential risk, particularly under basic conditions or with prolonged exposure to acidic conditions. The protons at the C2 and C4 positions are alpha to a carbonyl group and can be abstracted, leading to a loss of stereochemical integrity. To minimize this risk:

  • Use the mildest possible deprotection conditions.

  • Keep reaction times as short as possible.

  • Avoid unnecessarily high temperatures.

  • Neutralize the reaction mixture promptly after deprotection.

Q5: Are there any orthogonal protection strategies for the two carboxylic acid groups?

Yes, it is possible to selectively protect the two carboxylic acid groups to allow for differential functionalization. For example, one carboxyl group could be protected as a benzyl ester (removable by hydrogenation) and the other as a tert-butyl ester (removable by acid). This would allow for selective deprotection of one of the carboxylic acids while the other, and the N-protecting group, remain intact.

IV. References

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486. PubChem. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. PubMed. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]

  • Working up the product after removing FMOC : r/Chempros. Reddit. [Link]

  • Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry. Reddit. [Link]

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. MDPI. [Link]

  • Brønsted Acid-Promoted Ring-opening and Annulation of Thioamides and 2H-azirines to Synthesize 2,4,5-Trisubstituted Thiazoles. ResearchGate. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Technical University of Munich. [Link]

  • Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Sci-Hub. [Link]

  • Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. RSC Publishing. [Link]

  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Sci-Hub. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to Azetidine-2,4-dicarboxylic Acid and Proline in Peptide Conformation

For the discerning researcher in peptide science and drug development, the quest for precise conformational control is paramount. The strategic incorporation of non-proteinogenic amino acids is a powerful tool in this en...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in peptide science and drug development, the quest for precise conformational control is paramount. The strategic incorporation of non-proteinogenic amino acids is a powerful tool in this endeavor, with the ability to fine-tune peptide structure, stability, and ultimately, biological activity. Among the arsenal of proline analogs, azetidine-2,4-dicarboxylic acid (Azd) presents a compelling case for investigation. This guide provides an in-depth, objective comparison of the conformational effects of incorporating Azd versus its natural homolog, proline (Pro), into peptide backbones, supported by experimental insights and detailed methodologies.

At a Glance: Structural and Conformational Distinctions

Proline's unique five-membered pyrrolidine ring imparts significant conformational rigidity upon a peptide chain, restricting the Ramachandran space and favoring specific secondary structures like β-turns and polyproline helices. Azd, with its more constrained four-membered ring, offers a related yet distinct conformational landscape.[1][2][3] This fundamental structural difference is the wellspring of their divergent effects on peptide architecture.

FeatureProline (Pro)Azetidine-2,4-dicarboxylic acid (Azd)Rationale & Implications
Ring Size Five-membered pyrrolidine ringFour-membered azetidine ringThe smaller ring of Azd introduces greater ring strain, which in turn influences bond angles and torsional preferences within the peptide backbone.
Conformational Flexibility Conformationally restrictedGenerally more flexible than Pro-containing peptides[4]The reduced steric bulk of the four-membered ring in Azd leads to a decrease in repulsive noncovalent interactions with neighboring residues, resulting in a wider range of accessible conformations.[4] This can be advantageous for exploring diverse structural space in drug design.
Turn Preference Potent inducer of β-turns[3]Preferentially adopts γ-turn conformations[3]The different ring puckering and torsional constraints of Azd favor the formation of a C10 hydrogen bond characteristic of a γ-turn, as opposed to the C7 hydrogen bond of a β-turn often induced by proline.
cis/trans Isomerization The X-Pro peptide bond can adopt both cis and trans conformations.Can also exhibit cis/trans isomerization, with a tendency to perturb the typical proline peptide bond conformation.[5][6]In a study of tetrapeptides, Boc-(L-Aze-L-Pro)2-Opcp was found to have an all-cis peptide bond conformation, while Boc-(L-Pro)3-L-Aze-Opcp exhibited a mix of cis and trans bonds.[5][6] This highlights Azd's potential to enforce specific isomeric states.
Collagen-like Helix Stability Key component in stabilizing the collagen triple helix.The collagen-like near-extended conformation is energetically less favorable for Azd-containing peptides.[4]The altered backbone geometry induced by the azetidine ring destabilizes the specific extended conformation required for the formation of the collagen triple helix.[4]

The "Why": Causality Behind Experimental Choices

When embarking on a comparative study of Azd and Pro-containing peptides, the choice of experimental techniques is critical for a comprehensive understanding of their conformational differences. The following methodologies are selected to provide orthogonal yet complementary data, painting a holistic picture of the peptide's structure in solution and the solid state.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification MassSpec Mass Spectrometry Verification Purification->MassSpec NMR NMR Spectroscopy (Dihedral angles, NOEs) MassSpec->NMR Characterized Peptides CD Circular Dichroism (Secondary structure) MassSpec->CD Characterized Peptides Xray X-ray Crystallography (Atomic resolution structure) MassSpec->Xray Crystallizable Peptides

Figure 1. Experimental workflow for comparing Azd and Pro peptides.

Solid-Phase Peptide Synthesis (SPPS): This is the foundational step, allowing for the controlled, stepwise assembly of the desired peptide sequences. The use of Fmoc/tBu chemistry is a robust and widely adopted method.[7] The key variation in our comparative study lies in the incorporation of either Fmoc-Pro-OH or a suitably protected Fmoc-Azd-OH building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for determining the three-dimensional structure of peptides in solution.[8] Through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) experiments provide crucial information on dihedral angle restraints and proton-proton proximities, respectively. This allows for the calculation of a family of solution structures, revealing the conformational landscape of the peptide.

Circular Dichroism (CD) Spectroscopy: This technique provides a rapid assessment of the overall secondary structure content of a peptide in solution.[2][9] The distinct spectral signatures of α-helices, β-sheets, β-turns, and random coils allow for a comparative analysis of how Azd versus Pro influences the global fold of the peptide.

X-ray Crystallography: For peptides that can be crystallized, X-ray diffraction provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[10] This can reveal precise bond angles, dihedral angles, and intermolecular interactions, offering a high-fidelity structural reference.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Solid-Phase Synthesis of an Azd/Pro-Containing Tetrapeptide

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a model tetrapeptide, for example, Ac-Ala-X-Ala-NH2, where X is either Pro or Azd.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Azd(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (Fmoc-Ala-OH, Fmoc-Pro-OH, or Fmoc-Azd(Boc)-OH) and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and TEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2 hours.

    • Collect the filtrate and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Verification:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism Spectroscopy

Materials:

  • Purified Azd- and Pro-containing peptides

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD-grade methanol or trifluoroethanol (TFE) for studying solvent-induced secondary structure

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the peptides in the desired buffer.

    • Determine the precise concentration of the peptide solutions using UV absorbance at 280 nm if aromatic residues are present, or by other quantitative methods.

    • Dilute the stock solutions to a final concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Purge the CD spectrometer with nitrogen gas for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide sample.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from each peptide spectrum.

    • Smooth the resulting spectra using a Savitzky-Golay filter if necessary.

    • Convert the data from millidegrees to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length in cm

    • Analyze the spectra for characteristic features of different secondary structures. For example, a type I β-turn often shows a weak positive band around 220 nm and a strong negative band around 200 nm, while a type II β-turn can exhibit a positive band around 205 nm and a negative band around 225 nm.[2][11]

Visualizing the Logic: From Synthesis to Structural Insights

The following diagram illustrates the logical flow from the synthesis of the comparative peptides to the interpretation of their conformational differences.

G cluster_synthesis Peptide Synthesis & Characterization cluster_analysis Conformational Analysis cluster_comparison Comparative Interpretation start Design Peptide Sequence (e.g., Ac-Ala-X-Ala-NH2) pro_peptide Synthesize Pro-Peptide start->pro_peptide azd_peptide Synthesize Azd-Peptide start->azd_peptide purify_pro Purify Pro-Peptide (HPLC) pro_peptide->purify_pro purify_azd Purify Azd-Peptide (HPLC) azd_peptide->purify_azd verify_pro Verify Pro-Peptide (MS) purify_pro->verify_pro verify_azd Verify Azd-Peptide (MS) purify_azd->verify_azd nmr_pro NMR Analysis of Pro-Peptide verify_pro->nmr_pro cd_pro CD Analysis of Pro-Peptide verify_pro->cd_pro nmr_azd NMR Analysis of Azd-Peptide verify_azd->nmr_azd cd_azd CD Analysis of Azd-Peptide verify_azd->cd_azd compare_nmr Compare Dihedral Angles & NOEs nmr_pro->compare_nmr nmr_azd->compare_nmr compare_cd Compare Secondary Structures cd_pro->compare_cd cd_azd->compare_cd conclusion Elucidate Conformational Differences compare_nmr->conclusion compare_cd->conclusion

Figure 2. Logical workflow for comparative conformational analysis.

Implications for Drug Design and Peptide Engineering

The choice between incorporating Azd or Pro is not merely an academic exercise; it has profound implications for the rational design of peptide-based therapeutics. The ability of Azd to favor γ-turns over the more common β-turns induced by proline provides a novel avenue for sculpting peptide backbones.[3] This can be exploited to:

  • Modulate Receptor Binding: The precise geometry of a peptide's turn region is often critical for its interaction with a biological target. By switching from a Pro-induced β-turn to an Azd-induced γ-turn, it may be possible to alter binding affinity and selectivity.

  • Enhance Metabolic Stability: The unnatural azetidine ring can confer resistance to enzymatic degradation, a common hurdle in the development of peptide drugs.

  • Fine-tune Physicochemical Properties: The introduction of the dicarboxylic acid functionality in Azd can be used to modulate the charge and polarity of the peptide, potentially improving solubility and pharmacokinetic properties.

References

  • Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry, 73(5), 1704–1715. [Link]

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954. [Link]

  • Flegel, M., & Frank, H. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 36(5), 448-453. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • Karle, I. L. (2001). The role of X-ray crystallography in peptide research. Peptide Science, 60(1), 3-17. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International journal of peptide and protein research, 36(5), 448–453. [Link]

  • Al Shaer, D., Albericio, F., & de la Torre, B. G. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101037. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Deming, T. J., Fournier, M. J., Mason, T. L., & Tirrell, D. A. (1997). In vivo incorporation of L-azetidine-2-carboxylic acid into a repetitive polypeptide. Journal of the American Chemical Society, 119(12), 2725–2730. [Link]

  • Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. The Journal of organic chemistry, 73(5), 1704–1715. [Link]

  • Miles, A. J., Wallace, B. A., & Ramalli, S. G. (2021). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Biochemistry and Molecular Biology Education, 49(3), 323-332. [Link]

  • Evans, J. N. (1995). Biomolecular NMR spectroscopy. Oxford University Press.
  • Perczel, A., Hollósi, M., Foxman, B. M., & Fasman, G. D. (1991). Conformational analysis of cyclic beta-turn models. 1. A new beta-turn model based on a pseudo-hexapeptide containing a delta-aminovaleric acid linker. Journal of the American Chemical Society, 113(25), 9772–9784. [Link]

  • Hollósi, M., Kövér, K. E., Holly, S., Radics, L., & Fasman, G. D. (1987). Beta-turns in bridged Pro-X sequences. Biopolymers, 26(9), 1527–1553. [Link]

  • Woody, R. W. (1995). Circular dichroism. Methods in enzymology, 246, 34–71. [Link]

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to the Activity of Cis- and Trans-Azetidine-2,4-dicarboxylic Acid

In the intricate world of neuroscience and drug discovery, the precise three-dimensional arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is vividly illustrated by the...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of neuroscience and drug discovery, the precise three-dimensional arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is vividly illustrated by the stereoisomers of azetidine-2,4-dicarboxylic acid (ADA), a conformationally restricted analog of the principal excitatory neurotransmitter, glutamate. This guide provides an in-depth comparison of the pharmacological activities of the cis and trans isomers of ADA, offering experimental insights for researchers in neuropharmacology and medicinal chemistry.

Introduction: Constraining Glutamate for Receptor Selectivity

Glutamate's inherent flexibility allows it to adopt numerous conformations, enabling it to interact with a wide array of glutamate receptors and transporters. This promiscuity, however, presents a challenge for developing subtype-selective therapeutic agents. By incorporating the glutamate pharmacophore into a rigid four-membered azetidine ring, the conformational possibilities are significantly limited. This structural constraint is the key to the divergent and more selective pharmacological profiles of cis- and trans-azetidine-2,4-dicarboxylic acid. The positioning of the carboxylic acid groups relative to the plane of the azetidine ring dictates how each isomer fits into the binding pockets of its protein targets, leading to markedly different biological effects.

Comparative Pharmacology at a Glance

The primary targets for cis- and trans-ADA are the metabotropic glutamate receptors (mGluRs) and the excitatory amino acid transporters (EAATs). The stereochemistry of the isomers results in a clear divergence in their activity profiles at these targets.

IsomerPrimary TargetObserved Activity
cis-Azetidine-2,4-dicarboxylic acid Metabotropic Glutamate Receptor 2 (mGluR2)Potent and selective agonist
trans-Azetidine-2,4-dicarboxylic acid Metabotropic Glutamate Receptors (mGluR1, 5) & Excitatory Amino Acid Transporters (EAATs)Agonist at mGluR1 and mGluR5; Transportable inhibitor of EAATs

Deep Dive: Metabotropic Glutamate Receptor Activity

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III).

cis-Azetidine-2,4-dicarboxylic acid: A Potent Group II mGluR Agonist
trans-Azetidine-2,4-dicarboxylic acid: A Group I mGluR Agonist with Weaker mGluR2 Activity

In contrast to its cis counterpart, trans-ADA displays a preference for Group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gαq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Studies have shown that trans-ADA stimulates phosphoinositide hydrolysis in cell lines expressing mGluR1 and mGluR5 with the following potencies[1]:

Receptor SubtypeEC50 (µM)
mGluR1189.4 ± 6.4
mGluR532.2 ± 8.3

At human mGluR2, the (2S,4S)-enantiomer of trans-ADA is characterized as a weak agonist, with 500 µM inhibiting forskolin-stimulated cAMP accumulation by only 33 ± 3%[2]. The (2R,4R)-enantiomer was found to be inactive at human mGluR2[2].

Signaling Pathway: mGluR2 Activation

The activation of mGluR2 by an agonist like cis-ADA initiates a signaling cascade that reduces neuronal excitability.

mGluR2_Pathway mGluR2 Signaling Pathway cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein Agonist cis-ADA mGluR2 mGluR2 Receptor Agonist->mGluR2 Binds G_alpha Gαi/o mGluR2->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC Effect Decreased Neuronal Excitability cAMP->Effect

Caption: Agonist binding to mGluR2 activates the Gi/o protein, inhibiting adenylyl cyclase and reducing cAMP production.

Divergent Roles at Excitatory Amino Acid Transporters (EAATs)

EAATs are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity. They remove glutamate from the synaptic cleft into glial cells and neurons.

trans-Azetidine-2,4-dicarboxylic acid: A Transportable Inhibitor

The trans-isomer of ADA is a known substrate and competitive inhibitor for several EAAT subtypes. This means that it is not only recognized by the transporter but is also translocated across the cell membrane, competing with glutamate for uptake. This property can be useful for studying transporter function and for modulating glutamate homeostasis.

The inhibitory and transport kinetics for a similar compound, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC), which is often used as a reference, are as follows:

TransporterKi (µM) for [3H]-D-Aspartate UptakeKm (µM) in FMP Assay
hEAAT12019
hEAAT2207.7
hEAAT310911

Data for trans-azetidine-2,4-dicarboxylic acid itself is less consistently reported across all subtypes but it is generally considered a substrate for EAAT2.

cis-Azetidine-2,4-dicarboxylic acid: Activity at EAATs

The interaction of cis-ADA with EAATs is not as well-characterized in the literature. Its rigid conformation, which is optimal for mGluR2 binding, may not be as favorable for recognition and transport by the EAATs. Further research is required to fully elucidate the activity profile of the cis-isomer at the various EAAT subtypes.

Mechanism of Glutamate Transport by EAATs

The transport of glutamate by EAATs is an electrogenic process coupled to the co-transport of sodium and hydrogen ions and the counter-transport of a potassium ion.

EAAT_Mechanism EAAT Transport Cycle cluster_out Extracellular Space cluster_in Intracellular Space Glu_out Glutamate EAAT_out EAAT (outward-facing) Glu_out->EAAT_out Na_out 3 Na+ Na_out->EAAT_out H_out H+ H_out->EAAT_out Glu_in Glutamate Na_in 3 Na+ H_in H+ K_in K+ EAAT_in EAAT (inward-facing) K_in->EAAT_in K_out K+ EAAT_out->K_out EAAT_out->EAAT_in Translocation EAAT_in->Glu_in EAAT_in->Na_in EAAT_in->H_in EAAT_in->EAAT_out Reorientation

Caption: The alternating access mechanism of glutamate transport by EAATs, showing ion coupling.

Experimental Protocols

Assessing mGluR2 Agonism via cAMP Assay

This protocol is designed to determine the agonist activity of test compounds at the Gαi/o-coupled mGluR2 by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing human mGluR2.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation buffer: Assay buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

  • Forskolin solution.

  • Test compounds (cis- and trans-ADA) and reference agonist (e.g., LY379268).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Plating: Seed mGluR2-expressing HEK293 cells into 96-well plates and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in stimulation buffer.

  • Assay Initiation:

    • Aspirate growth medium from the cells and wash once with assay buffer.

    • Add 50 µL of the appropriate compound dilution to each well.

    • Add 50 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, e.g., 1-5 µM) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Normalize the data with respect to the forskolin-only (100% stimulation) and basal (0% stimulation) controls.

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Self-Validation:

  • Positive Control: A known potent mGluR2 agonist (e.g., LY379268) should produce a dose-dependent inhibition of forskolin-stimulated cAMP.

  • Negative Control: The vehicle should have no effect on forskolin-stimulated cAMP levels.

Evaluating EAAT Substrate Activity via [³H]-Glutamate Uptake Assay

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled glutamate, indicating its interaction with the transporter.

Materials:

  • HEK293 cells transiently or stably expressing the desired human EAAT subtype (e.g., EAAT2).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • [³H]-L-Glutamate.

  • Unlabeled L-glutamate and test compounds (cis- and trans-ADA).

  • Stop Solution: Ice-cold Uptake Buffer.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate EAAT-expressing cells in 24-well plates and grow to confluency.

  • Assay Preparation:

    • Prepare dilutions of the test compounds and unlabeled glutamate in Uptake Buffer.

    • Prepare the assay solution containing a fixed concentration of [³H]-L-Glutamate (e.g., 50 nM) and the desired concentration of the test compound.

  • Uptake Assay:

    • Aspirate the culture medium and wash the cells twice with warm (37°C) Uptake Buffer.

    • Add 250 µL of the assay solution to each well to initiate the uptake.

    • Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 5-10 minutes).

  • Termination of Uptake:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with 1 mL of ice-cold Stop Solution.

  • Cell Lysis and Counting:

    • Lyse the cells in each well with 0.5 mL of 1% SDS.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of unlabeled L-glutamate (e.g., 1 mM).

    • Subtract non-specific uptake from all values to get specific uptake.

    • Plot the percentage inhibition of [³H]-L-Glutamate uptake against the log concentration of the test compound.

    • Calculate the IC50 value from the resulting dose-response curve.

Self-Validation:

  • Positive Control: A known EAAT inhibitor (e.g., TBOA) should produce a dose-dependent inhibition of uptake.

  • Negative Control: Untransfected cells should show minimal specific uptake.

Synthesis of cis- and trans-Azetidine-2,4-dicarboxylic Acid

The stereoselective synthesis of both isomers can be achieved through multi-step synthetic routes, often starting from chiral precursors. A general strategy involves the formation of the azetidine ring via intramolecular cyclization. For example, a stereocontrolled synthesis can be adapted from methods used for similar azetidine dicarboxylic acids[3][4]. A key step is often the stereoselective reduction or functionalization of a precursor molecule to set the desired cis or trans relationship between the substituents at the C2 and C4 positions. The separation of the final diastereomers can be accomplished using chromatographic techniques.

Conclusion and Future Directions

The stereoisomers of azetidine-2,4-dicarboxylic acid serve as a compelling example of structure-activity relationships in neuropharmacology. The cis-isomer is a potent and selective agonist of the inhibitory mGluR2 receptor, making it a valuable tool for probing the therapeutic potential of targeting this receptor in conditions like anxiety and schizophrenia. Conversely, the trans-isomer acts as an agonist at excitatory Group I mGluRs and as a substrate for excitatory amino acid transporters, offering a different set of tools for investigating glutamate signaling and transport.

Future research should focus on obtaining more precise quantitative data for the cis-isomer at mGluR2 and on fully characterizing the interactions of both isomers with the complete panel of EAAT subtypes. Such studies will further refine our understanding of how conformational constraint can be exploited to achieve receptor and transporter selectivity, paving the way for the design of novel and more effective therapeutics for a range of neurological disorders.

References

  • Manahan-Vaughan, D., et al. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 72(4), 999-1008. [Link]

  • Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1913-1920. [Link]

  • Creative Diagnostics. (n.d.). Glutamatergic Synapse Pathway. Retrieved from [Link]

  • Bunch, L., et al. (2004). Stereocontrolled synthesis and pharmacological evaluation of azetidine 2,3-dicarboxylic acids at NMDA receptors. Journal of medicinal chemistry, 47(25), 6273-6284. [Link]

  • Nicoletti, F., et al. (1994). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. European Journal of Pharmacology: Molecular Pharmacology Section, 268(2), 261-265. [Link]

  • Thomsen, C., et al. (1996). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European journal of pharmacology, 311(1), R1-R3. [Link]

  • Verdon, G., & Rosten, E. (2019). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. International journal of molecular sciences, 20(22), 5666. [Link]

  • Wikipedia. (2023). Metabotropic glutamate receptor 2. Retrieved from [Link]

  • Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29. [Link]

Sources

Validation

A Tale of Two Ligands: A Comparative Guide to Azetidine-2,4-dicarboxylic Acid and Kainic Acid Receptor Binding

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the intricate world of neuroscience and pharmacology, the subtle nuances of ligand-receptor interactio...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuroscience and pharmacology, the subtle nuances of ligand-receptor interactions dictate the fine line between therapeutic intervention and excitotoxic insult. This guide provides a detailed comparison of two structurally related yet functionally distinct glutamate receptor ligands: azetidine-2,4-dicarboxylic acid and the archetypal excitotoxin, kainic acid. While both are rigid glutamate analogs, their binding profiles at the kainate class of ionotropic glutamate receptors diverge significantly, offering a compelling case study in receptor selectivity and ligand design.

This analysis moves beyond a simple cataloging of data to explain the causality behind their differing pharmacological profiles. We will delve into the structural determinants of kainate receptor activation, the known activities of each compound, and provide the detailed experimental frameworks necessary for their characterization.

The Contenders: Structural and Functional Overview

Kainic Acid: The Prototypical Kainate Receptor Agonist

Kainic acid is a potent neuroexcitatory amino acid naturally found in some seaweeds.[1] It is the canonical agonist for kainate receptors, a subtype of ionotropic glutamate receptors (iGluRs).[1] Upon binding, kainate receptors, which are tetrameric ligand-gated ion channels, open to allow the influx of cations such as Na+ and Ca2+, leading to neuronal depolarization.[1] This potent and sustained activation can lead to excitotoxicity, a process of neuronal damage and death, making kainic acid a widely used tool in experimental models of epilepsy and neurodegeneration.[1]

Azetidine-2,4-dicarboxylic Acid: A Structurally Related Enigma

Azetidine-2,4-dicarboxylic acid is a rigid analog of glutamate, characterized by a four-membered azetidine ring. This structural constraint imparts a specific conformation that influences its interaction with glutamate receptors. Unlike the extensive characterization of kainic acid at kainate receptors, experimental data on the binding of azetidine-2,4-dicarboxylic acid to this receptor subtype is notably absent in the current scientific literature. However, studies have demonstrated its activity as an agonist at metabotropic glutamate receptors (mGluRs), a different class of G protein-coupled glutamate receptors.[2][3] Specifically, (+/-)-trans-azetidine-2,4-dicarboxylic acid (t-ADA) has been shown to stimulate phosphoinositide hydrolysis, indicative of mGluR1/5 activation.[2]

The Target: Kainate Receptors

Kainate receptors are integral to modulating synaptic transmission and plasticity.[4] They are composed of five different subunits: GluK1-5.[1][5]

  • Low-affinity subunits (GluK1-3): These can form functional homomeric or heteromeric receptors.

  • High-affinity subunits (GluK4 and GluK5): These do not form functional channels on their own but co-assemble with GluK1-3 to form heteromeric receptors with higher affinity for kainate.[6]

The subunit composition of the tetrameric receptor dictates its pharmacological and biophysical properties, including ligand affinity, channel kinetics, and ion permeability.[1]

Comparative Binding Analysis: A Tale of Potency and Selectivity

A direct quantitative comparison of binding affinities at kainate receptors is hampered by the lack of published data for azetidine-2,4-dicarboxylic acid. However, a qualitative and structurally-informed comparison can be made.

LigandTarget Receptor ClassKnown Subtype ActivityPotencyFunctional Outcome
Kainic Acid Ionotropic (Kainate)Agonist at GluK1-5 containing receptorsHigh (Nanomolar to low Micromolar)Potent neuronal excitation, excitotoxicity
Azetidine-2,4-dicarboxylic Acid Metabotropic (mGluR)Agonist at mGluR1/5Moderate (Micromolar)Modulation of intracellular signaling cascades

Table 1: Comparative overview of Kainic Acid and Azetidine-2,4-dicarboxylic Acid at Glutamate Receptors.

Kainic Acid: A High-Affinity Interaction

Kainic acid's potent agonism is a result of its specific stereochemistry which fits snugly into the ligand-binding domain of kainate receptors. The pyrrolidine ring and the spatial orientation of its two carboxylic acid groups are critical for high-affinity binding and channel activation.

Azetidine-2,4-dicarboxylic Acid: A Different Conformational Lock and Key

The four-membered ring of azetidine-2,4-dicarboxylic acid imposes a different set of conformational constraints compared to the five-membered ring of kainic acid. This structural difference is the likely reason for its apparent lack of significant activity at kainate receptors and its preference for the distinct binding pocket of metabotropic glutamate receptors. The pharmacophore for kainate receptor agonists generally requires a specific distance and orientation between the alpha-amino and distal carboxylate groups, which the azetidine ring may not optimally present for kainate receptor binding.

Experimental Protocols for Ligand-Receptor Binding Analysis

To empirically determine the binding affinity of a novel compound like azetidine-2,4-dicarboxylic acid at kainate receptors and compare it to a standard like kainic acid, a radioligand binding assay is the gold standard.

Radioligand Binding Assay: A Step-by-Step Methodology

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound against a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the binding affinity of azetidine-2,4-dicarboxylic acid for specific kainate receptor subtypes (e.g., GluK1, GluK2) by measuring its ability to displace a high-affinity radiolabeled antagonist, such as [³H]UBP310 for GluK1.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human kainate receptor subtype of interest (e.g., hGluK1).

  • Radioligand: [³H]UBP310 (for GluK1).

  • Test Compound: Azetidine-2,4-dicarboxylic acid.

  • Reference Compound: Kainic acid.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing kainate receptors Incubate Incubate membranes, radioligand, and test/reference compound in a 96-well plate Membrane_Prep->Incubate Ligand_Prep Prepare serial dilutions of azetidine-2,4-dicarboxylic acid and kainic acid Ligand_Prep->Incubate Radio_Prep Prepare [³H]UBP310 solution (at a concentration near its Kd) Radio_Prep->Incubate Filter Rapidly filter the incubation mixture through glass fiber filters using a cell harvester Incubate->Filter Wash Wash filters with ice-cold wash buffer to remove unbound radioligand Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Plate Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of cell membranes, and 50 µL of [³H]UBP310.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM UBP310), 50 µL of cell membranes, and 50 µL of [³H]UBP310.

    • Test Compound Wells: Add 50 µL of each concentration of azetidine-2,4-dicarboxylic acid, 50 µL of cell membranes, and 50 µL of [³H]UBP310.

    • Reference Compound Wells: Add 50 µL of each concentration of kainic acid, 50 µL of cell membranes, and 50 µL of [³H]UBP310.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways: Ionotropic vs. Metabotropic Activation

The functional divergence of kainic acid and azetidine-2,4-dicarboxylic acid is best understood by examining their respective signaling pathways.

Kainic Acid: Direct Ion Channel Gating

Ionotropic_Pathway KA Kainic Acid Receptor Extracellular Kainate Receptor (GluK1-5) Intracellular KA->Receptor:f0 Binds Channel Ion Channel Opening Receptor:f1->Channel Conformational Change Ion_Influx Na+ / Ca2+ Influx Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Excitatory Postsynaptic Potential (EPSP) Depolarization->Response

Caption: Ionotropic signaling pathway of kainic acid.

As an agonist at ionotropic kainate receptors, kainic acid directly gates an ion channel. This leads to a rapid influx of cations, causing membrane depolarization and an excitatory postsynaptic potential (EPSP). This fast-acting mechanism is fundamental to excitatory neurotransmission.

Azetidine-2,4-dicarboxylic Acid: G Protein-Coupled Signaling

Metabotropic_Pathway AZ Azetidine-2,4- dicarboxylic Acid mGluR Extracellular mGluR1/5 Intracellular AZ->mGluR:f0 Binds G_Protein Gq/11 Activation mGluR:f2->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 Second_Messengers IP3 and DAG Production PIP2->Second_Messengers Response Modulation of Intracellular Ca2+ and other effectors Second_Messengers->Response

Caption: Metabotropic signaling of azetidine-2,4-dicarboxylic acid.

In contrast, as an agonist at mGluR1/5, azetidine-2,4-dicarboxylic acid activates a G protein-coupled receptor.[7] This initiates an intracellular signaling cascade, typically involving the activation of phospholipase C (PLC), which leads to the production of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway has a slower onset and longer duration than ionotropic signaling and serves to modulate neuronal excitability and synaptic transmission.

Conclusion and Future Directions

The comparison between kainic acid and azetidine-2,4-dicarboxylic acid underscores a fundamental principle in pharmacology: subtle structural modifications can lead to profound shifts in receptor selectivity and functional activity. While kainic acid remains an indispensable tool for studying kainate receptor function and excitotoxicity, the distinct pharmacological profile of azetidine-2,4-dicarboxylic acid at metabotropic glutamate receptors highlights its potential as a scaffold for developing mGluR-selective ligands.

The conspicuous absence of data for azetidine-2,4-dicarboxylic acid at kainate receptors presents a clear avenue for future research. The experimental protocols detailed in this guide provide a robust framework for such an investigation. Determining the binding affinity and functional activity of this compound at the various kainate receptor subtypes would provide a more complete picture of its pharmacological profile and could reveal novel structure-activity relationships for this class of rigid glutamate analogs. Such studies are essential for the rational design of new therapeutic agents targeting the complex family of glutamate receptors.

References

  • Wikipedia. Kainic acid. [Link]

  • Fariello, R. G., et al. (1995). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 6(13), 1798-1800. [Link]

  • Ruiz, A., et al. (2005). High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling. The Journal of Neuroscience, 25(4), 875-884. [Link]

  • Manahan-Vaughan, D., et al. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 72(4), 999-1008. [Link]

  • ChemRxiv. (2024). Investigating the Mechanism of Kainate Receptor and Identifying its Inhibitors Using In-Silico Techniques. [Link]

  • Jane, D. E., et al. (2009). Kainate receptors: pharmacology, function and therapeutic potential. Neuropharmacology, 56(1), 90-113. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • Thomsen, C., et al. (1996). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 311(1), R1-R2. [Link]

  • Kumar, J., & Mayer, M. L. (2021). Structural biology of kainate receptors. Neuropharmacology, 190, 108511. [Link]

  • Wikipedia. G protein-coupled receptor. [Link]

  • Gangwar, A., et al. (2024). Structure and gating of kainate receptors. Frontiers in Molecular Neuroscience, 17, 1379410. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of Azetidine-2,4-dicarboxylic Acid (ADCA) as a Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and validation framework for Azetidine-2,4-dicarboxylic acid (ADCA), a conformationally constrained ana...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for Azetidine-2,4-dicarboxylic acid (ADCA), a conformationally constrained analog of glutamate. We will navigate the essential in vivo methodologies required to characterize its agonist activity at metabotropic glutamate receptors (mGluRs), offering a comparative perspective against other relevant compounds. This document is designed to move beyond a simple listing of protocols, delving into the causal reasoning behind experimental choices to ensure a robust and self-validating preclinical data package.

Introduction: Azetidine-2,4-dicarboxylic Acid - A Tale of Two Isomers and a Pivotal Target

Azetidine-2,4-dicarboxylic acid (ADCA) presents a fascinating case study in stereochemistry and pharmacological specificity. Unlike the toxic proline analog, azetidine-2-carboxylic acid[1][2], ADCA isomers exhibit activity at glutamate receptors, the primary excitatory neurotransmitter system in the central nervous system (CNS)[3]. The two principal isomers, cis- and trans-ADCA, display distinct pharmacological profiles. This guide will focus on the validation of the trans-isomer, often referred to as t-ADA, which has been identified as an agonist at metabotropic glutamate receptors (mGluRs)[4].

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission[5][6]. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and neurodegenerative diseases, making them a compelling target for therapeutic intervention[5][7][8]. The validation of a novel mGluR agonist like t-ADA in vivo is a critical step in assessing its therapeutic potential.

The In Vivo Validation Gauntlet: A Multi-Tiered Approach

A comprehensive in vivo validation of an mGluR agonist like t-ADA necessitates a multi-pronged approach, encompassing behavioral, neurochemical, and electrophysiological endpoints. This ensures a thorough understanding of the compound's effects from a systems level down to the cellular and synaptic level.

Foundational In Vivo Models: Selecting the Right Arena

The choice of animal model is paramount and should be guided by the therapeutic indication. Given the known involvement of mGluRs in psychiatric disorders, models of schizophrenia and anxiety are particularly relevant for assessing the potential of mGluR agonists[5][9].

  • Pharmacologically-Induced Hyperactivity Models (Schizophrenia): These models utilize psychostimulants like amphetamine or NMDA receptor antagonists such as phencyclidine (PCP) to induce hyperlocomotion in rodents, a behavioral phenotype analogous to the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperactivity is predictive of antipsychotic-like efficacy[9].

  • Fear-Potentiated Startle (Anxiety): This model assesses anxiolytic potential by measuring the potentiation of the acoustic startle reflex by a conditioned fear stimulus. Anxiolytic compounds are expected to reduce this potentiation[9].

  • Marble Burying Test (Anxiety/Obsessive-Compulsive Disorder): This assay is based on the natural tendency of mice to bury novel objects. A reduction in the number of marbles buried is indicative of anxiolytic or anti-compulsive effects[9].

Behavioral Assays: Quantifying the In Vivo Response

Once an appropriate model is selected, specific behavioral assays are employed to quantify the effects of t-ADA.

Behavioral AssaymGluR2/3 Agonist (e.g., LY404039)Expected Outcome with t-ADA (as a putative mGluR agonist)
Amphetamine-Induced HyperlocomotionAttenuation of hyperactivity[9]Attenuation of hyperactivity
Phencyclidine-Induced HyperlocomotionAttenuation of hyperactivity[9]Attenuation of hyperactivity
Fear-Potentiated StartleReduction in startle potentiation[9]Reduction in startle potentiation
Marble BuryingReduction in the number of marbles buried[9]Reduction in the number of marbles buried

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Acclimation: Individually house rodents in the testing chambers for at least 30 minutes to allow for habituation to the novel environment.

  • Baseline Activity: Record locomotor activity for 30-60 minutes to establish a baseline.

  • Compound Administration: Administer t-ADA or a vehicle control via the appropriate route (e.g., intraperitoneal, oral).

  • Pre-treatment Period: Allow for a pre-treatment period based on the pharmacokinetic profile of t-ADA.

  • Psychostimulant Challenge: Administer amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals.

  • Post-Challenge Monitoring: Record locomotor activity for 60-90 minutes following the amphetamine challenge.

  • Data Analysis: Quantify locomotor activity (e.g., distance traveled, beam breaks) and compare the effects of t-ADA to the vehicle control group. A significant reduction in amphetamine-induced hyperactivity in the t-ADA treated group indicates antipsychotic-like potential.

Delving Deeper: Neurochemical and Electrophysiological Validation

Behavioral assays provide a systems-level view of a compound's efficacy. However, to confirm target engagement and understand the underlying neurobiological mechanisms, neurochemical and electrophysiological studies are indispensable.

In Vivo Microdialysis: A Window into the Synapse

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals[10][11][12]. For an mGluR agonist, this technique can be used to assess its impact on glutamate and other neurotransmitter levels.

Experimental Protocol: In Vivo Microdialysis for Glutamate Measurement

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Compound Administration: Administer t-ADA systemically or locally through the microdialysis probe.

  • Post-Administration Collection: Continue to collect dialysate samples for a defined period after compound administration.

  • Sample Analysis: Analyze the dialysate samples for glutamate and other neurotransmitters using high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Data Analysis: Compare post-administration neurotransmitter levels to baseline levels to determine the effect of t-ADA.

In Vivo Electrophysiology: Listening to Neuronal Conversations

In vivo electrophysiology allows for the direct measurement of neuronal activity in response to pharmacological manipulation[13]. This technique can be used to assess how t-ADA modulates synaptic transmission and neuronal firing in relevant brain circuits.

Experimental Protocol: In Vivo Single-Unit Recording

  • Electrode Implantation: Surgically implant a microelectrode array into the target brain region.

  • Recovery: Allow the animal to recover from surgery.

  • Recording Session: Connect the implanted electrode to a recording system and identify single-unit activity.

  • Baseline Recording: Record the baseline firing rate and pattern of identified neurons.

  • Compound Administration: Administer t-ADA and record the changes in neuronal activity.

  • Data Analysis: Analyze the firing rate, burst firing, and other electrophysiological parameters to determine the effect of t-ADA on neuronal activity.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clear conceptual framework, the following diagrams illustrate the signaling pathway of metabotropic glutamate receptors and a typical in vivo validation workflow.

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate / t-ADA Glutamate / t-ADA mGluR mGluR Glutamate / t-ADA->mGluR Binds to G_Protein G-Protein mGluR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Kinases Protein Kinases Second_Messenger->Kinases Activate Ion_Channels Ion Channels Kinases->Ion_Channels Phosphorylate Cellular_Response Cellular Response (Modulation of Excitability, Synaptic Transmission) Kinases->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified signaling pathway of metabotropic glutamate receptors (mGluRs).

in_vivo_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation Model_Selection Select Animal Model (e.g., Schizophrenia, Anxiety) Compound_Prep Prepare t-ADA Formulation & Determine Dosing Regimen Model_Selection->Compound_Prep Behavioral_Testing Behavioral Assays (e.g., Hyperlocomotion, Fear Startle) Compound_Prep->Behavioral_Testing Neurochemical_Analysis In Vivo Microdialysis Compound_Prep->Neurochemical_Analysis Electrophysiology In Vivo Electrophysiology Compound_Prep->Electrophysiology Behavioral_Data Analyze Behavioral Endpoints Behavioral_Testing->Behavioral_Data Neurochemical_Data Quantify Neurotransmitter Levels Neurochemical_Analysis->Neurochemical_Data Electro_Data Analyze Neuronal Firing Electrophysiology->Electro_Data Integration Integrate & Interpret Findings Behavioral_Data->Integration Neurochemical_Data->Integration Electro_Data->Integration

Caption: A streamlined workflow for the in vivo validation of t-ADA.

Comparative Pharmacology: Benchmarking Against the Known

While t-ADA has shown agonist activity at mGluRs, it is important to compare its profile to other well-characterized compounds. The cis-isomer of ADCA, for instance, has been reported to interact with excitatory amino acid transporters (EAATs)[14], which are responsible for glutamate clearance from the synapse[15][16]. Furthermore, azetidine-2,3-dicarboxylic acid has been shown to have agonist activity at NMDA receptors[17][18].

CompoundPrimary Target(s)Reported In Vitro/In Vivo Effects
trans-Azetidine-2,4-dicarboxylic acid (t-ADA) Metabotropic Glutamate Receptors (mGluRs)[4]Agonist activity, particularly as a weak agonist at human mGlu2 receptors.[19] In vivo effects are not well-documented.
cis-Azetidine-2,4-dicarboxylic acid Excitatory Amino Acid Transporters (EAATs)[14]Inhibition of glutamate uptake.
Azetidine-2,3-dicarboxylic acid NMDA Receptors[17][18]Agonist activity at NMDA receptors.[17][18]
LY404039 mGluR2/3 Agonist[9]Attenuates hyperactivity in animal models of schizophrenia; anxiolytic-like effects.[9]

Conclusion: A Roadmap for Confident In Vivo Validation

The in vivo validation of Azetidine-2,4-dicarboxylic acid as a metabotropic glutamate receptor agonist is a multifaceted process that requires careful experimental design and a deep understanding of the underlying neurobiology. By employing a combination of behavioral, neurochemical, and electrophysiological techniques, researchers can build a comprehensive data package that not only validates the compound's agonist activity but also provides crucial insights into its therapeutic potential. The comparison with other relevant compounds and isomers is essential for defining its unique pharmacological profile and guiding future drug development efforts. This guide provides a robust framework for such an endeavor, emphasizing the importance of scientific rigor and a causally-driven experimental approach.

References

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • Favaron, M., Manev, R. M., Candeo, P., Arban, R., Gabellini, N., Kozikowski, A. P., & Manev, H. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967–970. [Link]

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110–117. [Link]

  • Rubini, P., Di Giorgio, R. M., De Luca, G., & Fariello, R. G. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Molecules, 27(19), 6589. [Link]

  • Blanke, F., & Jäschke, A. (2018). Immunohistochemical distribution of metabotropic glutamate receptor subtypes mGluR1b, mGluR2/3, mGluR4a and mGluR5 in human hippocampus. Brain Structure and Function, 223(4), 1937–1952. [Link]

  • Thomsen, C., Boel, E., & Suzdak, P. D. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 291(1), 65–69. [Link]

  • Fontana, A. C. (2000). The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes. Current Pharmaceutical Design, 6(10), 971–990. [Link]

  • Elmenhorst, D., Minuzzi, L., Aliaga, A., Rowley, J., Massarweh, G., Diksic, M., Bauer, A., & Rosa-Neto, P. (2010). In vivo and in vitro validation of reference tissue models for the mGluR(5) ligand [(11)C]ABP688. Journal of Cerebral Blood Flow and Metabolism, 30(8), 1538–1549. [Link]

  • Robbins, T. W., & Dalley, J. W. (2025). Agonism at mGluR2 receptors reduces dysfunctional checking on a rodent analogue of compulsive-like checking in obsessive compulsive disorder. Molecular Psychiatry. [Link]

  • He, N., Hoshi, M., & Kennedy, R. T. (2025). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ACS Chemical Neuroscience. [Link]

  • Kennedy, R. T. (2025). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ResearchGate. [Link]

  • Caicedo, A., & Roper, S. D. (2001). Physiological Evidence for Ionotropic and Metabotropic Glutamate Receptors in Rat Taste Cells. Journal of Neurophysiology, 85(5), 1962–1971. [Link]

  • Garaeva, A. A., & Tzingounis, A. V. (2019). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. International Journal of Molecular Sciences, 20(22), 5726. [Link]

  • Li, A., & Nattie, E. (2018). Immunohistochemical staining of mGluR1 and mGluR5 in rat CB.... ResearchGate. [Link]

  • Abraham, W. C., & Bear, M. F. (2019). Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus. Methods in Molecular Biology, 1913, 79–91. [Link]

  • Shi, Q., Chen, C., Wang, X., Xiao, K., Zhou, X., & Dong, X. P. (2021). Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Molecular Neuroscience, 14, 690244. [Link]

  • Acquas, E., & Di Chiara, G. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British Journal of Pharmacology, 172(13), 3236–3253. [Link]

  • Wieronska, J. M., & Pilc, A. (2013). Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end?. Frontiers in Cellular Neuroscience, 7, 13. [Link]

  • Ferrigno, A., Berardo, C., di Pasqua, L. G., Siciliano, V., & Vairetti, M. (2017). Selective Blockade of the Metabotropic Glutamate Receptor mGluR5 Protects Mouse Livers in In Vitro and Ex Vivo Models of Ischemia Reperfusion Injury. International Journal of Molecular Sciences, 18(11), 2292. [Link]

  • Walker, A. G., Wenthur, C. J., & Lindsley, C. W. (2020). Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS Chemical Neuroscience, 11(2), 199–213. [Link]

  • Manahan-Vaughan, D., & Reymann, K. G. (2020). Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2. eLife, 9, e53492. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glutamate transporter subfamily. [Link]

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 10(11), 1837–1844. [Link]

  • Marek, G. J. (2010). LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia. Current Opinion in Investigational Drugs, 11(7), 833–845. [Link]

  • Fekete, C., & Lechan, R. M. (2020). Immunohistochemical Evidence for Glutamatergic Regulation of Nesfatin-1 Neurons in the Rat Hypothalamus. International Journal of Molecular Sciences, 21(18), 6682. [Link]

  • Libri, V., Tizzano, M., & Constanti, A. (2001). Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex. British Journal of Pharmacology, 133(8), 1335–1344. [Link]

  • Hansen, H., & Schousboe, A. (1995). Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. Journal of Neuroscience Methods, 61(1-2), 107–112. [Link]

  • Grushevskyi, E. O., Kauk, M., & Lohse, M. J. (2022). Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. eLife, 11, e78709. [Link]

  • Stachowicz, K., & Chocyk, A. (2021). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Petr, G. T., & Anderson, C. M. (2016). Excitatory Amino Acid Transporters (EAATs) in Physiology and Disorders of the Central Nervous System. International Journal of Molecular Sciences, 17(12), 2005. [Link]

  • Musumeci, G., & Battaglia, G. (2021). Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression. International Journal of Molecular Sciences, 22(11), 5678. [Link]

  • He, N., Hoshi, M., & Kennedy, R. T. (2025). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ACS Chemical Neuroscience. [Link]

  • Rorick-Kehn, L. M., Johnson, B. G., Knitowski, K. M., Salhoff, C. R., Witkin, J. M., Perry, K. W., Griffey, K. I., Tizzano, J. P., Monn, J. A., McKinzie, D. L., & Schoepp, D. D. (2007). In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders. Psychopharmacology, 193(1), 121–136. [Link]

  • Contino, M., & Colabufo, N. A. (2019). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS Chemical Neuroscience, 10(6), 2736–2749. [Link]

Sources

Validation

A Tale of Two Analogs: A Comparative Guide to the Biological Effects of Azetidine-2,4-dicarboxylic Acid and Azetidine-2-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of chemical biology and pharmacology, structural analogs of endogenous molecules serve as powerful tools to dissect comple...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and pharmacology, structural analogs of endogenous molecules serve as powerful tools to dissect complex biological processes and as starting points for novel therapeutic agents. This guide provides a detailed comparative analysis of two such analogs: Azetidine-2,4-dicarboxylic acid and Azetidine-2-carboxylic acid. While both share the core azetidine ring, their distinct substitutions lead to profoundly different biological activities, engaging disparate cellular pathways and yielding unique toxicological and pharmacological profiles. This document will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their investigation, offering a comprehensive resource for researchers in the field.

Introduction: Structural Divergence Dictates Biological Fate

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that acts as a structural mimic of L-proline.[1][2] Its four-membered ring structure, in contrast to proline's five-membered ring, is the key to its primary biological effect: erroneous incorporation into proteins.[1] This misincorporation leads to a cascade of cellular stress responses, making Aze a valuable tool for studying protein quality control and a compound with notable toxicity.[1][3]

In contrast, Azetidine-2,4-dicarboxylic acid (ADA) is a rigid analog of the excitatory neurotransmitter L-glutamate. The presence of a second carboxylic acid group dramatically shifts its biological target from the translational machinery to the complex network of glutamatergic signaling. The stereochemistry of ADA isomers (cis- and trans-) further refines their activity, allowing for selective interaction with various glutamate receptor subtypes and transporters.

This guide will now explore the distinct biological consequences of these structural differences, providing a framework for understanding and experimentally probing their effects.

Section 1: Azetidine-2-carboxylic Acid: The Deceptive Proline Mimic

The primary mechanism of action for Azetidine-2-carboxylic acid is its misincorporation into nascent polypeptide chains in place of proline.[3][4] This event, driven by the ability of prolyl-tRNA synthetase to recognize and activate Aze, has significant downstream consequences for protein structure and cellular homeostasis.[5]

Induction of Protein Misfolding and Endoplasmic Reticulum (ER) Stress

The substitution of the larger, more flexible proline with the smaller, more rigid azetidine ring disrupts the normal secondary and tertiary structure of proteins, particularly those rich in proline, such as collagen.[4][6] This leads to protein misfolding and the accumulation of aberrant proteins within the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[3]

Experimental evidence from studies on BV2 microglial cells demonstrates that exposure to Aze leads to a significant upregulation of key ER stress markers.[7] This cellular stress cascade is a central tenet of Aze's toxicity.

Pro-inflammatory and Pro-apoptotic Effects

The induction of ER stress by Azetidine-2-carboxylic acid can ultimately lead to programmed cell death, or apoptosis.[8][9] Studies have shown that Aze treatment in BV2 microglial cells results in a concentration-dependent decrease in cell viability and an increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2.[8][9] Furthermore, Aze exposure promotes a pro-inflammatory phenotype in these immune cells of the central nervous system, characterized by a robust release of nitric oxide and increased expression of pro-inflammatory markers such as IL-1β and IL-6.[8][9]

Inhibition of Collagen Synthesis

Given its structural similarity to proline, a major constituent of collagen, Azetidine-2-carboxylic acid significantly impacts collagen synthesis and maturation.[4] By being incorporated into procollagen chains, it inhibits the formation of the stable triple helix, a critical step in collagen fibril assembly.[6][10] This leads to the accumulation of non-functional, under-hydroxylated collagen precursors within the cell.

Quantitative Data Summary: Biological Effects of Azetidine-2-carboxylic Acid

Biological EffectCell TypeConcentrationObservationReference
Reduced Cell ViabilityBV2 microglia>1000 µMSignificant decrease in cell viability[8][9]
Increased Nitric Oxide ReleaseBV2 microglia>500 µMDose-dependent increase in NO production[8][9]
Upregulation of Pro-inflammatory Genes (IL-6)BV2 microglia1000 µMSignificant increase in IL-6 mRNA expression[7]
Increased BAX/Bcl2 RatioBV2 microglia>1000 µMIndicative of apoptosis induction[8][9]
Inhibition of Root GrowthArabidopsis thalianaIC50 = 5.3 µM ± 0.6Potent inhibition of plant growth[11]

Section 2: Azetidine-2,4-dicarboxylic Acid: A Modulator of Glutamatergic Signaling

Azetidine-2,4-dicarboxylic acid, with its two carboxyl groups, acts as a constrained analog of glutamate, the primary excitatory neurotransmitter in the central nervous system. Its biological effects are mediated through interactions with glutamate receptors and transporters, with stereoisomers exhibiting distinct pharmacological profiles.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

The trans-isomer of Azetidine-2,4-dicarboxylic acid has been shown to act as an agonist at specific metabotropic glutamate receptors. In cell lines expressing mGluR1 or mGluR5, trans-ADA stimulated phosphoinositide hydrolysis, a hallmark of Gq-coupled mGluR activation.[4]

Activity at N-Methyl-D-Aspartate (NMDA) Receptors

The stereoisomers of Azetidine-2,3-dicarboxylic acid (a close structural relative) have been characterized at NMDA receptors, revealing a complex pharmacology. For instance, L-trans-ADC displays the highest agonist potency at the NR1/NR2D subtype. In contrast, D-cis-ADC acts as a partial agonist at NR1/NR2C and NR1/NR2D receptors. This highlights the stereospecificity of these interactions.

Effects on Glutamate Transport

As a glutamate analog, Azetidine-2,4-dicarboxylic acid can also interact with excitatory amino acid transporters (EAATs). While specific inhibitory constants for ADA isomers are not as widely reported as for other glutamate analogs, its structural similarity suggests a potential for competitive inhibition of glutamate uptake, which could lead to altered synaptic transmission.

Quantitative Data Summary: Glutamatergic Activity of Azetidine-2,4-dicarboxylic Acid Isomers

CompoundReceptor SubtypeActivityPotency (EC50 / Ki)Reference
trans-Azetidine-2,4-dicarboxylic acidmGluR1AgonistEC50 = 189.4 ± 6.4 µM[4]
trans-Azetidine-2,4-dicarboxylic acidmGluR5AgonistEC50 = 32.2 ± 8.3 µM[4]
(2S,4S)-Azetidine-2,4-dicarboxylic acidhuman mGlu2Weak Agonist-[8]
(2R,4R)-Azetidine-2,4-dicarboxylic acidhuman mGlu2Inactive-[8]
L-trans-Azetidine-2,3-dicarboxylic acidNR1/NR2DAgonistEC50 = 50 µM[1]
D-cis-Azetidine-2,3-dicarboxylic acidNR1/NR2DPartial AgonistEC50 = 230 µM[1]

Section 3: Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Assessment of Azetidine-2-carboxylic Acid-Induced Cytotoxicity (MTT Assay)

This protocol is adapted from studies on BV2 microglial cells.[8][9]

  • Cell Seeding: Plate BV2 microglial cells in a 96-well plate at a density of 2 x 10^4 cells per well and culture until they reach approximately 80% confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of Azetidine-2-carboxylic acid (e.g., 0, 125, 250, 500, 1000, and 2000 µM).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Western Blot Analysis of ER Stress Markers

This protocol is based on the investigation of ER stress induced by Azetidine-2-carboxylic acid.[7]

  • Cell Lysis: After treatment with Azetidine-2-carboxylic acid, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., ATF6, PERK, IRE1α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Radioligand Binding Assay for Glutamate Receptor Activity

This is a general protocol for assessing the binding of Azetidine-2,4-dicarboxylic acid isomers to glutamate receptors.

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the glutamate receptor subtype of interest.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the receptor (e.g., [3H]CGP39653 for NMDA receptors), and varying concentrations of the unlabeled Azetidine-2,4-dicarboxylic acid isomer.

  • Incubation: Incubate the reaction mixture at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the Azetidine-2,4-dicarboxylic acid isomer that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Section 4: Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Azetidine-2-carboxylic_Acid_Pathway cluster_extracellular Extracellular cluster_cell Cell Aze_ext Azetidine-2- carboxylic acid Pro_tRNA_synthetase Prolyl-tRNA Synthetase Aze_ext->Pro_tRNA_synthetase Uptake Ribosome Ribosome Pro_tRNA_synthetase->Ribosome Charges tRNAPro with Aze Misfolded_Protein Misfolded Protein (Aze-containing) Ribosome->Misfolded_Protein Protein Synthesis ER Endoplasmic Reticulum Misfolded_Protein->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR ER Stress Apoptosis Apoptosis UPR->Apoptosis Inflammation Inflammation (e.g., IL-6, NO) UPR->Inflammation

Figure 1: Cellular mechanism of Azetidine-2-carboxylic acid toxicity.

Azetidine-2,4-dicarboxylic_Acid_Pathway cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Terminal / Glia ADA Azetidine-2,4- dicarboxylic acid mGluR mGlu Receptor ADA->mGluR Agonist/Antagonist NMDAR NMDA Receptor ADA->NMDAR Agonist/Antagonist EAAT Glutamate Transporter (EAAT) ADA->EAAT Inhibition Signaling Intracellular Signaling mGluR->Signaling NMDAR->Signaling

Figure 2: Neuronal targets of Azetidine-2,4-dicarboxylic acid.

Experimental_Workflow cluster_Aze Azetidine-2-carboxylic acid cluster_ADA Azetidine-2,4-dicarboxylic acid Compound Test Compound (Aze or ADA) Cell_Culture Cell Culture (e.g., Neurons, Glia, Fibroblasts) Compound->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT WB Western Blot (ER Stress) Treatment->WB Collagen_Assay Collagen Assay (Hydroxyproline) Treatment->Collagen_Assay Binding_Assay Radioligand Binding (Receptor Affinity) Treatment->Binding_Assay Functional_Assay Functional Assay (e.g., Ca2+ imaging) Treatment->Functional_Assay Uptake_Assay Glutamate Uptake Assay Treatment->Uptake_Assay

Figure 3: Comparative experimental workflow.

Conclusion

Azetidine-2-carboxylic acid and Azetidine-2,4-dicarboxylic acid serve as compelling examples of how subtle molecular modifications can lead to vastly different biological outcomes. Azetidine-2-carboxylic acid's role as a proline mimic provides a powerful model for studying proteotoxicity, with implications for understanding diseases associated with protein misfolding and for the development of novel anti-proliferative agents. Its pro-inflammatory and apoptotic effects warrant careful consideration in toxicological assessments.

Conversely, Azetidine-2,4-dicarboxylic acid and its isomers offer a toolkit for probing the intricacies of glutamatergic neurotransmission. Their stereospecific interactions with various glutamate receptors and potential effects on transporters make them valuable pharmacological probes for dissecting the roles of specific receptor subtypes in health and disease, and for the development of therapeutics for neurological and psychiatric disorders.

By understanding the distinct mechanisms of action and employing the appropriate experimental methodologies outlined in this guide, researchers can effectively leverage these two azetidine derivatives to advance our knowledge of fundamental biological processes and to explore new avenues for therapeutic intervention.

References

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link][8][9]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I... PubMed. [Link][4]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link][3]

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia. [Link][1][2]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed. PubMed. [Link][9]

  • Azetidine 2 carboxylic acid – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link][6]

  • Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed. PubMed. [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - MDPI. MDPI. [Link][7]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants | bioRxiv. bioRxiv. [Link][11]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - ResearchGate. ResearchGate. [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia. [Link]

  • Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - NIH. National Institutes of Health. [Link][10]

  • Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed. PubMed. [Link]

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed. PubMed. [Link]

  • Enhancement of tumor immunogenicity by the introduction of non-proteinogenic amino acid azetidine-2-carboxylic acid - Taylor & Francis. Taylor & Francis Online. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. PubMed. [Link]

Sources

Comparative

A Comprehensive Guide to the Structural Confirmation of Synthetic Azetidine-2,4-dicarboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, techni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for confirming the structure of synthetic Azetidine-2,4-dicarboxylic acid, a crucial scaffold in medicinal chemistry. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative approach.

Azetidine carboxylic acids are significant building blocks for various biologically active compounds and peptides.[1] Specifically, L-azetidine-2-carboxylic acid, a proline analog, is known to inhibit collagen synthesis and possesses anti-angiogenic properties.[2] Given the potential for isomeric products during synthesis, a multi-faceted analytical approach is not just recommended, but essential for absolute structural verification.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can unequivocally confirm the structure of a novel compound. Instead, a synergistic combination of methods provides orthogonal data points that, when taken together, build an unassailable structural proof. The following sections detail the roles of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance techniques in the structural elucidation of Azetidine-2,4-dicarboxylic acid.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the initial and most crucial step to confirm the elemental composition of your synthetic product. For Azetidine-2,4-dicarboxylic acid (C₅H₇NO₄), the expected exact mass provides the first piece of evidence that the desired molecule has been formed.

Trustworthiness: By comparing the experimentally measured mass to the theoretically calculated mass with a high degree of accuracy (typically <5 ppm), we can confidently determine the molecular formula. This technique is self-validating as a significant deviation from the expected mass would immediately indicate the presence of impurities or an incorrect product.

Parameter Expected Value for C₅H₇NO₄ Significance
Molecular Formula C₅H₇NO₄Confirms the constituent atoms.
Calculated Exact Mass 145.0375The theoretical mass to which the experimental value is compared.
Observed Ion (e.g., [M+H]⁺) 146.0448The protonated molecular ion, which is commonly observed.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified synthetic product (approximately 1 mg) in a suitable solvent (e.g., methanol, water with 0.1% formic acid) to a final concentration of ~1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

  • Data Analysis: Compare the measured m/z of the most abundant ion with the calculated exact mass for the protonated form of Azetidine-2,4-dicarboxylic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.[3] For Azetidine-2,4-dicarboxylic acid, the key is to identify the characteristic vibrations of the carboxylic acid and the secondary amine within the azetidine ring.

Trustworthiness: The presence of characteristic absorption bands provides a rapid and reliable confirmation of the key functional moieties. The absence of unexpected peaks also helps to rule out the presence of functional group isomers or residual starting materials.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Secondary Amine)3400-3250 (medium)Stretching
C=O (Carboxylic Acid)1725-1700Stretching
C-N1250-1020Stretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with finely ground potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy, particularly a combination of 1D and 2D experiments, is the most powerful tool for the complete structural elucidation of organic molecules.[4] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. For a molecule like Azetidine-2,4-dicarboxylic acid, where subtle differences in chemical shifts can distinguish between isomers, a comprehensive NMR analysis is non-negotiable.

1D NMR: ¹H and ¹³C Spectra

Trustworthiness: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. Together, they provide a fundamental picture of the molecule's structure.

Expected ¹H NMR Resonances (in D₂O):

  • H2: A triplet, due to coupling with the two H3 protons.

  • H3: A multiplet, due to coupling with H2 and H4.

  • H4: A triplet, due to coupling with the two H3 protons.

  • NH: May be a broad singlet or exchange with the solvent.

Expected ¹³C NMR Resonances (in D₂O):

  • Two signals in the carbonyl region (~170-180 ppm) for the two carboxylic acid carbons.

  • Three signals in the aliphatic region for the C2, C3, and C4 carbons of the azetidine ring.

2D NMR: COSY, HSQC, and HMBC for Unambiguous Assignments

Expertise & Experience: While 1D NMR provides a good initial picture, 2D NMR techniques are essential to definitively connect the atoms and build the molecular structure piece by piece.[5]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[6] This is crucial for tracing the proton connectivity around the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for confirming the positions of the carboxylic acid groups by observing correlations from the ring protons to the carbonyl carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz is recommended).

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters for the best resolution and sensitivity.

  • Data Analysis:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns in the ¹H NMR spectrum to deduce proton-proton coupling.

    • Use the COSY spectrum to confirm the H2-H3-H4 spin system.

    • Use the HSQC spectrum to assign the C2, C3, and C4 signals.

    • Critically, use the HMBC spectrum to confirm the connectivity of the carboxylic acid groups. For example, a correlation between H2 and the C2-carboxyl carbon, and between H4 and the C4-carboxyl carbon, would definitively confirm the 2,4-disubstitution pattern.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical flow of experiments for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Final Confirmation Synthesis Synthetic Product HRMS HRMS (Confirm Molecular Formula) Synthesis->HRMS FTIR FT-IR (Identify Functional Groups) Synthesis->FTIR NMR_1D 1D NMR (¹H, ¹³C) (Basic Framework) Synthesis->NMR_1D Structure_Confirmed Structure Confirmed: Azetidine-2,4-dicarboxylic acid HRMS->Structure_Confirmed FTIR->Structure_Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) NMR_1D->NMR_2D NMR_2D->Structure_Confirmed

Workflow for Structural Confirmation
Key 2D NMR Correlations

This diagram highlights the critical 2D NMR correlations that would confirm the structure of Azetidine-2,4-dicarboxylic acid.

G cluster_mol Azetidine-2,4-dicarboxylic acid cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) mol Structure with numbered positions H2_cosy H2 H3_cosy H3 H2_cosy->H3_cosy J H4_cosy H4 H3_cosy->H4_cosy J H2_hmbc H2 C2_COOH C2-COOH H2_hmbc->C2_COOH ³J H4_hmbc H4 C4_COOH C4-COOH H4_hmbc->C4_COOH ³J

Key COSY and HMBC Correlations

Conclusion

The structural confirmation of synthetic molecules like Azetidine-2,4-dicarboxylic acid demands a rigorous and multi-faceted analytical approach. By systematically employing high-resolution mass spectrometry, FT-IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, researchers can build an unassailable body of evidence to support their synthetic claims. This guide provides not just the "what" and "how," but the critical "why" behind each experimental choice, empowering scientists to confidently and accurately characterize their novel chemical entities.

References

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd.[Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Gołębiowski, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1083. [Link]

  • Goeller, G. (1998). The conformational analysis of peptides using Fourier transform IR spectroscopy. Cellular and Molecular Life Sciences, 54(2), 101-110. [Link]

Sources

Validation

cross-reactivity of Azetidine-2,4-dicarboxylic acid at glutamate receptor subtypes

Azetidine-2,4-dicarboxylic acid (A-2,4-DA) is a conformationally restricted analog of the neurotransmitter glutamate. Its rigid four-membered ring structure provides a valuable tool for neuroscientists to probe the disti...

Author: BenchChem Technical Support Team. Date: February 2026

Azetidine-2,4-dicarboxylic acid (A-2,4-DA) is a conformationally restricted analog of the neurotransmitter glutamate. Its rigid four-membered ring structure provides a valuable tool for neuroscientists to probe the distinct pharmacological properties of various glutamate receptor subtypes. This guide offers a comparative analysis of the cross-reactivity of A-2,4-DA, focusing on its interactions with both ionotropic and metabotropic glutamate receptors, and provides insights into the experimental methodologies used to determine its activity.

An Overview of Glutamate Receptor Families

Glutamate receptors are fundamental to excitatory neurotransmission in the central nervous system and are broadly classified into two main superfamilies: ionotropic and metabotropic receptors.[1][2]

  • Ionotropic Glutamate Receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission. They are further divided into three subtypes based on their selective agonists:

    • N-methyl-D-aspartate (NMDA) receptors

    • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors

    • Kainate receptors

  • Metabotropic Glutamate Receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability over a slower time course.[2] They are categorized into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.[3]

The unique structural constraints of A-2,4-DA allow for differential interactions with the binding pockets of these receptor subtypes, making it a subject of significant research interest.

Comparative Pharmacological Profile of trans-Azetidine-2,4-dicarboxylic acid (t-ADA)

The majority of published research has focused on the trans-isomer of A-2,4-DA, often referred to as t-ADA. The stereochemistry of the molecule is a critical determinant of its pharmacological activity.

Ionotropic Glutamate Receptors (iGluRs)

NMDA Receptors: Experimental evidence suggests that t-ADA has limited direct activity at NMDA receptors. Patch-clamp studies have shown that t-ADA does not facilitate NMDA-induced currents or elicit non-specific currents, even at concentrations up to 500 μM.[4] This indicates a lack of significant agonist or positive allosteric modulatory effects at these receptor sites. Furthermore, while t-ADA has been shown to be involved in long-term potentiation (LTP), its action appears to bypass the typical NMDA receptor-dependent mechanisms.[4]

AMPA and Kainate Receptors: Currently, there is a scarcity of specific data in the public domain detailing the activity of trans-Azetidine-2,4-dicarboxylic acid at AMPA and Kainate receptor subtypes. The focus of research has predominantly been on its effects on metabotropic receptors.

Metabotropic Glutamate Receptors (mGluRs)

trans-Azetidine-2,4-dicarboxylic acid has been identified primarily as an agonist at metabotropic glutamate receptors, although its activity varies significantly across the different subtypes.

Group I mGluRs (mGlu1 and mGlu5): Functional assays measuring phosphoinositide (PI) hydrolysis, a hallmark of Group I mGluR activation, have demonstrated that t-ADA acts as an agonist at both mGlu1 and mGlu5 receptors.[4] In cell lines expressing these human receptors, t-ADA stimulated PI hydrolysis with the following potencies:

  • mGlu1: EC₅₀ of 189.4 ± 6.4 μM

  • mGlu5: EC₅₀ of 32.2 ± 8.3 μM[4]

However, other studies have reported conflicting results. For instance, one study found that in cells expressing human mGlu1b or mGlu5a receptors, neither the (2S,4S) nor the (2R,4R) enantiomer of t-ADA had any agonist or antagonist effects.[5] Another early study using primary cultures of cerebellar granule neurons suggested that while t-ADA stimulated IP formation, it likely acted on a subtype different from mGluR1, as it failed to produce a response in HEK293 cells transfected with mGluR1.[6] These discrepancies may arise from differences in the experimental systems used, such as cell lines, receptor splice variants, and assay conditions.

Group II mGluRs (mGlu2 and mGlu3): The activity of t-ADA at Group II mGluRs is enantiomer-specific. In Chinese hamster ovary (CHO) cells expressing human mGlu2 receptors, the (2S,4S)-enantiomer of t-ADA was found to be a weak agonist, causing a 33 ± 3% inhibition of forskolin-stimulated cAMP accumulation at a concentration of 500 μM.[5] In contrast, the (2R,4R)-enantiomer was inactive at this receptor subtype.[5]

Group III mGluRs (mGlu4, mGlu6, mGlu7, mGlu8): Studies on human mGlu4a receptors expressed in CHO cells showed that neither enantiomer of t-ADA (at 500 μM) had a significant agonistic effect, failing to inhibit forskolin-stimulated cAMP levels.[5]

Summary of trans-Azetidine-2,4-dicarboxylic acid Activity

Receptor SubtypeActivityPotency (EC₅₀/IC₅₀)Experimental SystemReference
NMDA No significant direct agonism or modulation-Patch-clamp on unspecified cells[4]
mGlu1 Agonist189.4 ± 6.4 μMCell lines expressing mGlu1[4]
No agonist or antagonist effect-CHO cells (hMCR1b)[5]
mGlu5 Agonist32.2 ± 8.3 μMCell lines expressing mGlu5[4]
No agonist or antagonist effect-L cells (hMCR5a)[5]
mGlu2 Weak Agonist ((2S,4S)-enantiomer)- (33% inhibition at 500 μM)CHO cells (hMCR2)[5]
Inactive ((2R,4R)-enantiomer)-CHO cells (hMCR2)[5]
mGlu4 No significant agonist effect-CHO cells (hMCR4a)[5]

Key Experimental Methodologies

The characterization of A-2,4-DA's activity at glutamate receptors relies on a suite of specialized experimental techniques. The choice of methodology is critical for elucidating the specific nature of the drug-receptor interaction, be it binding affinity, functional agonism or antagonism, or modulation of ion flow.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a cornerstone technique for studying the properties of ion channels and receptors that can be expressed in the large oocytes of the Xenopus laevis frog.[7]

Rationale: The large size of the oocyte allows for stable impalement with two microelectrodes—one to measure the membrane potential and one to inject current. This setup enables the experimenter to "clamp" the membrane voltage at a desired level and record the currents generated by the opening and closing of expressed ion channels in response to a drug application.[8] It is particularly useful for characterizing the activity of iGluR subtypes.

Workflow:

  • Preparation of Oocytes: Oocytes are surgically harvested from a female Xenopus frog and treated with collagenase to remove the follicular cell layer.

  • Receptor Expression: cRNA encoding the specific glutamate receptor subunits of interest is injected into the oocyte cytoplasm. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a buffer solution.[9]

    • Two glass microelectrodes, filled with a conductive salt solution (e.g., 3M KCl), are inserted into the oocyte.[10]

    • The voltage-clamp amplifier is used to set a holding potential (e.g., -60 mV).[10]

    • The compound of interest (e.g., t-ADA) is applied to the oocyte via the perfusion system at various concentrations.

    • The resulting electrical currents flowing across the membrane are recorded and analyzed to determine the effect of the compound.

TEVC_Workflow cluster_prep Preparation cluster_record Recording Harvest Harvest Oocytes Inject Inject Receptor cRNA Harvest->Inject Incubate Incubate (2-7 days) Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Expressed Receptor Impale Impale with Two Electrodes Place->Impale Clamp Voltage Clamp Impale->Clamp Apply Apply t-ADA Clamp->Apply Record Record Current Apply->Record

Two-Electrode Voltage Clamp (TEVC) experimental workflow.

Phosphoinositide (PI) Hydrolysis Assay

This biochemical assay is used to measure the activation of Gq-coupled GPCRs, such as the Group I mGluRs (mGlu1 and mGlu5).

Rationale: Activation of these receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). By measuring the accumulation of inositol phosphates, one can quantify the functional response to an agonist.[11][12]

Workflow:

  • Cell Culture and Labeling: Cells expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells) are cultured. They are then incubated with a radiolabeled precursor, typically [³H]myo-inositol, which is incorporated into the cell membrane phospholipids.[13]

  • Agonist Stimulation: The cells are washed to remove excess radiolabel and then incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits the enzymes that break down inositol phosphates, allowing them to accumulate within the cell. The agonist (e.g., t-ADA) is then added at various concentrations.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted from the cell lysate.

  • Quantification: The extracted inositol phosphates are separated using anion-exchange chromatography, and the amount of radioactivity in the inositol phosphate fractions is measured using a scintillation counter.[13]

  • Data Analysis: The amount of radioactivity is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ value can be determined.

PI_Assay_Workflow cluster_Gq Gq Signaling Pathway cluster_assay Assay Steps Agonist t-ADA mGluR Group I mGluR Agonist->mGluR Binds Gq Gq Protein mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Accumulates) PIP2->IP3 Label 1. Label cells with [3H]myo-inositol Stimulate 2. Stimulate with t-ADA (in presence of LiCl) Label->Stimulate Extract 3. Extract Inositol Phosphates (IPs) Stimulate->Extract Quantify 4. Quantify [3H]IPs via Scintillation Counting Extract->Quantify

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of Azetidine-2,4-dicarboxylic Acid Derivatives

An Objective Comparison of Performance Against Established Glutamate Transporter Modulators In the landscape of neuropharmacology, the modulation of glutamatergic neurotransmission remains a cornerstone of therapeutic st...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Performance Against Established Glutamate Transporter Modulators

In the landscape of neuropharmacology, the modulation of glutamatergic neurotransmission remains a cornerstone of therapeutic strategy for a host of neurological disorders. Excitatory Amino Acid Transporters (EAATs) are critical regulators of this system, responsible for clearing glutamate from the synaptic cleft and preventing the excitotoxic cascade that underlies many neurodegenerative diseases.[1] Azetidine-2,4-dicarboxylic acid (ADCA) derivatives have emerged as a promising class of rigid glutamate analogs designed to interact with these transporters.

This guide provides an in-depth, technical comparison of the in vitro validation of novel ADCA derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols and the causal reasoning behind experimental choices. We will compare ADCA derivatives against established, non-selective EAAT inhibitors like L-threo-3-hydroxyaspartic acid (THA) and selective inhibitors where applicable, providing the experimental framework to rigorously assess their potential.

The Central Hypothesis: Targeting EAATs to Mitigate Excitotoxicity

The primary mechanism of action for many ADCA derivatives is the modulation of EAATs. These transporters, particularly subtypes EAAT1 and EAAT2, are crucial for maintaining low extracellular glutamate concentrations.[2] Dysfunction or loss of these transporters is implicated in diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1] By inhibiting glutamate uptake, ADCA derivatives can, paradoxically, be used as tools to study the consequences of transporter failure. Conversely, identifying derivatives that enhance transporter function is a key therapeutic goal.

The validation of these compounds hinges on a series of well-designed in vitro assays that quantify their interaction with EAATs and assess their functional consequences on neuronal health.

cluster_0 Glutamate Homeostasis & Excitotoxicity Glutamate_Release Synaptic Glutamate Release EAATs EAATs (e.g., EAAT1, EAAT2) Glutamate_Release->EAATs Cleared by Postsynaptic_Receptors Postsynaptic Receptors (NMDA, AMPA) Glutamate_Release->Postsynaptic_Receptors Activates EAATs->Postsynaptic_Receptors Reduces Activation Ca_Influx Excessive Ca2+ Influx Postsynaptic_Receptors->Ca_Influx Leads to Neuronal_Damage Neuronal Damage & Apoptosis Ca_Influx->Neuronal_Damage Triggers ADCA_Derivatives ADCA Derivatives (Test Compounds) ADCA_Derivatives->EAATs Modulates

Caption: Signaling pathway of glutamate excitotoxicity and the modulatory role of ADCA derivatives on EAATs.

Part 1: Primary Validation - Quantifying Transporter Inhibition

The foundational assay for validating any putative EAAT modulator is the direct measurement of substrate uptake. The gold-standard method utilizes a radiolabeled substrate, typically [³H]-D-aspartate, which is a non-metabolized analogue of L-glutamate transported by EAATs.[3]

Gold Standard: [³H]-D-Aspartate Uptake Assay

This assay provides a robust and quantitative measure of a compound's ability to inhibit glutamate transport. The causality is direct: if an ADCA derivative inhibits EAATs, the amount of radiolabeled substrate taken up by cells expressing these transporters will decrease in a dose-dependent manner.

Experimental Rationale:

  • Cell System: HEK293 cells stably expressing a single human EAAT subtype (e.g., hEAAT1 or hEAAT2) are ideal. This allows for the determination of subtype selectivity, a critical parameter for therapeutic development.[4] Primary astrocyte cultures can also be used to assess activity in a more physiologically relevant context.[5]

  • Substrate: [³H]-D-aspartate is used because it is transported but not metabolized, ensuring that the measured radioactivity directly corresponds to transport activity.[3]

  • Controls:

    • Negative Control: Vehicle-treated cells (e.g., DMSO) represent 100% transporter activity.

    • Positive Control: A known, potent non-selective inhibitor, such as L-threo-3-hydroxyaspartic acid (THA or L-THA), is used to define 0% specific uptake.[3][5] This control is crucial for calculating the specific inhibition of the test compounds.

  • Cell Plating: Seed HEK293-hEAATx cells into 24- or 96-well plates at a density that achieves ~90% confluency on the day of the assay (e.g., 30,000-50,000 cells/well for a 24-well plate).[3]

  • Preparation: On the day of the assay, place the plate on a 37°C water bath. Aspirate the culture medium.

  • Washing: Gently wash the cells three times with pre-warmed Na⁺-containing Krebs buffer (e.g., 25 mM HEPES pH 7.4, 120 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄).[3]

  • Pre-incubation: Add Krebs buffer containing various concentrations of the ADCA derivative (or vehicle/positive control) to the wells. Incubate for 15-30 minutes at 37°C.[6]

  • Initiation of Uptake: Initiate the transport reaction by adding the substrate solution, which is Krebs buffer containing a fixed concentration of [³H]-D-aspartate (e.g., 50 nM) and the respective compounds.[3]

  • Incubation: Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.[3] This duration must be within the linear range of uptake for the cell system used.

  • Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Na⁺-free Krebs buffer (where NaCl is replaced by choline chloride).[3] The cold temperature and lack of sodium immediately halt the transport process.

  • Lysis: Lyse the cells by adding ice-cold 0.1 N NaOH to each well and incubating for at least 30 minutes.[3]

  • Quantification: Transfer an aliquot of the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3][6]

  • Normalization: Use an aliquot of the lysate for protein quantification (e.g., Bradford or BCA assay) to normalize the uptake values to the amount of protein per well.[3]

Alternative: Fluorescence-Based Assays

While radiolabeled assays are the gold standard, they are low-throughput and generate radioactive waste. Fluorescence-based methods offer a higher-throughput alternative, though they may be less direct.[7] These assays can monitor conformational changes in the transporter or changes in intracellular ion concentrations linked to transporter activity.[7][8] Genetically encoded glutamate sensors like iGluSnFR can also be used to visualize glutamate clearance from the extracellular space in real-time.[9]

Causality and Limitations: These methods are often secondary validation tools. A change in fluorescence must be carefully validated to ensure it is a direct consequence of transport inhibition and not an off-target effect of the compound.[7]

Part 2: Functional Validation - Assessing Neuroprotective Efficacy

Demonstrating direct inhibition of EAATs is the first step. The second, and arguably more therapeutically relevant step, is to determine if this modulation translates into a functional effect, such as protecting neurons from excitotoxicity.

Glutamate Excitotoxicity Assay

This cell-based assay models the neurotoxic conditions found in various pathologies. The principle is to challenge primary neurons with a high concentration of glutamate and measure the ability of the test compound to prevent subsequent cell death.[10][11]

Experimental Rationale:

  • Cell System: Primary cortical or hippocampal neurons are the preferred model, as they represent the target cells for neuroprotection.[11][12]

  • Insult: A high, but sub-maximal, concentration of glutamate (e.g., 100-250 µM) is applied to induce cell death.[12][13]

  • Measurement: Cell viability is assessed 24 hours post-insult using various methods.[10]

    • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. Increased LDH signifies loss of membrane integrity and cell death.[11][14]

    • Metabolic Assays (MTT/MTS): Measures the metabolic activity of living cells. A decrease in signal indicates cell death.

    • Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification via microscopy.

  • Cell Culture: Culture primary neurons (e.g., from E18 rat embryos) for at least 10-14 days in vitro to allow for mature synaptic connections to form.

  • Pre-treatment: Incubate the neuronal cultures with various concentrations of the ADCA derivative or a known neuroprotective agent (e.g., Memantine) for 24 hours.[10][12]

  • Glutamate Insult: Add a toxic concentration of L-glutamate to the wells (except for the vehicle control wells).

  • Incubation: Co-incubate the cells with the compound and glutamate for 24 hours.[10]

  • Assessment of Viability:

    • For LDH Assay: Collect an aliquot of the culture supernatant. Add the LDH reaction mixture according to the manufacturer's protocol and measure absorbance.

    • For Metabolic Assays: Remove the medium, add the reagent (e.g., MTT), incubate, solubilize the formazan product, and measure absorbance.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated cells (0% protection) and vehicle-treated cells (100% viability).

cluster_1 In Vitro Validation Workflow Start Synthesized ADCA Derivative Primary_Assay Primary Screen: [3H]-D-Aspartate Uptake Assay in EAAT-expressing cells Start->Primary_Assay Determine_IC50 Determine IC50 & Selectivity Profile Primary_Assay->Determine_IC50 Secondary_Assay Functional Screen: Glutamate Excitotoxicity Assay in Primary Neurons Determine_IC50->Secondary_Assay Potent & Selective Compounds Inactive Inactive/ Non-selective Determine_IC50->Inactive Inactive or Non-selective Determine_EC50 Determine Neuroprotective EC50 Secondary_Assay->Determine_EC50 Hit_Compound Validated Hit Compound Determine_EC50->Hit_Compound Protective Effect Toxic Toxic/ No Protection Determine_EC50->Toxic No Protective Effect

Caption: A typical screening cascade for the in vitro validation of novel ADCA derivatives.

Part 3: Comparative Data Analysis

The ultimate goal is to understand how novel ADCA derivatives perform relative to existing standards. All quantitative data should be summarized in a clear, tabular format.

Table 1: Comparative Inhibitory Potency against EAAT Subtypes
CompoundTargetIC₅₀ (µM)Selectivity (vs. EAAT1)Reference
ADCA Derivative X hEAAT2Experimental ValueCalculated ValueInternal Data
ADCA Derivative Y hEAAT2Experimental ValueCalculated ValueInternal Data
Compound 1 hEAAT26.6 ± 0.6>7.5-fold[4]
Compound 1 hEAAT1>501[4]
L-THA EAATs~3-30Non-selective[1][5]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower values indicate higher potency.

Table 2: Comparative Neuroprotective Efficacy
CompoundAssayEC₅₀ (µM)Max Protection (%)Reference
ADCA Derivative X LDH ReleaseExperimental ValueExperimental ValueInternal Data
Memantine Neurite LengthLiterature ValueLiterature Value[12]
Donepezil Neurite LengthLiterature ValueLiterature Value[12]

EC₅₀ values represent the concentration of the compound required to achieve 50% of its maximal protective effect.

Conclusion and Forward Look

The in vitro validation of Azetidine-2,4-dicarboxylic acid derivatives requires a multi-assay approach that moves logically from direct target engagement to functional cellular outcomes. By employing rigorous, well-controlled protocols such as the [³H]-D-aspartate uptake assay and the glutamate excitotoxicity assay, researchers can build a comprehensive profile of their novel compounds. Direct comparison with established inhibitors and neuroprotective agents is essential for contextualizing the data and identifying derivatives with true therapeutic potential. The workflows and protocols described herein provide a self-validating system to ensure that the generated data is robust, reproducible, and ultimately, translatable.

References

  • Incorvaia, L., et al. (2020). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available from: [Link]

  • Manahan-Vaughan, D., et al. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. PubMed. Available from: [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available from: [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. Wikipedia. Available from: [Link]

  • Gomes, G. M., et al. (2021). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS Publications. Available from: [Link]

  • Lee, H. K., et al. (2018). Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses. PubMed Central. Available from: [Link]

  • Bio-protocol. (n.d.). 2.6. d-[3H]-Aspartate Uptake. Bio-protocol. Available from: [Link]

  • Wadiche, J. I., et al. (2006). Fluorometric measurements of conformational changes in glutamate transporters. NIH. Available from: [Link]

  • Poli, A., et al. (1995). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed. Available from: [Link]

  • Povarov, M. I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. Available from: [Link]

  • Jensen, A. A., et al. (2019). A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2). PubMed Central. Available from: [Link]

  • Le, T., et al. (2018). Genetically Encoded Halide Sensor-Based Fluorescent Assay for Rapid Screening of Glutamate Transport and Inhibition. ACS Publications. Available from: [Link]

  • Longuemare, M. C., et al. (1996). Release of [3H]-D-aspartate from primary astrocyte cultures in response to raised external potassium. PubMed. Available from: [Link]

  • de Groot, M. W. T., et al. (2022). Impedance-Based Phenotypic Readout of Transporter Function: A Case for Glutamate Transporters. Frontiers. Available from: [Link]

  • Wang, H., et al. (2024). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. PMC. Available from: [Link]

  • van der Meer, D., et al. (2023). Molecular insights into disease-associated glutamate transporter (EAAT1 / SLC1A3) variants using in silico and in vitro approaches. Frontiers. Available from: [Link]

  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. NeuroProof. Available from: [Link]

  • Zhang, X., et al. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available from: [Link]

  • Hires, S. A., et al. (2008). Optical measurement of synaptic glutamate spillover and reuptake by linker optimized glutamate-sensitive fluorescent reporters. PNAS. Available from: [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Creative Biolabs. Available from: [Link]

  • Garaeva, A. A., et al. (2019). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. MDPI. Available from: [Link]

  • Marvin, J. S., et al. (2013). An optimized fluorescent probe for visualizing glutamate neurotransmission. PMC. Available from: [Link]

  • Peghini, P., et al. (1997). Glutamate transporter EAAC-1-deficient mice develop dicarboxylic aminoaciduria and behavioral abnormalities but no neurodegeneration. The EMBO Journal. Available from: [Link]

  • Errico, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Cell viability and LDH activity. Glutamate dose-and time-dependent... ResearchGate. Available from: [Link]

  • DOJINDO. (n.d.). Amino Acid Uptake Assay Kit UP04 manual. DOJINDO. Available from: [Link]

Sources

Validation

A Comparative Guide to the Conformational Constraints of Azetidine vs. Proline Analogs

In the landscape of peptide design and medicinal chemistry, the strategic introduction of conformational constraints is a cornerstone of modern drug development. By pre-organizing a peptide or small molecule into its bio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide design and medicinal chemistry, the strategic introduction of conformational constraints is a cornerstone of modern drug development. By pre-organizing a peptide or small molecule into its bioactive conformation, researchers can significantly enhance binding affinity, selectivity, and metabolic stability. For decades, proline has been the go-to residue for introducing rigid bends and turns in peptide backbones. However, its four-membered ring analog, L-azetidine-2-carboxylic acid (Aze), has emerged as a powerful alternative, offering a distinct and often more pronounced set of structural constraints. This guide provides an in-depth comparison of the conformational landscapes of proline and azetidine analogs, supported by experimental data, to inform rational design in therapeutic development.

Section 1: The Conformational Landscape: Proline vs. Azetidine

The fundamental difference between proline (a five-membered pyrrolidine ring) and azetidine-2-carboxylic acid (a four-membered ring) lies in the geometric constraints imposed by their respective ring sizes. This seemingly small structural change leads to significant alterations in bond angles, ring puckering, and the allowable dihedral angles of the peptide backbone.[1][2]

Proline: The Flexible Constraint

Proline's five-membered ring is not planar and exists in two primary puckered conformations: Cγ-endo (UP) and Cγ-exo (DOWN). These puckers are in dynamic equilibrium, and the preferred conformation is influenced by the local environment and adjacent residues. This flexibility, while still restrictive compared to acyclic amino acids, allows the peptide backbone to adopt a range of conformations, most notably those associated with β-turns and the polyproline II (PPII) helix.[3][4] The peptide bond preceding a proline residue also has a relatively low energy barrier to cis-trans isomerization, a critical process in protein folding and function.[3]

Azetidine: The Rigid Inducer

The smaller, four-membered ring of Aze is significantly more strained and less flexible than proline's pyrrolidine ring.[5][6] This increased strain results in a more planar, though still slightly puckered, ring structure.[1][2] The consequence of this rigidity is a more severe restriction of the peptide backbone's conformational freedom. Computational and experimental studies have shown that removing a CH2 group from the proline ring to form azetidine causes remarkable changes in the backbone and ring structures.[1][2]

One of the most significant distinctions is their influence on secondary structures. While proline is a well-known inducer of β-turns, peptides containing Aze residues show a strong preference for adopting γ-turn conformations.[7] This fundamental difference in turn induction provides a powerful tool for medicinal chemists to fine-tune peptide geometry.[7]

Comparative Analysis of Conformational Parameters

The table below summarizes key conformational parameters derived from computational and experimental (X-ray crystallography, NMR) studies. These values highlight the distinct structural biases imposed by each residue.

ParameterL-Proline (Pro)L-Azetidine-2-carboxylic Acid (Aze)Key Implications
Ring Size 5-membered4-memberedIncreased ring strain in Aze leads to greater rigidity.[5]
Ring Pucker Cγ-endo / Cγ-exo equilibriumLess puckered, more planar structure.[1][2]Proline offers more conformational diversity; Aze provides a more defined conformation.
Preferred Turn Type β-turnγ-turnAllows for precise control over peptide secondary structure.[7]
Backbone Flexibility More flexibleMore rigid; peptides can be more flexible overall due to reduced steric hindrance.[8]Aze can pre-organize a peptide into a specific conformation for enhanced receptor binding.
Cis/Trans Isomerization Readily undergoes cis-trans isomerization.[3]Perturbs normal peptide secondary structure, can favor all-cis conformations in specific sequences.[9]Can be used to lock a peptide bond in a desired orientation.
Impact on Helices Known breaker of α-helices and β-sheets.Destabilizes collagen-like triple helices more than Pro.[8]Can be used to disrupt or modify protein-protein interactions.

Section 2: Visualizing the Conformational Divide

The structural differences between proline and azetidine and their influence on peptide turns can be visualized through simplified diagrams.

G cluster_Pro Proline-Induced β-Turn cluster_Aze Azetidine-Induced γ-Turn Pro_i i Pro_i1 i+1 (Pro) Pro_i->Pro_i1 Pro_i3 i+3 Pro_i->Pro_i3 H-bond Pro_i2 i+2 Pro_i1->Pro_i2 Pro_i2->Pro_i3 Aze_i i Aze_i1 i+1 (Aze) Aze_i->Aze_i1 Aze_i2 i+2 Aze_i->Aze_i2 H-bond Aze_i1->Aze_i2

Caption: Comparative structures of β-turns induced by proline and γ-turns stabilized by azetidine.

Section 3: Experimental Workflows for Conformational Analysis

Determining the precise conformational effects of proline and azetidine analogs requires a multi-faceted approach, combining solution-state, solid-state, and computational techniques.

Protocol 1: NMR Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) is the primary method for studying peptide conformation and dynamics in solution.

Objective: To determine dihedral angles, inter-proton distances, and the ratio of cis/trans isomers.

Methodology:

  • Sample Preparation: Dissolve the synthesized peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a final concentration of 1-10 mM.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to confirm sample purity and assess general structural features.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid residue.

  • 2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy):

    • Causality: These experiments detect protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. A ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE signal.

    • Acquisition: Acquire a 2D ROESY or NOESY spectrum with a mixing time appropriate for the molecule's size (e.g., 200-400 ms).

  • Data Analysis:

    • Integrate the cross-peaks in the ROESY/NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.

    • Use the intensity of distinct cis and trans cross-peaks to determine the isomer ratio.[9]

    • Use the measured distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Protocol 2: X-ray Crystallography for Solid-State Structure

This technique provides an atomic-resolution snapshot of the peptide in its crystalline state.[10]

Objective: To obtain precise bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to obtain diffraction-quality single crystals of the peptide. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays. Collect the diffraction data.

  • Structure Solution and Refinement:

    • Causality: The diffraction pattern is used to calculate an electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data.

    • This process yields a single, high-resolution structure, providing definitive evidence for the ring pucker and backbone conformation in the solid state.[1][2]

G cluster_workflow Conformational Analysis Workflow start Peptide Synthesis (Pro or Aze analog) nmr NMR Spectroscopy Solution-state conformation Cis/Trans ratio Dynamics start->nmr xtal X-ray Crystallography Solid-state structure Precise bond angles Ring pucker start->xtal comp Computational Modeling Energy landscapes Dihedral angle preferences Rotational barriers start->comp analysis Comparative Analysis nmr->analysis xtal->analysis comp->analysis conclusion Structure-Activity Relationship (SAR) analysis->conclusion

Caption: A multi-pronged workflow for the comprehensive analysis of peptide conformation.

Section 4: Functional Implications in Drug Design

The choice between proline and azetidine can have profound effects on a peptide's biological activity by altering its interaction with protein targets.

Case Study: Modulating Receptor Binding

Many peptide hormones and neurotransmitters must adopt a specific turn conformation to bind to their receptors. By enforcing a particular turn geometry, Aze can lock a peptide into its bioactive conformation, thereby increasing its binding affinity and potency.

  • Proline: Might induce a β-turn that is a reasonable, but not perfect, fit for the receptor's binding pocket. The peptide may need to undergo a conformational change upon binding, which is energetically costly.

  • Azetidine: Can be used to induce a rigid γ-turn that perfectly complements the binding pocket.[7] This "pre-organization" minimizes the entropic penalty of binding, leading to a significant increase in affinity. For example, the incorporation of Aze has been used to develop potent interleukin-1 (IL-1) receptor antagonists.[11]

G cluster_receptor Receptor Binding Pocket cluster_pro Pro-Peptide (Flexible Fit) cluster_aze Aze-Peptide (Pre-organized) receptor Receptor Surface pro_peptide Peptide with Proline pro_peptide->receptor Lower Affinity pro_fit Sub-optimal binding (Induced Fit) aze_peptide Peptide with Azetidine aze_peptide->receptor Higher Affinity aze_fit High-affinity binding (Lock and Key)

Caption: Azetidine pre-organizes a peptide for higher affinity "lock-and-key" binding.

Enhancing Metabolic Stability

Peptides are often susceptible to degradation by proteases. The rigid, unnatural backbone conformation induced by Aze can render the adjacent peptide bonds unrecognizable by these enzymes, significantly extending the peptide's half-life in vivo.

Conclusion

L-azetidine-2-carboxylic acid is more than just a smaller version of proline; it is a distinct molecular tool that imposes a unique and highly rigid set of conformational constraints on the peptide backbone. Its strong preference for inducing γ-turns, in contrast to proline's affinity for β-turns, provides medicinal chemists with a powerful strategy to fine-tune peptide and protein structures.[7] By understanding the fundamental differences in their conformational landscapes, researchers can rationally design more potent, selective, and stable therapeutic agents. The continued exploration of azetidine analogs and other constrained amino acids will undoubtedly push the boundaries of peptide-based drug discovery.[6][12]

References

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed. [Link]

  • Various Authors. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Various Authors. (2019). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Alonso, E., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. PubMed. [Link]

  • Invernizzi, R., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Various Authors. (n.d.). This figure shows the structures of proline (a),... ResearchGate. [Link]

  • Karle, I. L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers. [Link]

  • Kolar, M., & Tlusty, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. ACS Publications. [Link]

  • Sharma, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Kramer, R. Z., et al. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). PubMed. [Link]

  • Various Authors. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]

  • Adzhubei, A. A. (2023). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink. [Link]

  • Various Authors. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Heller, J., et al. (1997). Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of α-Carbon Chemical Shielding Tensors. Sci-Hub. [Link]

  • Kuehne, R., et al. (n.d.). Structural mimetics of proline-rich peptides and use of same.
  • Various Authors. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Various Authors. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]

  • Various Authors. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

  • Various Authors. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Bhatt, M. R., & Zondlo, N. J. (2019). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]

  • Various Authors. (n.d.). Protein dihedral angle analysis. MDAnalysis User Guide. [Link]

  • Egorova, L., et al. (2016). Molecular insights into protein synthesis with proline residues. PubMed Central. [Link]

  • MacArthur, M. W., & Thornton, J. M. (n.d.). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to Azetidine-2,4-dicarboxylic Acid: A Guide for Researchers

Introduction: The Significance of a Constrained Scaffold Azetidine-2,4-dicarboxylic acid is a fascinating non-proteinogenic amino acid that has garnered interest in medicinal chemistry and neurobiology. As a conformation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Constrained Scaffold

Azetidine-2,4-dicarboxylic acid is a fascinating non-proteinogenic amino acid that has garnered interest in medicinal chemistry and neurobiology. As a conformationally restricted analog of glutamic acid, its rigid four-membered ring structure provides a unique scaffold for probing biological systems. Specifically, its C₂-symmetric trans-isomer has been investigated as a potential modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function[1].

The synthesis of this molecule is not trivial. The inherent ring strain of the azetidine core, coupled with the need for precise stereochemical control at two separate chiral centers (C2 and C4), presents significant synthetic challenges. This guide provides an in-depth analysis of the primary published route for synthesizing optically active trans-azetidine-2,4-dicarboxylic acid and contrasts it with other potential strategies, offering field-proven insights into the causality behind the experimental choices.

Part 1: The Chiral Auxiliary-Mediated Route - A Validated Pathway

The most direct and well-documented synthesis of enantiomerically pure trans-azetidine-2,4-dicarboxylic acid was developed by Hoshino et al.[1]. This strategy elegantly employs a chiral amine as both a nitrogen source for the heterocycle and a powerful chiral auxiliary to direct the stereochemical outcome.

Strategic Overview & Mechanistic Rationale

The core of this synthesis is a diastereoselective double nucleophilic substitution reaction. It begins with a prochiral substrate, dimethyl 2,4-dibromopentanedioate, which is reacted with a chiral primary amine, (S)-(-)-1-phenylethylamine.

Causality of Experimental Choice:

  • (S)-1-phenylethylamine: This is a classic and commercially available chiral auxiliary. Its role is twofold: first, it acts as the nucleophile to displace the two bromide atoms, thereby forming the azetidine ring. Second, and more critically, its inherent chirality induces the formation of two diastereomeric products instead of a racemic mixture. These diastereomers possess different physical properties (e.g., solubility, chromatographic mobility), which is the key to their subsequent separation.

  • Reaction Conditions: The reaction is performed by heating the reactants in a biphasic system of toluene and aqueous potassium carbonate[1]. The base (K₂CO₃) is essential for neutralizing the hydrobromic acid (HBr) generated during the two Sₙ2 reactions, driving the reaction to completion.

The cyclization results in a mixture of two diastereomeric azetidines. These are meticulously separated by chromatography. Once the desired diastereomer is isolated, the synthesis is completed by a two-step deprotection sequence:

  • Hydrogenolysis: The N-phenylethyl group is removed by catalytic hydrogenation. This step is typically clean and efficient, cleaving the benzylic C-N bond without affecting the azetidine ring.

  • Saponification: The methyl ester groups are hydrolyzed to the corresponding carboxylic acids using a base like lithium hydroxide, followed by acidification.

This sequence allows for the synthesis of both the (2S, 4S) and (2R, 4R) enantiomers of trans-azetidine-2,4-dicarboxylic acid simply by starting with (S)- or (R)-1-phenylethylamine, respectively.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_deprotection Deprotection & Final Product start1 Dimethyl 2,4-dibromopentanedioate step1 Cyclization (Toluene, K2CO3, Heat) start1->step1 start2 (S)-1-Phenylethylamine start2->step1 step2 Diastereomeric Mixture of Protected Azetidines step1->step2 step3 Chromatographic Separation step2->step3 iso1 Diastereomer 1 (2S, 4S)-Isomer Precursor step3->iso1 iso2 Diastereomer 2 (2R, 4R)-Isomer Precursor step3->iso2 step4 1. Hydrogenolysis (H2, Pd/C) 2. Saponification (LiOH) iso1->step4 product (+)-(2S,4S)-trans-Azetidine- 2,4-dicarboxylic acid step4->product

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol (Adapted from Hoshino et al.[1])

Step 1: Synthesis of Diastereomeric N-(S)-1-Phenylethyl-azetidine-2,4-dicarboxylates

  • A mixture of dimethyl 2,4-dibromopentanedioate (1.0 g, 3.1 mmol), (S)-1-phenylethylamine (0.76 g, 6.3 mmol), and potassium carbonate (1.08 g, 7.8 mmol) in toluene (20 mL) and water (20 mL) is heated at reflux with vigorous stirring for 24 hours.

  • After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude residue, containing a mixture of diastereomers, is purified and separated by silica gel column chromatography (eluent: hexane-ethyl acetate) to afford the two individual diastereomers.

Step 2: Deprotection to Yield (+)-(2S,4S)-trans-Azetidine-2,4-dicarboxylic Acid

  • The desired diastereomer (e.g., the one that will yield the 2S, 4S product, 0.5 g, 1.8 mmol) is dissolved in methanol (15 mL).

  • 10% Palladium on carbon (Pd/C) catalyst (50 mg) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature for 12 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated in vacuo.

  • The resulting residue (the de-benzylated dimethyl ester) is dissolved in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL).

  • Lithium hydroxide monohydrate (LiOH·H₂O) (0.23 g, 5.4 mmol) is added, and the mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is acidified to pH ~2 with 1 M hydrochloric acid (HCl).

  • The solvent is removed under reduced pressure, and the resulting solid residue is purified by recrystallization from water/ethanol to yield the final product.

Part 2: Comparative Analysis & Alternative Synthetic Considerations

While the chiral auxiliary approach is validated, a comprehensive guide must consider alternative strategies. Below, we compare the established route with two plausible, albeit not explicitly published for this exact molecule, synthetic paradigms in azetidine chemistry.

Alternative Strategy A: Photochemical [2+2] Cycloaddition (Hypothetical)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for constructing azetidine rings[2][3].

  • Conceptual Approach: One could envision a reaction between an imine derived from glyoxylic acid (or an ester thereof) and an acrylic acid derivative.

  • Causality & Challenges: The primary challenge would be controlling both regioselectivity and stereoselectivity. The reaction could yield multiple isomers, making the isolation of the desired trans-2,4-disubstituted product difficult. Furthermore, achieving enantioselectivity would likely require a complex chiral photosensitizer or a chiral auxiliary attached to one of the starting materials, adding steps and complexity to the overall synthesis.

G start1 Imine of Glyoxylic Ester reaction [2+2] Photocycloaddition (hν, Sensitizer) start1->reaction start2 Acrylic Ester start2->reaction product Mixture of Regio- and Stereo-isomers reaction->product

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Azetidine-2,4-dicarboxylic Acid

This guide provides an in-depth protocol for the safe handling and disposal of Azetidine-2,4-dicarboxylic acid. As a non-proteinogenic amino acid and a structural analog of proline, this compound is a valuable tool in bi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth protocol for the safe handling and disposal of Azetidine-2,4-dicarboxylic acid. As a non-proteinogenic amino acid and a structural analog of proline, this compound is a valuable tool in biochemical and pharmaceutical research.[1][2] However, its unique biological activity, including potential toxicity from misincorporation into proteins, and its incompletely characterized hazard profile necessitate a cautious and systematic approach to its disposal.[1][2] This document is intended for researchers, laboratory managers, and drug development professionals to ensure safety and regulatory compliance.

Hazard Identification and Risk Assessment

A thorough understanding of the risks associated with Azetidine-2,4-dicarboxylic acid is fundamental to its safe management. The primary principle for handling this compound is to assume a higher level of hazard due to the incomplete toxicological data.[3]

1.1. Known Health Hazards The compound is a potential irritant to the skin, eyes, and respiratory system.[4] Ingestion may be harmful, and it is classified as causing serious eye damage.[4][5] The most significant concern stems from its mechanism of action as a proline analog. Studies on related compounds have shown that misincorporation into proteins can lead to a range of toxic, teratogenic, and growth-inhibiting effects in various species.[2] Therefore, exposure must be minimized.

1.2. Physicochemical Hazards Azetidine-2,4-dicarboxylic acid is a stable solid under normal conditions.[6] However, it is incompatible with strong acids and strong oxidizing agents.[6] During a fire, thermal decomposition can generate irritating and highly toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3]

1.3. Environmental Hazards Discharge into the environment must be strictly avoided.[7] While specific ecotoxicity data for this compound is scarce, related dicarboxylic acids are known to be harmful to aquatic life.[7] It is imperative not to empty this chemical or its solutions into drains or waterways.[7][8][9]

Data Summary: Hazard Profile
Hazard CategoryDescriptionGHS Classification (Aggregated)Key Precaution
Acute Toxicity (Oral) Harmful if swallowed.[4][5]H302: Harmful if swallowedAvoid ingestion; wash hands thoroughly after handling.
Eye Damage/Irritation Causes serious eye damage/irritation.[4][5]H318: Causes serious eye damageWear chemical safety goggles or a face shield.[6]
Skin Irritation Causes skin irritation.[4]Not uniformly classifiedWear chemical-resistant gloves and protective clothing.
Respiratory Irritation May cause respiratory tract irritation.[3][4]Not uniformly classifiedHandle in a chemical fume hood to avoid dust inhalation.[10]
Biological Hazard Proline analog; can disrupt protein synthesis and function.[1][2]Not applicableMinimize all routes of exposure.
Environmental Hazard Potential harm to aquatic life.[7]H402: Harmful to aquatic life (presumptive)Do not release to the environment.[7]

Personnel Protection and Safe Handling

Before handling or preparing Azetidine-2,4-dicarboxylic acid for disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls : All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] An eyewash station and safety shower must be readily accessible.[11]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

    • Body Protection : Wear a lab coat and, if handling large quantities, appropriate protective clothing to prevent skin exposure.[3]

    • Respiratory Protection : If a fume hood is not available or if dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.[3]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The goal is to contain and collect the spilled material for proper disposal without creating additional hazards.

Experimental Protocol: Small Spill Cleanup
  • Evacuate and Alert : Alert personnel in the immediate area.

  • Don PPE : Wear the full PPE detailed in Section 2.

  • Containment : Prevent the spill from spreading or entering drains.

  • Collection (Solid Spill) : Gently sweep or vacuum up the material, avoiding dust generation.[3][11] Place the collected solid into a clearly labeled, sealable container for hazardous waste.[11]

  • Collection (Liquid Spill) : Cover the spill with an inert, absorbent material like sand or vermiculite. Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., water, if appropriate), collecting the rinsate as hazardous waste. Wash the area thoroughly with soap and water.

  • Dispose of Materials : All cleanup materials (gloves, absorbents, wipes) must be placed in the hazardous waste container.

Visualization: Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Core Disposal Procedure

The guiding principle for the disposal of Azetidine-2,4-dicarboxylic acid is that it must be managed as regulated hazardous waste. Do not attempt to neutralize this chemical unless you have a validated, site-approved procedure, as its reactivity and degradation products are not fully understood.

Experimental Protocol: Waste Accumulation and Disposal
  • Waste Classification : Classify all Azetidine-2,4-dicarboxylic acid, whether unused, expired, or in solution, as hazardous chemical waste. It is the responsibility of the waste generator to make this determination in compliance with applicable regulations.[12]

  • Waste Segregation :

    • Collect waste in a dedicated container.

    • Do not mix this waste with other chemical streams, particularly strong oxidizing agents or acids, to prevent unforeseen reactions.[6]

  • Containment :

    • Use a robust, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical.

    • Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

    • Provide secondary containment (e.g., a larger bin) to capture any potential leaks.

  • Labeling :

    • Label the container clearly with the words "Hazardous Waste."

    • Identify the full chemical name: "Azetidine-2,4-dicarboxylic acid."

    • List all constituents, including solvents and their approximate concentrations.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Note the accumulation start date.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[10][12]

    • Follow all institutional, local, state, and federal regulations for waste hand-off and transportation.

  • Disposal of Empty Containers :

    • Thoroughly empty the original product container.[13]

    • Rinse the container three times with a suitable solvent. Collect all rinsate as hazardous waste.[13]

    • After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous solid waste.[13]

Visualization: Waste Disposal Pathway

DisposalPathway start Waste Generated (Solid, Solution, Contaminated Items) classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Materials classify->segregate contain Place in Compatible, Closed Container segregate->contain label Label with Contents, Hazards, and Date contain->label store Store in Secondary Containment in Satellite Accumulation Area label->store contact Contact EHS for Pickup store->contact end Awaiting Pickup by Licensed Contractor contact->end

Caption: Decision pathway for proper chemical waste disposal.

References

  • Material Safety D
  • SAFETY D
  • Material Safety D
  • Safety D
  • Amino Acid Standard - SAFETY D
  • Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Azetidine-2-carboxylic acid. (n.d.). Wikipedia.
  • L-2-Azetidinecarboxylic acid(2133-34-8). (n.d.). ChemicalBook.
  • Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. (n.d.). PubChem - NIH.
  • MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf. (n.d.).
  • Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid. (n.d.). Cole-Parmer.
  • Azetidine-2-carboxylic acid | CAS#:2517-04-6. (2025). Chemsrc.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH.
  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.

Sources

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